Apixaban
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436500 | |
| Record name | Apixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |
| Record name | Apixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apixaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
503612-47-3 | |
| Record name | Apixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apixaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Apixaban mechanism of action on factor Xa
An In-depth Technical Guide to the Mechanism of Action of Apixaban on Factor Xa
Abstract
This compound is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves potent, reversible binding to the active site of both free and clot-bound FXa, as well as FXa within the prothrombinase complex.[1][3] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][2] this compound exhibits predictable pharmacokinetics and pharmacodynamics, which allows for fixed-dosing regimens without the need for routine coagulation monitoring.[3] This whitepaper provides a detailed examination of this compound's molecular interaction with FXa, summarizes key quantitative data from inhibitory and kinetic assays, and outlines detailed protocols for relevant experimental procedures.
The Role of Factor Xa in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[4] Factor Xa, a serine protease, plays a pivotal role by assembling with its cofactor, Factor Va, on a phospholipid surface to form the prothrombinase complex.[4][5] This complex is the central effector of clotting, as it amplifies the conversion of prothrombin (Factor II) into thrombin (Factor IIa) by over 100,000-fold.[5] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural meshwork of a thrombus.[1]
This compound's Core Mechanism of Action on Factor Xa
This compound functions as a potent, oral, reversible, direct, and highly selective inhibitor of FXa.[3] Its inhibitory action does not require cofactors like antithrombin III.[2][3] this compound binds directly to the active site of the FXa enzyme, physically obstructing access for its natural substrate, prothrombin.[1] This competitive, reversible binding effectively neutralizes the enzyme's catalytic activity.[1][6] A key advantage of this compound is its ability to inhibit not only free FXa circulating in the plasma but also FXa that is already incorporated into the prothrombinase complex or bound within an existing thrombus.[1][3][6] This comprehensive inhibition halts the propagation phase of coagulation and prevents further thrombus growth.[2][3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Basis for the Differential Effects of Rivaroxaban and this compound on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an oral direct factor-xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Metabolism of Apixaban: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of Apixaban, a direct, potent, and selective inhibitor of Factor Xa. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral bioavailability, a small volume of distribution, and low systemic clearance.[1] These attributes suggest that this compound is primarily distributed to the blood, its site of therapeutic action.[2]
Absorption and Bioavailability
Following oral administration, this compound is well absorbed in several animal species, with the time to reach maximum plasma concentration (Tmax) typically observed between 1 to 2 hours.[3][4] The absolute oral bioavailability is good in rats, dogs, and chimpanzees, generally exceeding 50%.[1][5] However, rabbits exhibit significantly lower bioavailability and higher clearance compared to other species.[3][4][6]
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | ~50% or greater | [1] |
| 34% | [7] | |
| Dog | ~50% or greater | |
| 88% | [7] | |
| 28.4% | [8] | |
| Chimpanzee | ~50% or greater | |
| 51% | [2][7] | |
| Rabbit | 3% | [6] |
Distribution
This compound demonstrates a small volume of distribution (Vd) across different animal models, indicating limited extravascular tissue distribution.[1][2] This is consistent with the drug remaining predominantly in the systemic circulation.[2] Plasma protein binding is high in rats and dogs, but lower in monkeys and rabbits.[3][4] In rats, tissue distribution studies using radiolabeled this compound showed the highest concentrations in organs of elimination such as the gastrointestinal tract, liver, and urinary bladder, with limited penetration into the brain and fetal tissues.[9]
Table 2: Volume of Distribution and Plasma Protein Binding of this compound
| Species | Volume of Distribution (Vd) (L/kg) | Unbound Fraction (%) | Plasma Protein Binding (%) | Reference |
| Rat | ~0.5 | 4% | 92-96% | [1][3][4] |
| 0.31 | [2][7] | |||
| Dog | ~0.2 | 8% | 92-96% | [3][4] |
| 0.29 | [2][7] | |||
| 0.177 | [8] | |||
| Chimpanzee | ~0.17 | 5% | - | [2] |
| Monkey | - | - | 59% | [3][4] |
| Rabbit | - | - | 63% | [3][4] |
Metabolism
The metabolism of this compound has been investigated in multiple species, revealing several metabolic pathways. The primary site of metabolism is the liver.[2][7] The main metabolic transformations include O-demethylation, hydroxylation, and subsequent sulfation or glucuronidation of the O-demethylated metabolite.[10][11] In vitro studies with human liver microsomes indicate that CYP3A4 is the primary enzyme responsible for the O-demethylation of this compound.[2][7]
The major circulating metabolite in humans, O-demethyl this compound sulfate (M1), is also present in the plasma of mice, rats, and dogs, but to a lesser extent relative to the parent compound.[10][12] Rabbits, however, show a distinct metabolic profile with O-demethyl this compound (M2) and O-demethyl this compound glucuronide (M14) as the prominent circulating components, while this compound itself is a minor component.[10][12] Despite the presence of metabolites, unchanged this compound is the major drug-related component in the plasma of most species studied, except for rabbits.[10] Importantly, the major human metabolite, O-demethyl this compound sulfate, is inactive against human Factor Xa.[3][13]
Caption: Major metabolic pathways of this compound.
Excretion
This compound is eliminated through multiple pathways, including renal excretion, metabolism, and direct intestinal/biliary excretion.[3][7] The fecal route is the major elimination pathway in animals, accounting for over 54% of the administered dose, while urinary excretion is a minor route, accounting for less than 15%.[10][12] In bile duct-cannulated rats, a significant portion of an intravenous dose was recovered as unchanged drug in the feces, suggesting direct intestinal excretion.[10][12] Renal clearance constitutes approximately 10-30% of the systemic clearance in rats, dogs, and chimpanzees.[1]
Table 3: Systemic Clearance of this compound in Preclinical Species
| Species | Systemic Clearance (CL) (L/h/kg) | Reference |
| Rat | ~0.9 | [1] |
| 0.26 | [7] | |
| Dog | ~0.04 | |
| 0.052 | [7] | |
| Chimpanzee | ~0.018 | |
| 0.018 | [2][7] | |
| Rabbit | 2.55 | [6] |
Experimental Protocols
Detailed descriptions of the experimental protocols are synthesized from the available literature.
Animal Models
Preclinical studies of this compound have utilized various animal models, including:
-
Rodents: Male and female Sprague-Dawley rats, ICR mice.[9][10]
-
Non-rodents: Male Beagle dogs, chimpanzees, and New Zealand White rabbits.[1][6][10]
-
Specialized Models: Pregnant and lactating rats for tissue distribution studies, and bile duct-cannulated rats and dogs for excretion pathway analysis.[9][14]
Dosing and Sample Collection
-
Dosing: this compound was administered both intravenously (IV) and orally (PO).[8] For pharmacokinetic studies, doses were typically administered as a single bolus.[10] For some studies in dogs, oral doses of 5 mg/kg of 14C-labeled this compound were used.[5][15] In another study, dogs received 0.5 mg/kg IV or PO.[5][15]
-
Sample Collection: Blood samples were collected at various time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein).[16] Plasma was separated by centrifugation and stored frozen until analysis.[17] For metabolism and excretion studies, urine and feces were collected over specified periods.[10] In bile duct-cannulated animals, bile was also collected.[10]
References
- 1. Preclinical pharmacokinetics and pharmacodynamics of this compound, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue distribution and elimination of [14C]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative metabolism of 14C-labeled this compound in mice, rats, rabbits, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Metabolism of 14C-Labeled this compound in Mice, Rats, Rabbits, Dogs, and Humans | Semantic Scholar [semanticscholar.org]
- 13. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs [frontiersin.org]
- 16. madbarn.com [madbarn.com]
- 17. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
An In-depth Technical Guide on the Core Effects of Apixaban on the Intrinsic and Extrinsic Coagulation Cascade
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Apixaban is an orally bioavailable, highly selective, reversible, and direct inhibitor of Factor Xa (FXa).[1] By targeting FXa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on coagulation parameters, and detailed protocols for relevant in vitro assays. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the study and development of anticoagulant therapies.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into two primary initiating pathways—the intrinsic and extrinsic—that merge into a common pathway.
-
The Extrinsic Pathway: Activated by external trauma and exposure to tissue factor (TF), this pathway is considered the primary initiator of coagulation in vivo.[2][4]
-
The Intrinsic Pathway: Triggered by trauma within the vascular system, such as exposure to collagen, which activates platelets.[2] This pathway involves Factors XII, XI, IX, and VIII.[2]
-
The Common Pathway: Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn converts soluble fibrinogen into insoluble fibrin strands, forming the clot.[2]
This compound's Mechanism of Action
This compound is a direct FXa inhibitor that binds selectively and reversibly to the active site of both free and clot-bound FXa.[3] This inhibition prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby decreasing thrombin generation and the subsequent development of a thrombus.[5] Unlike indirect inhibitors, this compound's activity does not require antithrombin III.[2] By targeting FXa, this compound effectively attenuates the propagation phase of the coagulation cascade.[2] It does not have a direct effect on platelet aggregation but indirectly inhibits platelet aggregation induced by thrombin.[5]
Quantitative Effects on Coagulation Assays
The anticoagulant effect of this compound can be measured using various coagulation assays. However, the sensitivity of these assays to this compound varies significantly.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
PT and aPTT assays are common screening tests for the extrinsic and intrinsic pathways, respectively. This compound demonstrates a concentration-dependent prolongation of both PT and aPTT.[6][7] However, these assays generally show poor sensitivity, especially at therapeutic concentrations, making them unsuitable for accurate quantitative measurement of this compound's anticoagulant effect.[6][8] The sensitivity is highly dependent on the specific reagents used.[6][9] For instance, at a concentration of 225 ng/mL, this compound only prolongs PT and aPTT clotting times by approximately 1.15-fold compared to a blank sample.[10][11]
| This compound Concentration (ng/mL) | PT Ratio (vs. 0 ng/mL) | aPTT Ratio (vs. 0 ng/mL) |
| 41 | ~1.05[12] | ~1.05[12] |
| 94 | ~1.10[12] | ~1.10[12] |
| 225 | ~1.15 - 1.30[10][11][12] | ~1.15[10][11][12] |
| Table 1: Effect of this compound on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). Ratios are approximate median values compiled from multiple studies. |
Chromogenic Anti-Factor Xa Assay
The chromogenic anti-Factor Xa (anti-Xa) assay is the most appropriate method for measuring this compound's pharmacodynamic effect due to its strong correlation with plasma drug concentrations.[8] This assay directly measures the inhibition of FXa activity. Therapeutic reference ranges have not been definitively established, but clinical trial data provide expected peak and trough concentrations.[13]
| Dosing Regimen | Time Point | Mean Anti-Xa Activity (ng/mL) (5th-95th Percentile) |
| 2.5 mg Twice Daily | Trough | 123 (59 - 221)[14] |
| 2.5 mg Twice Daily | Peak | 171 (91 - 321)[14] |
| 5 mg Twice Daily | Trough | 172 (79 - 347)[14] |
| 5 mg Twice Daily | Peak | 243 (126 - 499)[14] |
| Table 2: Expected steady-state this compound concentrations as measured by anti-Xa assay in patients with non-valvular atrial fibrillation. Data adapted from clinical trial publications. |
Experimental Protocols
Detailed methodologies for the key assays are provided below. It is crucial to note that specific reagents, instruments, and calibrators will influence results.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.[15]
Principle: Thromboplastin (a source of Tissue Factor and phospholipids) and calcium are added to citrated platelet-poor plasma. The time taken for a fibrin clot to form is measured.[16][17]
Methodology:
-
Sample Preparation: Collect whole blood into a 3.2% sodium citrate tube (blue top) at a 9:1 blood-to-anticoagulant ratio.[15][18] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[19] The test should be performed within 4 hours of collection.[19]
-
Reagent Preparation: Pre-warm PT reagent (containing thromboplastin and calcium chloride) and patient/control plasma samples to 37°C.[19]
-
Assay Procedure (Manual): a. Pipette 100 µL of plasma into a pre-warmed test tube. b. Incubate for 1-2 minutes at 37°C. c. Forcibly add 200 µL of the pre-warmed PT reagent and simultaneously start a stopwatch. d. Observe the mixture and stop the timer at the first sign of fibrin clot formation. e. Record the time in seconds.
-
Automated Systems: Follow the specific instrument manufacturer's instructions. The principle remains the same, with clot detection performed photo-optically or mechanically.[16]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways.[20][21]
Principle: An intrinsic pathway activator (e.g., silica, kaolin) and phospholipids are incubated with citrated platelet-poor plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.[22]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.[23]
-
Reagent Preparation: Allow aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride solution to reach room temperature, then pre-warm to 37°C before use.[24]
-
Assay Procedure (Manual): a. Pipette 50 µL of PPP into a test tube. b. Add 50 µL of the aPTT reagent. c. Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.[23][24] d. Forcibly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch. e. Observe the mixture and stop the timer at the first sign of fibrin clot formation. f. Record the time in seconds.
-
Automated Systems: Refer to the instrument-specific protocol for automated execution.
Chromogenic Anti-Factor Xa Assay
This assay quantitatively measures this compound concentration.[13]
Principle: The patient's plasma is mixed with a known amount of excess FXa. The residual FXa (not inhibited by this compound) cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration in the sample.
Methodology:
-
Sample Preparation: Prepare double-centrifuged, platelet-poor plasma (PPP) to minimize platelet contamination, which can affect results.[25][26] Freeze plasma immediately if not tested within 4 hours.[26]
-
Reagent and Calibrator Preparation: Reconstitute this compound-specific calibrators, controls, and reagents according to the manufacturer's instructions.
-
Assay Procedure (Automated Coagulometer): a. The instrument pipettes patient plasma, this compound calibrators, or controls into a cuvette. b. A reagent containing a known excess of bovine or human FXa is added. An incubation period allows this compound in the plasma to bind to and inhibit the FXa. c. A chromogenic substrate specific for FXa is added. d. The instrument measures the rate of color change (change in optical density per minute) at a specific wavelength (e.g., 405 nm). e. The concentration of this compound in the patient sample is determined by interpolating its result onto a calibration curve generated from the calibrators.
Conclusion
This compound exerts its anticoagulant effect through the potent and selective direct inhibition of Factor Xa, a key protease at the junction of the intrinsic and extrinsic coagulation pathways. This mechanism leads to a reduction in thrombin generation and fibrin formation. While this compound prolongs standard clotting assays like PT and aPTT in a concentration-dependent manner, their low sensitivity renders them unreliable for therapeutic monitoring. The chromogenic anti-Factor Xa assay, calibrated specifically for this compound, stands as the gold-standard laboratory method for accurately quantifying its plasma concentration and pharmacodynamic effect. A thorough understanding of these principles and methodologies is essential for professionals engaged in anticoagulant research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dependence of clot structure and fibrinolysis on this compound and clotting activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Anti-Factor Xa Activity in Patients on this compound for Non-Valvular Atrial Fibrillation [jstage.jst.go.jp]
- 9. Comparison of the effects of this compound and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciensano.be [sciensano.be]
- 13. hematology.testcatalog.org [hematology.testcatalog.org]
- 14. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. labcorp.com [labcorp.com]
- 17. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 18. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 19. atlas-medical.com [atlas-medical.com]
- 20. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 23. linear.es [linear.es]
- 24. atlas-medical.com [atlas-medical.com]
- 25. This compound Assay (Anti Xa) [healthcare.uiowa.edu]
- 26. This compound, Anti-Xa, Plasma (APIXA) [marshfieldlabs.org]
In Vitro Binding Affinity of Apixaban to Factor Xa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies investigating the binding affinity of Apixaban to its target, Factor Xa (FXa). This compound is a direct, selective, and orally bioavailable inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[1][2][3] Understanding the kinetics and thermodynamics of this interaction is paramount for the development and optimization of anticoagulant therapies.
Quantitative Analysis of this compound-Factor Xa Binding Affinity
The binding affinity of this compound to Factor Xa has been quantified using various in vitro techniques, yielding key parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₔ), the half-maximal inhibitory concentration (IC₅₀), and the association (kₒₙ) and dissociation (kₒff) rate constants. These values collectively characterize the potency and binding dynamics of this compound.
| Parameter | Value | Condition | Species | Reference |
| Kᵢ | 0.08 nM | 25°C, vs. synthetic tripeptide substrate | Human | [4][5] |
| 0.25 nM | 37°C | Human | [1][2][6] | |
| 0.62 nM | Prothrombinase complex | Human | [1][2] | |
| 1.7 nM | Prothrombinase:prothrombin complex | Human | [1][2] | |
| 0.16 nM | Rabbit | |||
| 1.3 nM | Rat | |||
| 1.7 nM | Dog | |||
| IC₅₀ | 1.3 nM | Thrombus-associated FXa | Human | [5] |
| 340 to >1000 ng/mL | Human | [7] | ||
| kₒₙ (Association Rate) | ~20 µM⁻¹s⁻¹ (2 x 10⁷ M⁻¹s⁻¹) | Human | [1][2][4] | |
| 12 µM⁻¹s⁻¹ | Prothrombinase complex | Human | [1][2] | |
| 4 µM⁻¹s⁻¹ | Prothrombinase:prothrombin complex | Human | [1][2] | |
| kₒff (Dissociation Rate) | Dissociation half-life of 1-2 min | Human | [1][2] | |
| Dissociation half-life of 3.4 min | Human | [4] |
Experimental Protocols for Determining Binding Affinity
A variety of biophysical and biochemical assays are employed to characterize the interaction between this compound and Factor Xa. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assays
Enzyme kinetics studies are fundamental to determining the inhibition constant (Kᵢ) and the mode of inhibition.
Principle: The rate of Factor Xa-catalyzed hydrolysis of a chromogenic substrate is measured in the presence and absence of this compound. The data are then fitted to kinetic models (e.g., Michaelis-Menten) to determine the Kᵢ.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified human Factor Xa.
-
Chromogenic Factor Xa substrate (e.g., N-α-benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and CaCl₂).
-
-
Assay Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
Factor Xa is pre-incubated with each concentration of this compound for a defined period to allow for binding equilibrium to be reached.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
Control reactions without this compound are run in parallel.
-
-
Data Analysis:
-
Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The data are plotted as reaction velocity versus substrate concentration for each inhibitor concentration.
-
Non-linear regression analysis is used to fit the data to competitive, non-competitive, or mixed-inhibition models to determine the Kᵢ.
-
Chromogenic Anti-Xa Assays
These assays are widely used in clinical and research settings to measure the activity of Factor Xa inhibitors in plasma.
Principle: The assay measures the residual activity of a known amount of exogenous Factor Xa after incubation with plasma containing an anti-Xa agent like this compound. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the inhibitor.
Detailed Methodology:
-
Sample Preparation:
-
Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
-
Assay Procedure:
-
Patient plasma or a calibrator plasma containing a known concentration of this compound is incubated with a reagent containing a fixed amount of bovine or human Factor Xa.
-
During this incubation, this compound in the plasma inhibits the added Factor Xa.
-
A chromogenic substrate for Factor Xa is then added.
-
The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored compound (p-nitroaniline).
-
The rate of color development is measured spectrophotometrically at 405 nm.
-
-
Data Analysis:
-
A standard curve is generated using calibrators with known concentrations of this compound.
-
The concentration of this compound in the test sample is determined by interpolating its absorbance value on the standard curve.
-
Clotting Assays
Clotting-based assays, such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), assess the overall effect of anticoagulants on the coagulation cascade.
Principle: These assays measure the time it takes for plasma to clot after the addition of reagents that trigger different parts of the coagulation cascade. The prolongation of clotting time is indicative of the anticoagulant effect.
Detailed Methodology:
-
Sample Preparation:
-
Citrated platelet-poor plasma is used.
-
-
Prothrombin Time (PT) Assay:
-
The plasma sample is pre-warmed to 37°C.
-
Thromboplastin reagent (containing tissue factor and phospholipids) is added to initiate the extrinsic pathway of coagulation.
-
The time to fibrin clot formation is measured.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
The plasma sample is incubated with an activator (e.g., silica, kaolin) and phospholipids to activate the intrinsic pathway.
-
Calcium chloride is then added to initiate clot formation.
-
The time to clot formation is measured.
-
-
Data Analysis:
-
The clotting times of samples containing this compound are compared to those of control plasma. The concentration required to double the clotting time (EC₂ₓ) can be determined.
-
Advanced Biophysical Techniques
While detailed protocols for this compound are less commonly published, the following techniques are instrumental in providing deeper insights into the binding kinetics and thermodynamics.
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (Factor Xa). This allows for real-time monitoring of association and dissociation.
-
Generalized Protocol: Factor Xa is immobilized on a sensor chip. A solution of this compound is flowed over the chip surface, and the binding is detected as a change in the SPR signal. After the association phase, a buffer is flowed to monitor the dissociation. The resulting sensorgram is fitted to kinetic models to determine kₒₙ and kₒff, from which the Kₔ can be calculated.
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (Factor Xa).
-
Generalized Protocol: A solution of this compound is titrated into a solution containing Factor Xa in a sample cell. The heat change associated with each injection is measured. The resulting thermogram provides information on the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Stopped-Flow Fluorescence Spectroscopy:
-
Principle: This technique rapidly mixes solutions of the enzyme and inhibitor and monitors the change in protein fluorescence (e.g., tryptophan fluorescence) upon binding.
-
Generalized Protocol: Solutions of Factor Xa and this compound are rapidly mixed in a stopped-flow apparatus. The change in the intrinsic fluorescence of Factor Xa upon this compound binding is monitored over time. The kinetic data can be fitted to determine the association and dissociation rate constants.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factor Xa Inhibitory Profile of this compound, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Apixaban in Animal Models of Thrombosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of apixaban in preclinical animal models of thrombosis. It is designed to offer researchers and drug development professionals a detailed resource on experimental protocols, quantitative data for comparative analysis, and a visual representation of the underlying biological pathways and experimental workflows.
Introduction
This compound is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[2] Its predictable pharmacokinetic profile has positioned it as a leading anticoagulant for the prevention and treatment of various thromboembolic disorders in humans.[1] Preclinical evaluation in animal models is a cornerstone of understanding its efficacy, safety, and mechanism of action. This guide synthesizes key findings and methodologies from various studies to aid in the design and interpretation of future research.
Mechanism of Action: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.[3] Activated Factor X (FXa) then plays a pivotal role in the common pathway, catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a clot.[3] this compound exerts its anticoagulant effect by directly inhibiting FXa, thus disrupting this cascade.[2]
Quantitative Data from Animal Studies
The following tables summarize the quantitative data on the efficacy and safety of this compound in various animal models of thrombosis. These tables are intended for easy comparison of dosages, outcomes, and experimental conditions.
Table 1: this compound in Venous Thrombosis Models
| Animal Model | Species | This compound Dose | Primary Efficacy Endpoint | Results | Bleeding Endpoint | Results | Citation |
| Vena Cava Thread | Rabbit | 0.11 mg/kg/h IV | 50% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | >3-fold increase at >3 mg/kg/h | [4] |
| Vena Cava Stenosis | Rabbit | 0.16 µM (IC50) | 50% inhibition of thrombus formation | Achieved | Cuticle Bleeding Time | 9% increase at ID80 | [5] |
| Arteriovenous Shunt | Rabbit | 0.27 mg/kg/h IV | 50% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | >3-fold increase at >3 mg/kg/h | [4] |
Table 2: this compound in Arterial Thrombosis Models
| Animal Model | Species | This compound Dose | Primary Efficacy Endpoint | Results | Bleeding Endpoint | Results | Citation |
| FeCl3-induced Carotid Artery | Rabbit | 0.04 mg/kg/h IV | 20% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | No significant increase | [6] |
| FeCl3-induced Carotid Artery | Rabbit | 0.3 mg/kg/h IV | 50% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | No significant increase | [6] |
| Electrolytic-mediated Carotid Artery | Rabbit | 101 nM (EC50) | 50% reduction in thrombus weight | Achieved | Not specified | Not specified | [7][8] |
Table 3: this compound in Stroke Models
| Animal Model | Species | This compound Dose | Primary Efficacy Endpoint | Results | Bleeding Endpoint | Results | Citation |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 20 mg/kg IP | Reduction in infarct volume | 43 ± 7% vs. 76 ± 7% in control | Brain Hemorrhage | No hemorrhages observed | [9] |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 100 mg/kg IP | Reduction in infarct volume | 32 ± 8% vs. 76 ± 7% in control | Brain Hemorrhage | No hemorrhages observed | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to study arterial thrombosis due to its simplicity and reproducibility.[10][11]
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Expose the common carotid artery through a midline cervical incision.
-
Thrombus Induction: Apply a filter paper saturated with a 35-50% FeCl₃ solution to the adventitial surface of the carotid artery for 3-10 minutes.[11][12]
-
This compound Administration: Administer this compound (e.g., via intravenous infusion or intraperitoneal injection) at the desired dose prior to or following the FeCl₃ application.
-
Monitoring: Monitor blood flow using a Doppler flow probe to determine the time to vessel occlusion.
-
Endpoint Measurement: After a set period, excise the thrombosed arterial segment and measure the thrombus weight.
Venous Thrombosis Model in Rabbits (Vena Cava Thread Model)
This model simulates venous thromboembolism.[5]
Protocol:
-
Animal Preparation: Anesthetize New Zealand White rabbits. Isolate a segment of the inferior vena cava.
-
Thrombus Induction: Introduce a foreign object, such as a cotton thread, into the lumen of the vena cava to induce thrombus formation.
-
This compound Administration: Administer this compound via intravenous infusion starting 60 minutes before the initiation of thrombosis.[5]
-
Endpoint Measurement: After a predetermined duration, retrieve the thread and the associated thrombus. The thrombus is then dried and weighed.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This model is a common method for inducing focal ischemic stroke.[13][14]
Protocol:
-
Animal Preparation: Anesthetize the mouse. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a filament (e.g., a 5-0 monofilament suture with a rounded tip) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[13]
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) immediately after MCA occlusion.[9]
-
Reperfusion (for transient MCAO): After a specific duration (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Endpoint Measurement: After 24 hours, euthanize the mouse and section the brain. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.[15]
Conclusion
The animal models described in this guide are invaluable tools for the preclinical investigation of this compound and other antithrombotic agents. The choice of model depends on the specific research question, whether it pertains to venous or arterial thrombosis, or stroke. The provided quantitative data and detailed protocols offer a foundation for designing robust studies and for the interpretation of results in the context of existing literature. The visualization of the coagulation cascade and experimental workflows aims to provide a clear conceptual framework for this area of research. As with all animal research, careful consideration of ethical guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Arterial antithrombotic and bleeding time effects of this compound, a direct factor Xa inhibitor, in combination with antiplatelet therapy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound decreases brain thrombin activity in a male mouse model of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Apixaban: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Apixaban, a direct oral anticoagulant (DOAC), is a highly selective, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Beyond its well-established antithrombotic effects, a growing body of evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide synthesizes the current understanding of the non-hemostatic, anti-inflammatory effects of this compound, detailing its mechanism of action, impact on inflammatory biomarkers, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pleiotropic effects of this compound and its potential therapeutic applications beyond anticoagulation.
Introduction: The Intersection of Coagulation and Inflammation
The coagulation and inflammatory cascades are intricately linked, with significant crosstalk between their respective mediators. Proteases involved in coagulation, notably Factor Xa (FXa) and thrombin, can activate Protease-Activated Receptors (PARs) on various cell types, including endothelial cells, platelets, and immune cells.[4][5] This activation triggers pro-inflammatory signaling pathways, leading to the production of cytokines, chemokines, and adhesion molecules, thereby perpetuating an inflammatory state. This compound's primary mechanism of action, the direct inhibition of FXa, positions it as a potential modulator of this inflammation-coagulation axis.[1][2][3]
Mechanism of Anti-Inflammatory Action
This compound's anti-inflammatory effects are primarily attributed to its inhibition of FXa, which in turn attenuates downstream inflammatory signaling. The key mechanisms identified in the literature are:
-
Modulation of Protease-Activated Receptor (PAR) Signaling: FXa is a known agonist of PAR-2.[4][5][6] By inhibiting FXa, this compound prevents the activation of PAR-2, thereby downregulating subsequent inflammatory responses.[4]
-
Inhibition of Pro-inflammatory Cytokine Production: Both in vitro and in vivo studies have demonstrated that this compound can reduce the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta 1 (TGF-β1).[7][8]
-
Downregulation of Adhesion Molecule Expression: this compound has been shown to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, which are crucial for leukocyte recruitment to sites of inflammation.[9]
-
Suppression of Intracellular Signaling Pathways: Research suggests that this compound can inhibit the activation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathways.[4][10]
-
Reduction of Oxidative Stress: In models of endothelial dysfunction, this compound has been observed to decrease the production of reactive oxygen species (ROS), a key contributor to inflammatory processes.[9][11]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels
| Cytokine | Study Population/Model | Treatment Group | Control Group | Percentage Reduction/Change | p-value | Reference |
| IL-6 | Patients with Nephrotic Syndrome | This compound | Warfarin | More pronounced decrease in this compound group | < 0.05 | [7] |
| TNF-α | Patients with Nephrotic Syndrome | This compound | Warfarin | More pronounced decrease in this compound group | < 0.05 | [7] |
| TGF-β1 | Patients with Nephrotic Syndrome | This compound | Warfarin | More pronounced decrease in this compound group | < 0.05 | [7] |
Table 2: Effect of this compound on Adhesion Molecule Expression and Oxidative Stress
| Marker | Cell/Tissue Model | Treatment | Control | Percentage Reduction/Change | p-value | Reference |
| VCAM-1 | Human Microvascular Endothelial Cells (HMEC) | This compound + Uremic Serum | Uremic Serum | 178 ± 14% to 89 ± 2% | < 0.05 | [9] |
| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Uremic Serum | Uremic Serum | 324 ± 71% to 142 ± 25% | < 0.05 | [9] |
| ICAM-1 | Human Microvascular Endothelial Cells (HMEC) | This compound + Uremic Serum | Uremic Serum | 388 ± 60% to 111 ± 10% | < 0.05 | [9] |
| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Uremic Serum | Uremic Serum | 148 ± 9% to 90 ± 7% | < 0.05 | [9] |
| ROS Levels | Human Microvascular Endothelial Cells (HMEC) | This compound + Uremic Serum | Uremic Serum | 173 ± 21% to 114 ± 13% | < 0.05 | [9] |
| ROS Levels | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Uremic Serum | Uremic Serum | 165 ± 14% to 127 ± 7% | < 0.05 | [9] |
Experimental Protocols
In Vitro Model of Endothelial Dysfunction in Uremia
-
Cell Culture: Human Microvascular Endothelial Cells (HMEC) and Human Umbilical Vein Endothelial Cells (HUVEC) were cultured under standard conditions.
-
Induction of Endothelial Dysfunction: Cells were exposed to a pool of sera from patients with uremia to mimic the uremic milieu.
-
Treatment: Cells were co-incubated with uremic serum and this compound.
-
Analysis of Adhesion Molecules: The expression of VCAM-1 and ICAM-1 was quantified using appropriate immunoassays.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using a fluorescent probe-based assay.
-
Western Blot Analysis: The activation of signaling proteins such as p38MAPK and p42/44 was assessed by Western blotting.[9]
Study in Patients with Nephrotic Syndrome
-
Study Design: A prospective longitudinal cohort study was conducted with patients diagnosed with nephrotic syndrome.
-
Treatment Groups: Patients were divided into two groups, one receiving this compound and the other receiving warfarin.
-
Sample Collection: Serum and urine samples were collected at baseline, 1 month, and 6 months.
-
Cytokine Measurement: Levels of IL-6, TNF-α, and TGF-β1 in serum and urine were measured using enzyme-linked immunosorbent assays (ELISA).
-
Statistical Analysis: The changes in cytokine levels between the two groups over the 6-month period were compared using appropriate statistical tests.[7]
Signaling Pathways and Experimental Visualizations
This compound's a of FXa-Mediated Inflammatory Signaling
Caption: this compound inhibits FXa, preventing PAR-2 activation and downstream inflammatory signaling.
Experimental Workflow for In Vitro Endothelial Dysfunction Model
Caption: Workflow for assessing this compound's effect on endothelial dysfunction in vitro.
Discussion and Future Directions
The evidence to date strongly suggests that this compound's therapeutic effects may extend beyond its primary role in anticoagulation. Its ability to modulate key inflammatory pathways presents an exciting avenue for further research and potential clinical applications in diseases with a significant inflammatory component.
Future research should focus on:
-
Elucidating Detailed Molecular Mechanisms: Further investigation is needed to fully understand the intricate molecular interactions through which this compound exerts its anti-inflammatory effects.
-
Clinical Trials in Inflammatory Diseases: Well-designed clinical trials are warranted to evaluate the efficacy of this compound as an anti-inflammatory agent in conditions such as atherosclerosis, inflammatory bowel disease, and other chronic inflammatory disorders.[12]
-
Biomarker Discovery: Identifying specific biomarkers that can predict the anti-inflammatory response to this compound could help in patient stratification and personalized medicine.
Conclusion
This compound, a direct FXa inhibitor, demonstrates significant anti-inflammatory properties by modulating PAR signaling and downregulating the production of pro-inflammatory cytokines and adhesion molecules. The compiled data and experimental evidence provide a strong rationale for the continued investigation of this compound's pleiotropic effects. This technical guide serves as a foundational resource to inform and guide future research into the non-anticoagulant therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Enhances Vasodilatation Mediated by Protease-Activated Receptor 2 in Isolated Rat Arteries [frontiersin.org]
- 6. This compound Enhances Vasodilatation Mediated by Protease-Activated Receptor 2 in Isolated Rat Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antiplatelet effects of non-vitamin K antagonist oral anticoagulants in acute phase of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Downregulates Endothelial Inflammatory and Prothrombotic Phenotype in an In Vitro Model of Endothelial Dysfunction in Uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory and Anticancer Effects of Anticoagulant Therapy in Patients with Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Inflammatory Bowel Disease · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
A Technical Guide to the Discovery and Development of Novel Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and development of novel, direct-acting Factor Xa (FXa) inhibitors, a cornerstone of modern anticoagulant therapy. We will explore the mechanism of action, discovery strategies, key preclinical data, and the experimental protocols essential for their evaluation.
Introduction: The Central Role of Factor Xa in Coagulation
The blood coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, linking both the intrinsic (contact activation) and extrinsic (tissue factor) pathways to the final common pathway.[1] Specifically, FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to generate fibrin monomers, which polymerize to form the structural basis of a clot. Given that one molecule of FXa can catalyze the formation of approximately 1,000 thrombin molecules, its inhibition is a highly effective strategy for preventing thrombosis.[1]
The development of direct oral anticoagulants (DOACs) targeting FXa, such as rivaroxaban, apixaban, and edoxaban, has revolutionized the management of thromboembolic disorders.[2][3] These agents offer predictable pharmacokinetics and a wider therapeutic window compared to traditional anticoagulants like warfarin, eliminating the need for routine coagulation monitoring.[4][5][6]
Mechanism of Action and Discovery Pathway
The primary mechanism of direct FXa inhibitors is the competitive, reversible binding to the active site of the FXa enzyme. This prevents FXa from binding to and activating its substrate, prothrombin, thereby inhibiting thrombin generation and subsequent clot formation.
The Coagulation Cascade
The following diagram illustrates the pivotal position of Factor Xa in the coagulation cascade and the point of intervention for FXa inhibitors.
A Typical Drug Discovery Workflow
The journey from concept to a clinical FXa inhibitor follows a structured path, beginning with target validation and progressing through rigorous screening and optimization phases.
Preclinical Evaluation: Quantitative Data
The preclinical assessment of novel FXa inhibitors involves a battery of in vitro and in vivo tests to characterize their potency, selectivity, and pharmacokinetic profiles.
In Vitro Potency and Selectivity
A successful inhibitor must be highly potent against FXa while demonstrating significant selectivity over other related serine proteases to minimize off-target effects.
| Compound | FXa Ki (nM) | Selectivity vs. Thrombin | Reference |
| Rivaroxaban | 0.4 | >10,000-fold | [7] |
| This compound | 0.08 | >37,500-fold | [8] |
| Edoxaban | 0.26 | >10,000-fold | [3] |
| Betrixaban | 1.5 | >1,000-fold | [2] |
| RPR130737 | 2.4 | >1,000-fold | [9] |
Table 1: In Vitro Potency (Ki) and Selectivity of Selected FXa Inhibitors.
In Vitro Anticoagulant Activity
The effect of inhibitors on plasma clotting times is evaluated using standard coagulation assays. The concentration required to double the baseline clotting time is a key metric.
| Compound | Prothrombin Time (PT) Doubling Conc. (µM) | aPTT Doubling Conc. (µM) | Reference |
| This compound | 3.6 | 7.4 | [8] |
| RPR130737 | 0.86 | 0.32 | [9] |
Table 2: In Vitro Anticoagulant Activity in Human Plasma.
Pharmacokinetic Properties of Approved Oral FXa Inhibitors
The clinical utility of an oral anticoagulant is heavily dependent on its pharmacokinetic profile, including bioavailability, half-life, and route of elimination.[4][10]
| Parameter | Rivaroxaban | This compound | Edoxaban |
| Oral Bioavailability (%) | 60-80 | ~50 | ~62 |
| Time to Peak (Tmax, hours) | 2-4 | 1-3 | 1-2 |
| Plasma Half-life (T1/2, hours) | 5-13 | 8-15 | 10-14 |
| Plasma Protein Binding (%) | 92-95 | ~87 | ~55 |
| Renal Excretion (%) | ~33 (active) | ~27 | ~50 |
Table 3: Comparative Pharmacokinetic Properties of Approved DOACs. (Data synthesized from[4],[11],[5],[6])
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation and comparison of novel inhibitor candidates.
Factor Xa Enzymatic Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory effect of a compound on purified FXa enzyme activity.
Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitor's potency.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and CaCl₂ (e.g., 5 mM).
-
Enzyme Solution: Purified human Factor Xa is diluted in assay buffer to a final concentration of ~0.5-1 nM.
-
Substrate Solution: A chromogenic FXa substrate (e.g., Spectrozyme FXa) is diluted in assay buffer to a concentration of ~0.1-0.5 mM.
-
Inhibitor Solutions: Test compounds are serially diluted in DMSO and then further diluted into assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of inhibitor solution or vehicle control to each well.
-
Add 50 µL of the pre-warmed (37°C) FXa enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the kinetic read.
-
Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Kᵢ can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[12][13]
Principle: Clotting is initiated by adding a mixture of tissue factor (thromboplastin) and calcium to citrated plasma. The time taken for a fibrin clot to form is measured. FXa inhibitors prolong the PT by directly inhibiting FXa in the common pathway.[1]
Methodology:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood at ~2500 x g for 15 minutes.[14]
-
Spike the PPP with various concentrations of the test inhibitor or vehicle control.
-
-
Assay Procedure:
-
Pre-warm 100 µL of the plasma sample in a coagulometer cuvette at 37°C for 3 minutes.[15]
-
Add 200 µL of pre-warmed PT reagent (thromboplastin-calcium mixture) to the cuvette to start the reaction and the timer.[15]
-
The coagulometer automatically detects clot formation and records the clotting time in seconds.
-
-
Data Analysis:
-
Results are reported as the clotting time in seconds.
-
The concentration of inhibitor required to double the baseline PT of the control plasma is calculated.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.[12][16]
Principle: The intrinsic pathway is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids (a platelet substitute) to citrated plasma.[16] After a brief incubation, calcium is added to trigger the clotting cascade. The time to clot formation is measured.
Methodology:
-
Sample Preparation:
-
Prepare inhibitor-spiked or control platelet-poor plasma as described for the PT assay.
-
-
Assay Procedure:
-
Pipette 100 µL of the plasma sample into a coagulometer cuvette.[15]
-
Add 100 µL of aPTT reagent (containing activator and phospholipid) to the plasma.[15]
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors.[14][15]
-
Add 100 µL of pre-warmed calcium chloride (e.g., 0.025 M) to initiate clotting and start the timer.[15]
-
The coagulometer detects and records the time to clot formation.
-
-
Data Analysis:
-
Results are reported as the clotting time in seconds.
-
The concentration of inhibitor required to double the baseline aPTT is determined.
-
In Vivo Models for Efficacy and Safety
Animal models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of new FXa inhibitors before they can be advanced to human trials.[17][18][19] Common models include:
-
Venous Thrombosis Models: Often involve stenosis (narrowing) or ligation of a major vein (e.g., vena cava) in rodents or rabbits to induce stasis and thrombus formation.[20]
-
Arterial Thrombosis Models: Typically induced by applying ferric chloride (FeCl₃) to an artery (e.g., carotid artery), causing endothelial injury and leading to occlusive thrombus formation.[20]
-
Arteriovenous (AV) Shunt Models: An external shunt is placed between an artery and a vein in larger animals (e.g., rabbits, baboons), often containing a thrombogenic surface (like a cotton thread) to measure thrombus mass accumulation over time.[18]
-
Bleeding Time Models: Assess safety by measuring the duration of bleeding after a standardized injury, such as a tail transection in a rat.
Conclusion and Future Directions
The discovery of direct FXa inhibitors has been a triumph of rational drug design, yielding safer and more convenient therapies for patients at risk of thrombosis.[2] The development process, underpinned by the rigorous experimental protocols and evaluation cascades detailed in this guide, provides a clear framework for future innovation. Current and future research focuses on developing FXa inhibitors with improved safety profiles, exploring novel indications, and creating effective reversal agents to manage major bleeding events.[1] The continued refinement of structure-activity relationships and pharmacokinetic properties will pave the way for the next generation of anticoagulants.[21]
References
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Oral Factor Xa and Thrombin Inhibitors in the Management of Thromboembolism | Annual Reviews [annualreviews.org]
- 4. tandfonline.com [tandfonline.com]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of a novel factor Xa inhibitor, RPR 130737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Patients with Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atlas-medical.com [atlas-medical.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates: Use in the Elucidation of New Pathologic Pathways and the Development of Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis [mdpi.com]
- 21. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Apixaban's Off-Target Landscape: A Technical Exploration of Cellular Effects
An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Potential Off-Target Effects of Apixaban in Cellular Models.
Introduction
This compound, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events. While its on-target mechanism of action is well-characterized, emerging evidence from in vitro studies suggests that this compound may exert off-target effects in various cellular models. These effects, observed at concentrations that may be clinically relevant, warrant a deeper investigation to fully understand the pharmacological profile of this drug. This technical guide provides a comprehensive overview of the current knowledge on this compound's potential off-target effects, focusing on its impact on cancer cells, endothelial cells, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects of this compound on Cellular Models
The following tables summarize the key quantitative data from studies investigating the off-target effects of this compound on various cellular parameters.
| Cell Line | Parameter | This compound Concentration | Incubation Time | Result | Reference |
| Cancer Cell Lines | |||||
| OVCAR3 (ovarian cancer) | Proliferation | 5 µg/mL | 96 hours | Statistically significant reduction (p = 0.0005) | [1][2] |
| CaCO-2 (colon cancer) | Proliferation | 5 µg/mL | 96 hours | Statistically significant reduction (p = 0.0001) | [1][2] |
| LNCaP (prostate cancer) | Proliferation | 5 µg/mL | 96 hours | Statistically significant reduction (p = 0.0001) | [1][2] |
| MDA MB 231 (breast cancer) | Proliferation | 5 µg/mL | 96 hours | No statistically significant difference (p = 0.11) | [1][2] |
| U937 (histiocytic lymphoma) | Proliferation | 5 µg/mL | 96 hours | No statistically significant difference (p = 0.21) | [1][2] |
| OVCAR3, MDA MB 231, CaCO-2, U937 | Mortality | 5 µg/mL | 96 hours | Statistically significant increase | [2] |
| LNCaP | Mortality | 5 µg/mL | 96 hours | No statistically significant difference | [1] |
| OVCAR3 | Cell Migration | 5 µg/mL | 24 hours post-scratch | Reduced migratory capacity | [2] |
| CaCO-2 | Cell Migration | 5 µg/mL | 24 hours post-scratch | Reduced migratory capacity | [2] |
| Endothelial Cells (Uremic Serum Model) | |||||
| HMEC (microvascular) | VCAM-1 Expression | 60 ng/mL | Not specified | Decrease from 178 ± 14% to 89 ± 2% of control | |
| HUVEC (macrovascular) | VCAM-1 Expression | 60 ng/mL | Not specified | Decrease from 324 ± 71% to 142 ± 25% of control | |
| HMEC | ICAM-1 Expression | 60 ng/mL | Not specified | Decrease from 388 ± 60% to 111 ± 10% of control | |
| HUVEC | ICAM-1 Expression | 60 ng/mL | Not specified | Decrease from 148 ± 9% to 90 ± 7% of control | |
| HMEC | eNOS Expression | 60 ng/mL | Not specified | Increase from 72 ± 8% to 95 ± 10% of control | |
| HUVEC | p38MAPK Activation | 60 ng/mL | Not specified | Inhibition from 139 ± 15% to 48 ± 15% of control | [3] |
| HUVEC | p42/44 (ERK1/2) Activation | 60 ng/mL | Not specified | Inhibition from 411 ± 66% to 177 ± 57% of control | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from the study by Guasti et al. (2017) investigating the effect of this compound on cancer cell proliferation.[1][2]
-
Cell Seeding: Cancer cell lines (OVCAR3, MDA MB 231, CaCO-2, LNCaP, U937) and normal fibroblast cultures were seeded in 96-well plates at a density of 5 x 104 cells/well.
-
Treatment: Cells were treated with increasing concentrations of this compound (0.1, 0.2, 0.5, 1, and 5 µg/mL) for 24, 48, 72, and 96 hours. Control cells were incubated with the vehicle.
-
MTT Reagent Addition: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Incubation: The plates were incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium was discarded, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 595 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Apoptosis and Necrosis Assessment (Fluorescence Microscopy)
This protocol, also from Guasti et al. (2017), was used to distinguish between apoptotic and necrotic cell death.[1]
-
Cell Staining: After treatment with this compound (5 µg/mL for 96 hours), cells were stained with a combination of Apopxin Green indicator (for apoptosis) and 7-AAD (7-aminoactinomycin D) for necrosis.
-
Microscopy: The stained cells were visualized using a fluorescence microscope.
-
Image Acquisition: Images were captured through FITC (green) and TRITC (red) channels.
-
Image Analysis: Individual channel images from the same cell population were merged to simultaneously visualize apoptotic (green) and necrotic (red) cells.
Cell Migration Assessment (Scratch Assay)
The following protocol for a scratch assay is based on the methodology described by Guasti et al. (2017).[2]
-
Cell Culture: Cancer cell lines (OVCAR3 and CaCO-2) were grown to confluence in culture plates.
-
Pre-treatment: Cells were incubated with this compound (5 µg/mL) for 96 hours.
-
Scratch Creation: A sterile pipette tip was used to create a linear "scratch" or wound in the confluent cell monolayer.
-
Monitoring: The wound healing process was monitored by microscopy at different time points (0, 6, and 24 hours).
-
Data Analysis: The number of cells that migrated into the scratched area after 24 hours was quantified and expressed as Ncell/Area.
Immunofluorescence Staining for VCAM-1, ICAM-1, and eNOS
This protocol is a generalized procedure for immunofluorescence staining of endothelial cells, based on the study by Torramade-Moix et al. (2021) and standard immunofluorescence protocols.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) and Human Microvascular Endothelial Cells (HMEC) were cultured on coverslips.
-
Treatment: Cells were exposed to uremic serum in the presence or absence of this compound (60 ng/mL).
-
Fixation: Cells were fixed with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Cells were permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets like eNOS). This step is omitted for surface proteins like VCAM-1 and ICAM-1.
-
Blocking: Non-specific binding sites were blocked by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells were incubated with primary antibodies against VCAM-1, ICAM-1, or eNOS overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells were incubated with fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining: Nuclei were counterstained with DAPI.
-
Mounting and Visualization: Coverslips were mounted on microscope slides with an anti-fade mounting medium and visualized using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Discussion and Future Directions
The compiled data and experimental outlines suggest that this compound, beyond its well-established role as a Factor Xa inhibitor, may possess pleiotropic effects on various cell types. The observed anti-proliferative, pro-apoptotic, and anti-migratory effects on certain cancer cell lines, coupled with its anti-inflammatory and protective effects on endothelial cells, open new avenues for research.
The modulation of signaling pathways such as PAR-2, NF-κB, p38MAPK, and ERK1/2 provides a mechanistic basis for these off-target effects. However, the current understanding is largely based on in vitro models. Future research should focus on:
-
In vivo validation: Investigating whether these off-target effects are observed in preclinical animal models and at clinically relevant drug concentrations.
-
Dose-response relationships: Establishing more comprehensive dose-response curves for the observed cellular effects to determine their clinical relevance.
-
Signaling pathway elucidation: Further dissecting the upstream and downstream components of the affected signaling pathways to identify specific molecular targets of this compound.
-
Broader cell-type screening: Expanding the investigation to other cell types to gain a more comprehensive understanding of this compound's off-target profile.
A thorough understanding of this compound's off-target effects is crucial for optimizing its therapeutic use and for the development of future anticoagulants with improved safety and efficacy profiles. This technical guide serves as a foundational resource to stimulate further inquiry into this important area of research.
References
- 1. In vitro effects of this compound on 5 different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of this compound on 5 different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Downregulates Endothelial Inflammatory and Prothrombotic Phenotype in an In Vitro Model of Endothelial Dysfunction in Uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Apixaban in Cancer-Associated Thrombosis: A Technical Guide for Researchers
Introduction
Cancer-associated thrombosis (CAT) is a significant cause of morbidity and mortality in patients with cancer, with a 4- to 7-fold higher risk of venous thromboembolism (VTE) compared to the general population.[1] VTE, encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is the second leading cause of death in cancer patients after the malignancy itself.[1][2] The management of CAT is complex, requiring a delicate balance between preventing recurrent thrombosis and minimizing bleeding risk, which is also elevated in this patient population.[1][3]
For years, low-molecular-weight heparin (LMWH) has been the standard of care.[3][4] However, the advent of direct oral anticoagulants (DOACs) has shifted the treatment landscape. Apixaban, a direct and highly selective inhibitor of Factor Xa, has emerged as a key player in this field.[5] It offers the convenience of oral administration without the need for routine laboratory monitoring, a significant advantage over LMWH injections.[6][7] This technical guide provides an in-depth exploration of the role of this compound in CAT research, summarizing key clinical trial data, detailing experimental protocols, and visualizing core mechanisms and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound works by selectively and reversibly inhibiting Factor Xa (FXa), a critical juncture in the coagulation cascade.[5] Unlike indirect inhibitors, its action is independent of antithrombin III. By binding to both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the final step in fibrin clot formation.[5] This targeted mechanism contrasts with Vitamin K antagonists (VKAs) like warfarin, which inhibit multiple vitamin K-dependent clotting factors (II, VII, IX, and X).[4]
Figure 1: this compound's Mechanism in the Coagulation Cascade
Clinical Evidence: Major Trials
The efficacy and safety of this compound in CAT have been evaluated in several landmark clinical trials. These studies have compared this compound primarily with dalteparin, a widely used LMWH.
Quantitative Data Summary
The results from key randomized controlled trials are summarized below, providing a comparative view of this compound's performance against LMWH.
| Trial | Participants (n) | Intervention Arms | Recurrent VTE | Major Bleeding | Clinically Relevant Non-Major Bleeding (CRNMB) |
| CARAVAGGIO [8][9][10][11][12] | 1,170 | This compound vs. Dalteparin | 5.6% vs. 7.9% (HR 0.63; 95% CI 0.37-1.07) | 3.8% vs. 4.0% (HR 0.82; 95% CI 0.40-1.69) | 9.0% vs. 6.0% |
| ADAM VTE [3][8][13][14] | 287 | This compound vs. Dalteparin | 0.7% vs. 6.3% (HR 0.10; 95% CI 0.01-0.78) | 0% vs. 1.4% (p=0.138) | 6.2% vs. 6.3% |
| API-CAT [15][16] | 370 | This compound 2.5mg vs. 5mg (extended) | 5.0% vs. 5.0% | 2.8% vs. 2.2% | 6.7% vs. 9.9% |
| AVERT [17][18][19][20] | 574 | This compound vs. Placebo (prophylaxis) | 4.2% vs. 10.2% (HR 0.41; 95% CI 0.26-0.65) | 3.5% vs. 1.8% (HR 2.00; 95% CI 0.81-4.91) | Not Reported |
Experimental Protocols: Key Trials
1. The CARAVAGGIO Trial (NCT03045406)
-
Objective: To determine if oral this compound was non-inferior to subcutaneous dalteparin for the treatment of CAT.[8][9][12]
-
Study Design: A multinational, randomized, open-label, non-inferiority trial with blinded central outcome adjudication.[11][12][15]
-
Patient Population: 1,170 adult patients with active cancer and a new diagnosis of symptomatic or incidental acute proximal DVT or PE.[8][9] Patients with primary brain tumors, cerebral metastases, or acute leukemia were excluded.[9][10]
-
Intervention:
-
Primary Outcomes:
-
Follow-up: Patients were assessed at 4 weeks, 3 months, 6 months, and a final visit at 7 months after randomization.[9][11]
Figure 2: Workflow of the CARAVAGGIO Trial
2. The ADAM VTE Trial (NCT02585713)
-
Objective: To compare the rates of major bleeding associated with this compound versus dalteparin for CAT treatment.[3][7]
-
Study Design: A randomized, open-label trial.[14]
-
Patient Population: 300 patients with active cancer and confirmed acute DVT or PE.[3][7] Patients had an ECOG performance status of 2 or better.[14]
-
Intervention:
-
Primary Outcome: Major bleeding.[3]
-
Secondary Outcomes: Recurrent VTE and a composite of major plus clinically relevant non-major bleeding.[3]
Metabolism, Drug Interactions, and Patient Selection
The clinical application of this compound in cancer patients, who are often on multiple concurrent medications, requires careful consideration of its metabolic pathways and potential drug-drug interactions (DDIs).
Metabolism of this compound
This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4/5 and is also a substrate for the efflux transporter P-glycoprotein (P-gp) .[21][22][23] Renal excretion accounts for about 27% of its total clearance.[22]
-
Strong dual inhibitors of CYP3A4 and P-gp (e.g., ketoconazole, cobicistat) can significantly increase this compound plasma concentrations and elevate bleeding risk.[21][22]
-
Strong dual inducers of CYP3A4 and P-gp (e.g., rifampin, carbamazepine) can decrease this compound plasma concentrations, potentially reducing its efficacy and leading to thrombosis.[21][24]
Figure 3: this compound Metabolism and Drug Interaction Pathways
Patient Selection and Clinical Guidelines
Clinical guidelines from bodies like the American Society of Clinical Oncology (ASCO) and the American Society of Hematology (ASH) now recommend DOACs, including this compound, as a preferred option over LMWH for the treatment of VTE in many cancer patients.[8][25][26]
However, patient selection is critical. The decision between a DOAC and LMWH should be individualized based on several factors:
-
Tumor Type: LMWH is often preferred in patients with unresected gastrointestinal (GI) or genitourinary (GU) cancers due to a higher risk of mucosal bleeding observed with some DOACs in earlier trials.[1] Notably, the CARAVAGGIO trial, which included a substantial proportion of patients with GI cancers, did not find a significantly increased risk of major GI bleeding with this compound compared to dalteparin.[2][9][27]
-
Drug-Drug Interactions: A thorough review of concomitant medications is mandatory to avoid significant interactions with CYP3A4 and P-gp inhibitors or inducers.[1]
-
Renal Function: Caution is advised in patients with severe renal impairment (CrCl < 30 mL/min).[26] However, a sub-analysis of the CARAVAGGIO trial found that in patients with moderate renal impairment, this compound's safety profile was confirmed.[28]
-
Patient Stability: For clinically unstable patients, those with low platelet counts, or those experiencing nausea and vomiting that could affect oral drug absorption, LMWH may be a more suitable initial choice.[1]
Figure 4: Logic for Anticoagulant Selection in CAT
Conclusion
This compound has established itself as a non-inferior, and in some cases potentially superior, alternative to LMWH for the treatment and prevention of cancer-associated thrombosis.[2][29] Landmark trials like CARAVAGGIO and ADAM VTE have demonstrated its favorable efficacy and safety profile, notably without the increased risk of major bleeding that was a concern with other DOACs in earlier studies.[2][10] Its oral administration offers a significant improvement in quality of life for patients.[3][7]
For researchers and drug development professionals, the focus now shifts to refining patient selection, understanding its role in specific cancer subtypes, optimizing treatment duration, and navigating complex drug-drug interactions. Future research, including real-world evidence studies and trials in previously excluded populations (e.g., primary brain tumors), will continue to delineate the precise role of this compound in the comprehensive management of CAT.[2][29]
References
- 1. Treatment of cancer-associated venous thromboembolism [escardio.org]
- 2. CARAVAGGIO – this compound for Cancer VTE [52in52.goodybedside.georgetown.domains]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound for the treatment of cancer-associated venous thromboembolism and left atrial appendage thrombus refractory to optimal anticoagulation with warfarin: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound Superior to LMWH in Reducing Recurrence of Cancer-Associated VTE [ashclinicalnews.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Caravaggio Backs this compound for Prevention of VTE Recurrence in Cancer Patients | tctmd.com [tctmd.com]
- 10. the-hospitalist.org [the-hospitalist.org]
- 11. hcplive.com [hcplive.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and dalteparin in active malignancy-associated venous thromboembolism: The ADAM VTE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Malignancy Associated Venous Thromboembolism - American College of Cardiology [acc.org]
- 15. 7 Key Facts About this compound Use Associated With Cancer: Dosing, Trials, and Best Options - Liv Hospital [int.livhospital.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. jwatch.org [jwatch.org]
- 18. ashpublications.org [ashpublications.org]
- 19. AVERT: this compound reduced thromboembolism risk in cancer patients | MDedge [mdedge.com]
- 20. jwatch.org [jwatch.org]
- 21. A Dangerous and Unrecognized Interaction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 23. researchgate.net [researchgate.net]
- 24. Impact of the Genotype and Phenotype of CYP3A and P-gp on the this compound and Rivaroxaban Exposure in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validate User [ashpublications.org]
- 26. hematology.org [hematology.org]
- 27. ccjm.org [ccjm.org]
- 28. Renal function and clinical outcome of patients with cancer-associated venous thromboembolism randomized to receive this compound or dalteparin. Results from the Caravaggio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effectiveness and Safety of this compound, Low-Molecular-Weight Heparin, and Warfarin among Venous Thromboembolism Patients with Active Cancer: A U.S. Claims Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Apixaban's Preclinical Profile: A Deep Dive into the Dose-Response Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical dose-response relationship of apixaban, a direct Factor Xa (FXa) inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways, this document serves as an in-depth resource for professionals in the field of thrombosis and hemostasis.
Introduction: The Rise of Direct Oral Anticoagulants
This compound is a potent, orally bioavailable, and highly selective inhibitor of FXa, a critical enzyme in the coagulation cascade.[1][2][3] Unlike traditional anticoagulants, this compound's direct and reversible inhibition of both free and clot-bound FXa offers a predictable anticoagulant response, reducing the need for routine monitoring.[1][4][5] This guide delves into the preclinical studies that established the pharmacological profile of this compound, focusing on its dose-dependent effects in various in vitro and in vivo models.
Mechanism of Action: Targeting the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in converting prothrombin to thrombin, the enzyme that ultimately cleaves fibrinogen to form fibrin.[6]
This compound exerts its anticoagulant effect by directly binding to the active site of FXa, thereby inhibiting its enzymatic activity.[1][4] This action effectively blocks the propagation phase of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.[6]
Quantitative Pharmacology: In Vitro and In Vivo Data
The preclinical development of this compound involved extensive characterization of its potency, selectivity, pharmacokinetics, and pharmacodynamics across various animal species.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki (FXa) | Human | 0.08 nM | [3][7] |
| Rabbit | 0.16 nM | [7] | |
| Rat | 1.3 nM | [7] | |
| Dog | 1.7 nM | [7] | |
| Selectivity | FXa vs. other human coagulation proteases | >30,000-fold | [3][7] |
| IC50 (Thrombus-associated FXa) | Human | 1.3 nM | [7] |
| IC50 (Thrombin Generation Rate) | Human Plasma | 50 nM | [7] |
| IC50 (Peak Thrombin Concentration) | Human Plasma | 100 nM | [7] |
Table 2: Pharmacokinetics of this compound in Preclinical Species
| Parameter | Rat | Dog | Chimpanzee | Reference |
| Oral Bioavailability | ~50% | ~50% | ≥50% | [8] |
| Systemic Clearance (CL) | 0.9 L/h/kg | 0.04 L/h/kg | 0.018 L/h/kg | [8] |
| Volume of Distribution (Vd) | 0.5 L/kg | 0.2 L/kg | 0.17 L/kg | [8] |
| Terminal Half-life (T1/2) | 2-11 h | 2-11 h | 2-11 h | [7] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 h | 1-2 h | 1-2 h | [7] |
Table 3: In Vitro and Ex Vivo Anticoagulant Effects of this compound
| Assay | Species | Parameter | Value | Reference |
| Anti-FXa Activity | Rat | IC50 | 0.73 µM | [8] |
| Dog | IC50 | 1.5 µM | [8] | |
| Prothrombin Time (PT) | Rat | Apparent Ki | 1.7 µM | [8] |
| Dog | Apparent Ki | 6.6 µM | [8] | |
| Chimpanzee | Apparent Ki | 4.8 µM | [8] | |
| HEPTEST® Clotting Time (HCT) | Dog | Apparent Ki | 1.3 µM | [8] |
Table 4: Antithrombotic Efficacy of this compound in Preclinical Models
| Thrombosis Model | Species | Endpoint | ED50 / EC50 | Reference |
| Electrically Induced Carotid Artery Thrombosis (ECAT) | Rabbit | Thrombus Weight Reduction | EC70 at 259 nM | [8] |
| FeCl2-induced Carotid Artery Thrombosis | Rat | Thrombus Reduction | 1.84 - 7.57 µM (IC50) | [2] |
| FeCl2-induced Vena Cava Thrombosis | Rat | Thrombus Reduction | 1.84 - 7.57 µM (IC50) | [2] |
| Tissue Factor-induced Vena Cava Thrombosis | Rat | Thrombus Reduction | 1.84 - 7.57 µM (IC50) | [2] |
| Arteriovenous Shunt Thrombosis | Rat | Thrombus Reduction | 1.84 - 7.57 µM (IC50) | [2] |
Table 5: Effects of this compound on Hemostasis in Rats
| Bleeding Time Model | Dose (IV infusion) | Increase vs. Control | Reference |
| Cuticle | 3 mg/kg/h | 1.92-fold | [2] |
| Renal Cortex | 3 mg/kg/h | 2.13-fold | [2] |
| Mesenteric Artery | 3 mg/kg/h | 2.98-fold | [2] |
| 1 mg/kg/h | Increased | [2] | |
| 0.1, 0.3 mg/kg/h | No effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used to evaluate the dose-response relationship of this compound.
In Vivo Thrombosis Models
References
- 1. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and this compound: possibilities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the direct factor Xa inhibitor this compound in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and this compound: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, this compound, and Edoxaban Measurements [frontiersin.org]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Apixaban: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an oral, direct, and highly selective factor Xa inhibitor widely used for the prevention and treatment of thromboembolic diseases. Understanding its cellular uptake and distribution is crucial for a comprehensive assessment of its pharmacokinetics, potential for drug-drug interactions, and off-target effects. This technical guide provides a detailed overview of the in vitro studies investigating the cellular transport and disposition of this compound, summarizing key quantitative data, experimental methodologies, and the molecular players involved.
Core Concepts in this compound's Cellular Transport
The cellular uptake and distribution of this compound are primarily governed by its physicochemical properties and its interaction with drug transporters. This compound is a neutral, bicyclic pyrazole with a molecular weight of 459.5 g/mol and an aqueous solubility of 40–50 μg/mL.[1] Its permeability and interaction with efflux transporters are key determinants of its intracellular concentration.
The Role of Efflux Transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)
In vitro studies have consistently demonstrated that this compound is a substrate for the efflux transporters P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[2] These ATP-binding cassette (ABC) transporters are expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where they actively pump substrates out of cells, thereby limiting intracellular accumulation.
The interaction of this compound with these transporters has been extensively studied in polarized cell monolayers, such as Caco-2 (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties) and in Madin-Darby canine kidney (MDCK) cells transfected with human MDR1 or BCRP genes.
Quantitative Analysis of this compound Transport in Vitro
The transport of this compound across cellular monolayers is quantified by determining its apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B ratio, known as the efflux ratio (ER), greater than 2 is indicative of active efflux.
| Cell Line | Transporter Expression | This compound Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Caco-2 | P-gp, BCRP | Not Specified | 0.9 | >9 | >10 | [1] |
| MDCK-MDR1 | P-gp | Not Specified | Not Reported | Not Reported | >10 | [2] |
| MDCK-BCRP | BCRP | Not Specified | Not Reported | Not Reported | >10 | [2] |
Experimental Protocols
Caco-2 Permeability Assay
This assay is a standard in vitro method to predict intestinal drug absorption and to identify substrates of efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) are considered suitable for transport studies.
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add this compound solution (in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
Transporter Inhibition Assay in Transfected Cell Lines (MDCK-MDR1 and MDCK-BCRP)
This assay is used to confirm the specific involvement of P-gp or BCRP in the efflux of a drug.
Materials:
-
MDCK-MDR1 and MDCK-BCRP cell lines
-
Transwell® inserts
-
Appropriate cell culture media and transport buffers
-
This compound
-
Specific inhibitors of P-gp (e.g., verapamil, zosuquidar) and BCRP (e.g., Ko143)
-
Analytical method for this compound quantification
Protocol:
-
Cell Culture and Monolayer Formation: Culture and seed the transfected MDCK cells on Transwell® inserts as described for Caco-2 cells.
-
Transport Experiment with Inhibitors:
-
Pre-incubate the cell monolayers with the transporter inhibitor in the transport buffer on both the apical and basolateral sides for a defined period (e.g., 30-60 minutes).
-
Perform the bidirectional transport experiment with this compound as described for the Caco-2 assay, but in the continued presence of the inhibitor.
-
-
Sample Analysis and Data Interpretation: Quantify this compound concentrations and calculate the Papp values and efflux ratio. A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that this compound is a substrate of that transporter.
Visualization of Experimental Workflows and Transport Mechanisms
Caption: Workflow for in vitro permeability assays of this compound.
References
Apixaban's Interaction with Platelet Function and Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apixaban, an oral, direct, and highly selective Factor Xa (FXa) inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic events. Its primary mechanism of action is the inhibition of FXa, which consequently reduces thrombin generation. While this compound's anticoagulant properties are well-established, its interaction with platelet function and aggregation is more nuanced and primarily indirect. This technical guide provides a comprehensive overview of this compound's effects on platelet physiology, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the complete pharmacological profile of this compound and its implications for antithrombotic therapy.
Mechanism of Action: An Indirect Influence on Platelets
This compound's primary target is FXa, a critical enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin.[1] By binding to and inhibiting both free and clot-bound FXa, this compound effectively dampens the thrombin burst, a key event in thrombus formation.[1] Thrombin is the most potent activator of platelets, inducing aggregation, secretion of granular contents, and conformational changes in surface receptors.[2]
Therefore, this compound's effect on platelet aggregation is not direct but rather a consequence of reduced thrombin generation.[1] This indirect mechanism means that this compound does not typically inhibit platelet aggregation induced by agonists that bypass the thrombin generation pathway, such as adenosine diphosphate (ADP) or collagen, under standard laboratory conditions.[3][4] However, under conditions that involve thrombin generation, such as stimulation with tissue factor (TF) or in vivo, this compound demonstrates a concentration-dependent inhibitory effect on platelet aggregation.[3][4]
Quantitative Data on this compound's Effect on Platelet Function
The following tables summarize the quantitative data from various in vitro and ex vivo studies investigating the impact of this compound on platelet aggregation and thrombin generation.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist | This compound Concentration | Assay Type | Key Findings | Reference(s) |
| Thrombin | 2 hours post-administration | Light Transmission Aggregometry (LTA) | Thrombin-induced platelet aggregation was significantly lower compared to baseline (44.79 ± 34.97% vs. 69.55 ± 32.15%).[2][5] | [2][5] |
| Tissue Factor (TF) | IC₅₀: 4 ± 1 nM | Optical Aggregometry | This compound inhibited TF-induced platelet aggregation in a concentration-dependent manner.[4] | [4] |
| Thrombin Receptor Activating Peptide (TRAP) | 2 hours post-administration | Light Transmission Aggregometry (LTA) | TRAP-induced platelet aggregation was significantly lower compared to baseline (29.51 ± 12.9% vs. 56.15 ± 8.53%).[6] | [6] |
| ADP | 10 µM | Optical Aggregometry | No significant effect on ADP-induced platelet aggregation.[3][4] | [3][4] |
| Collagen | 10 µM | Optical Aggregometry | No significant effect on collagen-induced platelet aggregation.[3][4] | [3][4] |
| ADP, Collagen, TRAP, Arachidonic Acid | Trough and Peak plasma levels | Whole Blood Aggregometry | No significant alteration in platelet reactivity in response to these agonists.[7] | [7] |
Table 2: Effect of this compound on Thrombin Generation
| This compound Concentration | Assay Type | Parameter | Key Findings | Reference(s) |
| 2.5 mg single dose (in healthy subjects) | Thrombin Generation Assay (TGA) | Lag Time | Increased by ~65% at 3 hours post-dose.[1] | [1] |
| Time to Peak | Increased by ~65% at 3 hours post-dose.[1] | [1] | ||
| Peak Thrombin | Decreased by ~40% at 3 hours post-dose.[1] | [1] | ||
| Endogenous Thrombin Potential (ETP) | Decreased by ~12.5% at 3 hours post-dose.[1] | [1] | ||
| Various concentrations | Thrombin Generation Assay (TGA) | All parameters | This compound affects all parameters of thrombin generation in a concentration-dependent manner.[8] | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is a widely used method to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).[9]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[9]
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[9][10]
-
-
Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C in the aggregometer cuvettes with a stir bar.[9]
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.[9]
-
Add the desired agonist to the PRP sample. Commonly used agonists and their concentrations include:
-
Record the change in light transmission over time, typically for 5-10 minutes. The maximum aggregation percentage is reported.[11]
-
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay measures the dynamics of thrombin formation and decay in plasma, providing a global assessment of coagulation potential.
-
Plasma Preparation:
-
Collect blood in sodium citrate tubes and centrifuge at a speed sufficient to obtain platelet-poor plasma (e.g., 2500 x g for 20 minutes).[10]
-
-
Assay Procedure:
-
The assay is typically performed in a microplate fluorometer.
-
Plasma is incubated with a trigger reagent containing a low concentration of tissue factor and phospholipids.[8]
-
The reaction is initiated by the addition of a fluorogenic substrate for thrombin and calcium chloride.[8]
-
The fluorescence generated is monitored over time, and the data is used to calculate parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).[8][10]
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers of activation, such as P-selectin (CD62P) and the activated form of Glycoprotein IIb/IIIa (GPIIb/IIIa).
-
Sample Preparation:
-
Collect whole blood in anticoagulant tubes (e.g., sodium citrate or CTAD).
-
Incubate a small aliquot of whole blood with or without a platelet agonist.
-
Add fluorescently labeled monoclonal antibodies specific for the activation markers of interest (e.g., anti-CD62P-PE, PAC-1-FITC).
-
-
Flow Cytometric Analysis:
-
Fix the samples, typically with paraformaldehyde, to stop the reaction and stabilize the platelets.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for each marker and the mean fluorescence intensity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Discussion and Conclusion
The evidence overwhelmingly indicates that this compound's primary interaction with platelets is indirect, stemming from its potent inhibition of FXa and the subsequent reduction in thrombin generation. This mechanism is consistent with the observation that this compound effectively inhibits platelet aggregation induced by agonists that rely on thrombin generation, such as tissue factor and, to a large extent, thrombin itself. Conversely, its lack of a significant effect on platelet aggregation induced by ADP and collagen in many standard assays underscores its targeted mechanism of action.
The discrepancies observed in some studies regarding ADP and collagen-induced aggregation may be attributable to varying experimental conditions, such as the use of whole blood versus PRP, or static versus flow-based assays. Under physiological flow conditions, where shear stress and the interplay between different blood components are more pronounced, the effects of reduced thrombin generation by this compound on overall thrombus formation, which involves platelet aggregation, may be more evident.
For researchers and drug development professionals, it is crucial to select the appropriate experimental model and assays to accurately assess the antiplatelet effects of FXa inhibitors like this compound. While traditional light transmission aggregometry with agonists like ADP and collagen may not fully capture the in vivo impact, assays that incorporate the coagulation cascade, such as TF-induced aggregation or thrombin generation assays, provide a more physiologically relevant evaluation. Furthermore, the use of whole blood aggregometry and flow-based systems can offer additional insights into the complex interplay between coagulation and platelet function.
References
- 1. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First evidence: rivaroxaban and this compound reduce thrombin-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a direct factor Xa inhibitor, inhibits tissue-factor induced human platelet aggregation in vitro: comparison with direct inhibitors of factor VIIa, XIa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Thrombin Generation Assay for Rivaroxaban, this compound, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the FXa inhibitors Rivaroxaban and this compound on platelet activation in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Laboratory Assessment of the Anticoagulant Activity of this compound in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet aggregation and its modulation using antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Structural Elucidation of Apixaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its approval for the prevention and treatment of thromboembolic disorders has marked a significant advancement in anticoagulant therapy. This technical guide provides an in-depth overview of the chemical synthesis of this compound, detailing various synthetic strategies and key intermediates. Furthermore, it delves into the structural analysis of the molecule, presenting data from key analytical techniques and outlining the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of anticoagulant drugs.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that has been approached through various routes, each with its own advantages in terms of efficiency and scalability. A common strategy involves the construction of a central pyrazole ring, followed by the introduction of the side chains.
A widely recognized synthetic approach involves the reaction of two key intermediates: (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. The synthesis culminates in an amidation step to yield the final this compound molecule.[1][2][3]
Key Synthetic Intermediates and Overall Strategy
The synthesis can be conceptually divided into the preparation of three main building blocks:
-
The pyrazole core: Derived from the reaction of a hydrazine derivative with a β-ketoester.
-
The morpholinone-containing aniline fragment: Synthesized from p-nitroaniline.
-
The valerolactam side chain: Introduced in the later stages of the synthesis.
An alternative and cost-effective strategy for the synthesis of a key N-phenylvalerolactam intermediate starts from 4-nitroaniline.[4] Industrial production methods often focus on improving yields and reducing the use of expensive or hazardous reagents.
digraph "Apixaban_Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9, color="#34A853"];
subgraph "cluster_intermediates" {
label = "Key Intermediates Synthesis";
style = "filled";
color = "#FFFFFF";
node [shape=ellipse];
p_nitroaniline [label="p-Nitroaniline"];
morpholinone_intermediate [label="1-(4-aminophenyl)-3-morpholino-\n5,6-dihydropyridin-2(1H)-one"];
p_methoxyaniline [label="p-Methoxyaniline"];
hydrazonoacetate_intermediate [label="(Z)-ethyl 2-chloro-2-\n(2-(4-methoxyphenyl)hydrazono)acetate"];
}
subgraph "cluster_coupling" {
label = "Coupling and Cyclization";
style = "filled";
color = "#FFFFFF";
node [shape=box];
coupled_product [label="Coupled Pyrazole Intermediate"];
}
subgraph "cluster_final_steps" {
label = "Final Modification";
style = "filled";
color = "#FFFFFF";
node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
apixaban_ester [label="this compound Ester Precursor"];
this compound [label="this compound"];
}
p_nitroaniline -> morpholinone_intermediate [label="Multi-step synthesis"];
p_methoxyaniline -> hydrazonoacetate_intermediate [label="Diazotization & Japp-Klingemann reaction"];
morpholinone_intermediate -> coupled_product [label="Coupling"];
hydrazonoacetate_intermediate -> coupled_product;
coupled_product -> apixaban_ester [label="Cyclization"];
apixaban_ester -> this compound [label="Amidation"];
}
Figure 2: The coagulation cascade and the site of this compound's inhibitory action.
By inhibiting Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final enzyme in the cascade responsible for cleaving fibrinogen to fibrin, which forms the meshwork of a blood clot. Therefore, the inhibition of Factor Xa effectively blocks thrombus formation.[5][6][7]
Conclusion
The chemical synthesis of this compound has been refined to allow for efficient and large-scale production, with several synthetic routes available to suit different manufacturing needs. The structural integrity of the molecule is rigorously confirmed through a suite of analytical techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography, ensuring the purity and identity of the final active pharmaceutical ingredient. A thorough understanding of its mechanism of action as a direct Factor Xa inhibitor provides the basis for its clinical efficacy in the management of thromboembolic disorders. This guide has provided a detailed overview of these critical aspects of this compound, offering a valuable resource for the scientific community.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. data.epo.org [data.epo.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Apixaban's Effect on Fibrin Clot Structure and Stability
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of how Apixaban, a direct Factor Xa (FXa) inhibitor, modulates the structure and stability of fibrin clots. By synthesizing data from multiple studies, this guide offers a comprehensive overview of this compound's impact on clot kinetics, microstructure, and fibrinolysis, supported by detailed experimental protocols and visual pathways.
Mechanism of Action: Inhibition of Thrombin Generation
This compound is an orally bioavailable, reversible, and highly selective direct inhibitor of both free and clot-bound FXa.[1][2][3] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa).[2][4] Thrombin is the final enzyme in the cascade that catalyzes the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the structural basis of a blood clot.[4]
By inhibiting FXa, this compound effectively decreases thrombin generation, which in turn reduces the formation of the fibrin network.[3][5] While it has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[1][3] This targeted action on a central point of the intrinsic and extrinsic pathways is fundamental to its anticoagulant effect and its influence on the resulting clot's architecture.[2]
Quantitative Effects on Fibrin Clot Structure and Stability
This compound's influence on fibrin clot characteristics is multifaceted, affecting the rate of formation, the physical microstructure, and the susceptibility to degradation. The extent of these effects is often dependent on the concentration of this compound and the specific activator used to initiate coagulation (e.g., tissue factor vs. thrombin).[6][7]
Clot Formation Kinetics
This compound consistently prolongs the initiation phase of clotting when coagulation is triggered by tissue factor (TF), which is upstream of FXa.[8][9] This is observed as an increased lag time in turbidity assays and a longer clotting time (CT) or time to gel point (TGP) in thromboelastography and other analyses.[8][10][11] However, when high concentrations of thrombin are used to initiate clotting, bypassing the FXa-dependent steps, the effect of this compound on formation kinetics is minimal.[7][12]
Table 1: Summary of this compound's Effect on Clot Formation Kinetics
| Parameter | Method | Observation with this compound | Clotting Activator | Reference |
|---|---|---|---|---|
| Lag Time | Turbidity | 1.8-fold increase | Tissue Factor (TF) | [8] |
| Lag Time | Turbidity | Delayed time to 50% clot | Low Thrombin | [7] |
| Lag Time | Turbidity | No significant difference | High Thrombin | [7] |
| Clotting Time (CT) | Thromboelastometry (ROTEM) | Dose-related prolongation | EXTEM | [10] |
| K Time / Clot Formation Time (CFT) | Thromboelastography (TEG) | Increased (6.00 ± 3.11 min vs 2.64 ± 0.55 min) | Native (No Trigger) | [8] |
| Time to Gel Point (TGP) | Gel Point Analysis | Significantly prolonged (e.g., 306 s to 386 s) | Not specified | [11] |
| α-angle | Thromboelastography (TEG) | No significant change observed | Native (No Trigger) | [8] |
| Maximum Amplitude (MA) | Thromboelastography (TEG) | No significant change observed | Native (No Trigger) |[8] |
Fibrin Clot Microstructure
The reduction in thrombin generation caused by this compound leads to the formation of a structurally altered fibrin network. Clots formed in the presence of this compound are generally looser and more permeable, characterized by thicker but fewer fibrin fibers.[8][9][12]
Table 2: Summary of this compound's Effect on Fibrin Clot Microstructure
| Parameter | Method | Observation with this compound | Clotting Activator | Reference |
|---|---|---|---|---|
| Fiber Density | Confocal Microscopy | Decreased average fiber number (78 ± 7 vs 89 ± 7 per 200 µm) | Tissue Factor (TF) | [8] |
| Fiber Density | Scanning Electron Microscopy (SEM) | Decreased number of fibers | Low Thrombin | [7] |
| Permeability (Pore Size) | Permeation Assay | Increased clot permeability | Tissue Factor (TF) | [7][12] |
| Fiber Diameter | Scanning Electron Microscopy (SEM) | Increased (though not always statistically significant) | Tissue Factor (TF) | [7][8] |
| Fiber Diameter | Scanning Electron Microscopy (SEM) | Thinner (without statistical significance) | Low Thrombin | [7] |
| Fractal Dimension (df) | Gel Point Analysis | No significant change (e.g., 1.70 to 1.68) | Not specified |[11] |
Clot Stability and Fibrinolysis
This compound's impact on fibrinolysis is complex. By promoting the formation of a looser, more permeable clot structure, it can facilitate the access of fibrinolytic enzymes like plasmin, leading to faster lysis.[6][7] Studies have shown that this compound enhances endogenous fibrinolysis.[13] This effect is particularly pronounced when clotting is initiated with low concentrations of thrombin.[7] However, when clotting is initiated with tissue factor, lysis may be restricted due to the activation of thrombin-activatable fibrinolysis inhibitor (TAFI).[6][7]
Table 3: Summary of this compound's Effect on Fibrinolysis
| Parameter | Method | Observation with this compound | Clotting Activator | Reference |
|---|---|---|---|---|
| Lysis Time (LT) | Turbidimetric Lysis Assay | Faster lysis | Low Thrombin | [6][7] |
| Lysis Time (LT) | Turbidimetric Lysis Assay | Faster lysis | High Thrombin | [6][7] |
| Lysis Time (LT) | Turbidimetric Lysis Assay | Restricted lysis | Tissue Factor (TF) | [6][7] |
| Endogenous Fibrinolysis | Global Thrombosis Test (GTT) | Enhanced; Lysis time reduced (2204 s to 1882 s) | High Shear |[13] |
Experimental Protocols
The characterization of this compound's effects on fibrin clots relies on a suite of specialized biophysical and imaging techniques. Below are detailed methodologies for key experiments cited in the literature.
Turbidity and Clot Lysis Assay
This method monitors the kinetics of fibrin polymerization and subsequent lysis by measuring changes in optical density (absorbance) over time.[8][9]
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared and incubated with a specific concentration of this compound or a vehicle control.
-
Clot Formation: Coagulation is initiated by adding a clotting agonist (e.g., a solution of tissue factor, phospholipids, and calcium). The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: The optical density (typically at 340-405 nm) is recorded at regular intervals. The resulting curve shows a lag phase, a polymerization phase (steep increase in absorbance), and a plateau.
-
Analysis: Key parameters are extracted: the lag time (time to onset of polymerization), the rate of clot formation (slope of the polymerization phase), and the maximum absorbance (related to final clot density).[14]
-
Lysis: For fibrinolysis assessment, tissue plasminogen activator (tPA) is added to the plasma mixture. After the clot has fully formed, the decrease in optical density over time is monitored, and the time to 50% lysis is calculated.[14]
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the clot surface, allowing for direct visualization and measurement of fibrin fiber thickness and network architecture.[8][15][16]
-
Clot Formation: Clots are formed on a suitable surface (e.g., a coverslip) by mixing plasma (with or without this compound) with a clotting activator and allowing it to polymerize for a set time (e.g., 2 hours).
-
Fixation: The formed clot is washed gently with a buffer (e.g., HEPES) and then fixed, typically with a glutaraldehyde solution (e.g., 2.5%) for at least one hour to preserve its structure.
-
Dehydration: The fixed clot is serially dehydrated through increasing concentrations of ethanol (e.g., 50%, 70%, 90%, 100%) to remove all water.
-
Drying: The sample undergoes critical point drying to remove the ethanol without causing structural collapse from surface tension.
-
Sputter Coating: The dried clot is coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charge buildup from the electron beam.
-
Imaging: The prepared sample is imaged in a scanning electron microscope. Multiple images from different areas are captured for analysis.
-
Image Analysis: Software (e.g., ImageJ) is used to measure the diameter of individual fibrin fibers from the captured micrographs.[16]
Confocal Microscopy
This technique is used to visualize the three-dimensional structure of the fibrin network and can determine fiber density.[8][17]
-
Sample Preparation: A small amount of fluorescently labeled fibrinogen (e.g., Alexa Fluor 488 conjugate) is mixed with unlabeled fibrinogen in the plasma sample before clotting.
-
Clot Formation: The plasma mixture is clotted between a microscope slide and a coverslip.
-
Imaging: The clot is imaged using a confocal laser scanning microscope. A series of optical sections (z-stacks) are captured through the depth of the clot.
-
Analysis: The stack of images is used to create a 3D reconstruction of the fibrin network. Fiber density can be quantified by counting the number of fibers that intersect a defined area or line within the images.[8]
Fibrin Clot Permeability (Permeation) Assay
This assay measures the porosity of the fibrin network by quantifying the ease with which a buffer can flow through it.[8][9]
-
Clot Formation: A plasma clot is formed within a tube or permeation device.
-
Perfusion: A buffer of known viscosity is passed through the clot at a constant hydrostatic pressure.
-
Measurement: The volume of liquid flowing through the clot is measured over a set period to determine the flow rate.
-
Calculation: The permeability coefficient (Ks), which represents the pore size, is calculated using Darcy's law. A higher Ks value indicates a more permeable clot with larger pores.[8]
Conclusion
This compound exerts a significant and measurable influence on the structure and stability of fibrin clots, an effect that stems directly from its mechanism as a potent FXa inhibitor. By reducing the rate and amount of thrombin generation, this compound leads to the formation of clots that are structurally distinct from those formed in its absence. These clots are characterized by a prolonged formation time, a looser and more permeable network of fewer, thicker fibers, and an increased susceptibility to fibrinolysis, particularly under conditions of low thrombotic stimulus.[6][7][8]
These structural modifications likely contribute to this compound's clinical efficacy in preventing and treating thromboembolic events. The methodologies detailed herein—including turbidity, electron microscopy, and permeation assays—provide a robust toolkit for researchers and drug development professionals to further investigate these properties, compare the effects of different anticoagulants, and explore the clinical implications of altered clot phenotypes.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Dependence of clot structure and fibrinolysis on this compound and clotting activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of this compound on clot characteristics in atrial fibrillation: A novel pharmacodynamic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Apixaban in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an orally administered, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of venous thromboembolism and to reduce the risk of stroke in patients with nonvalvular atrial fibrillation.[2][3] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[4][5] This document provides a detailed application note and a comprehensive protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[6]
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to separate this compound from endogenous plasma components. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[6][7]
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (>98% purity)[1]
-
Internal Standard (IS): this compound-¹³CD₃, (¹³C, ²H₇)this compound, or Rivaroxaban[1][8][9]
-
Ammonium formate (AR grade)[1]
-
Deionized water (Milli-Q or equivalent)[1]
-
Human plasma (K₂EDTA as anticoagulant)[1]
-
HPLC/UPLC columns: C18 or monolithic columns are commonly used.[6][11]
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.[1][7]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).[6]
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for sample preparation.[6][7]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200-400 µL of acetonitrile containing the internal standard.[7]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.[7]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[7]
Note: Liquid-liquid extraction and solid-phase extraction are alternative sample preparation methods that can also be employed.[1][2]
LC-MS/MS Instrumentation and Conditions
The following are typical instrument parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water or 2.5 mM Ammonium formate[6][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[6][9] |
| Flow Rate | 0.3 - 1.0 mL/min[1][6] |
| Elution | Isocratic or Gradient[6][11] |
| Injection Volume | 5 - 10 µL[7] |
| Column Temperature | 30 - 40°C[7] |
| Run Time | 2 - 3 minutes[4][11] |
Mass Spectrometry:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| This compound Transition | m/z 460.2 → 443.2[1] |
| This compound-¹³CD₃ IS Transition | m/z 464.2 → 447.4[1] |
| Capillary Voltage | Optimized for instrument |
| Source Temperature | Optimized for instrument |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for this compound quantification.
Table 1: Linearity and Sensitivity
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 1.00 - 301.52 | 1.00 | [1] |
| 1.00 - 1000 | 1.00 | [11] |
| 1 - 500 | 1 | [6] |
| 1.00 - 300.00 | 1.00 | [9] |
| 1.02 - 301.3 | Not Specified | [4] |
| 1.01 - 280.00 | 1.01 | [2] |
| 9.70 - 970.00 | 9.70 | [5] |
Table 2: Precision and Accuracy
| Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) | Reference |
| 0.70 - 6.98 | 0.70 - 6.98 | 89.2 - 107.2 | [1] |
| ≤ 5.36 (≤ 7.52 at LLOQ) | ≤ 5.36 | ± 9.00 | [3][8] |
| < 14.4 | < 14.4 | < 9.5 (bias) | [5] |
| Not Specified | 1.21 - 3.21 | 96.5 - 102 | [2] |
Table 3: Recovery
| Extraction Method | Recovery (%) | Reference |
| Liquid-Liquid Extraction | >98 | [1] |
| Protein Precipitation | ~15-17 | [6] |
| Solid-Phase Extraction | >73 | [2] |
| Not Specified | 97.22 | [4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of Multiple Reaction Monitoring (MRM).
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma.[3] The presented protocol, along with the performance data from various studies, offers a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for pharmacokinetic and other clinical studies. The simplicity of the protein precipitation sample preparation method allows for high-throughput analysis, which is often required in a drug development setting.[9]
References
- 1. japsonline.com [japsonline.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS determination of this compound (BMS-562247) and its major metabolite in human plasma: an application of polarity switching and monolithic HPLC column. | Semantic Scholar [semanticscholar.org]
- 4. Lc-ms/ms assay for the determination of this compound in human plasma [wisdomlib.org]
- 5. rrml.ro [rrml.ro]
- 6. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-MS/MS Method for Quantification of this compound in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 10. The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for this compound Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode [mdpi.com]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for Inducing Thrombosis in Rat Models for Apixaban Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing thrombosis in rat models to evaluate the efficacy of Apixaban, a direct Factor Xa (FXa) inhibitor. The following sections outline established methodologies, present quantitative data for experimental design, and include visualizations of the experimental workflow and the underlying signaling pathway.
Introduction
This compound is an oral anticoagulant that selectively inhibits FXa, a critical enzyme in the coagulation cascade.[1] Preclinical evaluation of this compound's antithrombotic efficacy and safety profile relies on robust and reproducible animal models of thrombosis.[1] This document details three commonly used rat models: Ferric Chloride (FeCl₃)-induced arterial thrombosis, κ-Carrageenan-induced tail thrombosis, and venous stasis-induced thrombosis. Each model mimics different aspects of clinical thrombosis and is suitable for assessing the pharmacodynamic effects of this compound.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis by inducing endothelial injury.[2][3]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 10-50%)
-
Filter paper strips (1-2 mm wide)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Doppler flow probe
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.[4]
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.[5][6]
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
This compound Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intravenous infusion, oral gavage) at predetermined time points before thrombosis induction.
-
Thrombosis Induction:
-
Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs. Record the time to occlusion.
-
Thrombus Isolation and Analysis: After a set period, euthanize the animal, excise the thrombosed arterial segment, and weigh the isolated thrombus.[5]
κ-Carrageenan-Induced Tail Thrombosis Model
This model induces thrombosis through an inflammatory mechanism and is suitable for screening antithrombotic agents.[8][9][10]
Materials:
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal Preparation and this compound Administration: Acclimatize the rats and administer this compound or vehicle orally for a specified number of days prior to thrombosis induction.[11]
-
Thrombosis Induction: Induce thrombosis by a single intraperitoneal injection of κ-carrageenan solution.[8][9][11]
-
Observation and Measurement:
Venous Stasis-Induced Thrombosis Model
This model mimics venous thromboembolism by reducing blood flow in a major vein.[4][12]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Anesthetic
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal Preparation and this compound Administration: Anesthetize the rat and administer this compound or vehicle.
-
Surgical Procedure:
-
Thrombus Formation: Allow the thrombus to form for a specific duration (e.g., 2-4 hours).
-
Thrombus Isolation and Analysis: Euthanize the animal, carefully excise the ligated IVC segment, remove the thrombus, and determine its wet weight.[7]
Data Presentation
The following table summarizes key quantitative data for the experimental design of this compound testing in rat thrombosis models.
| Parameter | Ferric Chloride Model | κ-Carrageenan Model | Venous Stasis Model |
| Rat Strain | Sprague-Dawley, Wistar | Wistar | Sprague-Dawley, Wistar |
| Thrombosis Induction | 10-50% FeCl₃ solution applied for 5-15 min[5][7] | 20 mg/kg κ-carrageenan, i.p. injection[8][9][11] | Ligation of the inferior vena cava[4][12] |
| This compound Dosage (IV) | 0.1, 0.3, 1, and 3 mg/kg/hour infusion[13] | Not typically administered IV in this model | Not specified in the provided results |
| This compound Dosage (Oral) | Not specified in the provided results | 18, 36, and 72 mg/kg[11] | Not specified in the provided results |
| Primary Endpoint | Time to occlusion, Thrombus weight | Length of tail thrombosis | Thrombus weight |
| Secondary Endpoints | Bleeding time, prothrombin time (PT), activated partial thromboplastin time (aPTT)[13] | Coagulation parameters (PT, aPTT, fibrinogen)[8] | Histopathological analysis |
Visualizations
Signaling Pathway of this compound
Caption: Coagulation cascade showing this compound's inhibition of Factor Xa.
Experimental Workflow for this compound Testing
Caption: General experimental workflow for evaluating this compound in rat thrombosis models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 4. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 5. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]
- 6. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenin-induced thrombosis in rats and mice: a model for testing antithrombotic substances? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive Effect of Aspirin Eugenol Ester on Thrombosis in κ-Carrageenan-Induced Rat Tail Thrombosis Model | PLOS One [journals.plos.org]
- 12. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the direct factor Xa inhibitor this compound in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chromogenic Assays for Measuring Apixaban's Anti-Xa Activity
References
- 1. hematology.testcatalog.org [hematology.testcatalog.org]
- 2. This compound and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endotell.ch [endotell.ch]
- 5. coachrom.com [coachrom.com]
- 6. This compound, Anti-Xa Assay, Plasma - Bronson Laboratory Services [bronsonlab.testcatalog.org]
- 7. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 8. BIOPHEN™ DiXaI (Direct Xa Inhibitors) | Aniara Diagnostica, Inc. [aniara.com]
- 9. nascola.com [nascola.com]
Application of Apixaban in Cell-Based Models of Coagulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1][4][5] Unlike traditional anticoagulants, this compound does not require routine monitoring.[3] However, in specific clinical scenarios and for research purposes, robust cell-based models are essential to understand its pharmacodynamics and to evaluate its efficacy and safety. These application notes provide detailed protocols for assessing the effects of this compound in key cell-based coagulation assays.
Mechanism of Action of this compound
The coagulation cascade is a complex series of enzymatic reactions involving various clotting factors. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va (the prothrombinase complex), then catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a pivotal enzyme that converts fibrinogen to fibrin, leading to the formation of a stable blood clot.[2][3]
This compound exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[3] This inhibition occurs at a key juncture in the coagulation cascade, affecting thrombin generation from both the intrinsic and extrinsic pathways.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro and cell-based assays.
Table 1: Inhibitory Constants and Potency of this compound
| Parameter | Value | Species | Reference |
| Ki (Factor Xa) | 0.08 nM | Human | [6] |
| EC2x (Prothrombin Time) | 3.6 µM | Human | [6] |
Table 2: Effect of this compound on Thrombin Generation Parameters (Platelet-Based Model)
| This compound Concentration | Effect on Lag Time | Effect on Peak Thrombin | Effect on Endogenous Thrombin Potential (ETP) | Reference |
| 10 ng/mL | Significant Prolongation | Significant Reduction | Significant Reduction | [7][8] |
| 40 ng/mL | Significant Prolongation | Significant Reduction | Significant Reduction | [7][8] |
| 160 ng/mL | Significant Prolongation | Significant Reduction | Significant Reduction | [7][8] |
Table 3: Effect of this compound on Thromboelastography (TEG) Parameters in Whole Blood
| This compound Concentration | R-Time (Reaction Time) | K-Time (Kinetics) | α-Angle (Clot Formation Rate) | MA (Maximum Amplitude) | Reference |
| Therapeutic Concentrations | Prolonged | Prolonged | Decreased | No significant change | [4] |
Experimental Protocols
Platelet-Rich Plasma (PRP) Preparation for Coagulation Assays
This protocol describes the preparation of platelet-rich plasma from whole blood, a critical component for cell-based coagulation assays.
Materials:
-
Whole blood collected in tubes containing 3.2% sodium citrate anticoagulant.
-
Sterile conical centrifuge tubes (15 mL and 50 mL).
-
Refrigerated centrifuge with a swing-out rotor.
-
Sterile pipettes.
Procedure:
-
Collect whole blood by venipuncture into sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.
-
Perform an initial "soft" spin by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the plasma and platelets from red and white blood cells.[1]
-
Carefully aspirate the upper layer, which is the platelet-rich plasma (PRP), and transfer it to a new sterile conical tube. Avoid disturbing the buffy coat (the layer of white blood cells and platelets) and the red blood cell pellet.
-
To obtain platelet-poor plasma (PPP) for use as a control or for specific assays, centrifuge the remaining blood at a higher speed ("hard spin") of approximately 2000 x g for 10-15 minutes.
-
Carefully collect the supernatant (PPP) and store it in a separate sterile tube.
-
Determine the platelet count in the PRP using a hematology analyzer and adjust the concentration as required for the specific assay by diluting with PPP.
Thrombin Generation Assay (TGA) in Platelet-Rich Plasma
This protocol outlines the measurement of thrombin generation in PRP in the presence of varying concentrations of this compound.
Materials:
-
Platelet-Rich Plasma (PRP), prepared as described above.
-
Platelet-Poor Plasma (PPP), for baseline measurements.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in buffer).
-
Thrombin generation reagent kit (containing a fluorogenic substrate for thrombin and a trigger solution, typically containing tissue factor and phospholipids).
-
Calibrator plasma with a known thrombin potential.
-
Fluorometer microplate reader with temperature control (37°C) and appropriate filters.
-
96-well microplates (black, for fluorescence assays).
Procedure:
-
This compound Spiking: Prepare a series of this compound dilutions to achieve final concentrations of 10, 40, and 160 ng/mL in the PRP.[7][8] A vehicle control (solvent only) should also be prepared. Incubate the PRP with this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup: In a 96-well plate, add a small volume of the this compound-spiked PRP or control PRP to each well.
-
Initiation of Coagulation: Add the trigger solution (containing tissue factor and phospholipids) to each well to initiate coagulation.
-
Fluorescence Measurement: Immediately after adding the trigger, place the plate in the fluorometer pre-warmed to 37°C. Measure the fluorescence intensity over time (typically for 60-90 minutes) at excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
Data Analysis: The fluorescence signal is converted to thrombin concentration using the calibrator plasma. The following parameters are typically calculated from the thrombin generation curve:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Time to Peak: The time to reach the peak thrombin concentration.
-
Thromboelastography (TEG) Analysis of Whole Blood
This protocol describes the use of thromboelastography to assess the global hemostatic function of whole blood treated with this compound.
Materials:
-
Freshly collected whole blood in sodium citrate tubes.
-
This compound stock solution.
-
TEG analyzer and associated consumables (cups and pins).
-
Kaolin or other activators as required by the specific TEG assay.
Procedure:
-
Sample Preparation: Spike whole blood with desired concentrations of this compound or a vehicle control. Gently mix and allow to incubate at room temperature for a designated period.
-
TEG Assay:
-
Pipette the citrated whole blood into the TEG cup.
-
Add the activator (e.g., kaolin) to initiate clotting.
-
Place the cup in the TEG analyzer, which maintains the sample at 37°C.
-
The analyzer will begin to oscillate the cup, and the formation of the clot will be monitored in real-time.
-
-
Data Acquisition and Analysis: The TEG analyzer software will generate a tracing and calculate the following key parameters:
-
R-Time (Reaction Time): Time until the initial fibrin formation. Reflects the activity of clotting factors.
-
K-Time (Kinetics): Time from the end of R-time until the clot reaches a certain strength. Reflects the speed of clot formation.
-
α-Angle (Alpha-Angle): The angle of the slope between R and K, representing the rate of clot formation.
-
MA (Maximum Amplitude): The maximum strength or stiffness of the clot. Reflects platelet function and fibrinogen concentration.
-
LY30 (Lysis at 30 minutes): The percentage of clot lysis 30 minutes after MA is reached. Measures fibrinolysis.
-
Chromogenic Anti-Factor Xa Assay
This protocol details the quantitative measurement of this compound's inhibitory effect on Factor Xa using a chromogenic substrate.
Materials:
-
Platelet-Poor Plasma (PPP) from subjects or spiked with this compound.
-
Chromogenic anti-Factor Xa assay kit (containing bovine Factor Xa, a chromogenic substrate for FXa, and reaction buffer).
-
This compound calibrators and controls.
-
Spectrophotometer microplate reader capable of reading at 405 nm.
-
96-well microplates.
Procedure:
-
Sample and Calibrator Preparation: Prepare a standard curve using the this compound calibrators provided in the kit. Prepare dilutions of the test plasma samples if necessary.
-
Assay Reaction:
-
Add a specific volume of the calibrator, control, or test plasma to the wells of a microplate.
-
Add the bovine Factor Xa reagent to each well and incubate for a specified time at 37°C. During this incubation, the Factor Xa will be inhibited by the this compound present in the samples.
-
Add the chromogenic substrate to each well. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product (p-nitroaniline).
-
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm. The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Concentration Calculation: Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations. Use the standard curve to determine the concentration of this compound in the test samples.
Visualizations
References
- 1. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. coconote.app [coconote.app]
- 4. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 7. nextprp.com [nextprp.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for Apixaban Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic events.[1][2] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy and safety profile. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the detection and structural elucidation of drug metabolites.[3] This application note provides a detailed protocol for the identification of this compound metabolites in human plasma using LC-HRMS, along with data presentation guidelines and visualization of key experimental workflows and metabolic pathways.
This compound is metabolized in humans primarily through O-demethylation and hydroxylation, followed by sulfation of the hydroxylated O-demethyl metabolite.[4] The major circulating metabolite in human plasma is O-demethyl this compound sulfate.[4] This document outlines the necessary steps to identify these and other minor metabolites, providing researchers with a robust methodology for their own studies.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound and its metabolites from plasma samples.[1]
Materials:
-
Human plasma containing this compound and its metabolites
-
This compound and available metabolite reference standards
-
Methanol (LC-MS grade)[1]
-
Internal Standard (IS) solution (e.g., this compound-d7 in methanol, 1 µg/mL)[1]
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples briefly to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution to the plasma sample.
-
Add 450 µL of cold methanol (4°C) to the sample to precipitate proteins.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.[1]
Liquid Chromatography
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: A C18 reversed-phase column is suitable, for example, a Thermo Hypersil Gold C18 column (150 x 2.1 mm, 1.9 µm).[1]
-
Mobile Phase A: 2.5 mM ammonium formate in water with 0.1% formic acid (pH 3.0).[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Autosampler Temperature: 10°C.[1]
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B
-
6.1-8.0 min: 10% B
-
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM).
-
Full Scan Mass Range: m/z 100-1000.
-
Resolution: ≥ 60,000 FWHM.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for dd-MS2 to obtain comprehensive fragment ion spectra.
-
Data Acquisition: Acquire data in centroid mode.
Data Presentation
Table 1: Identified Metabolites of this compound in Human Plasma
| Metabolite ID | Proposed Biotransformation | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Key Fragment Ions (m/z) | Relative Abundance |
| M0 (this compound) | Parent Drug | 460.1983 | 460.1981 | -0.4 | 443.1717, 281.1292, 246.1130 | Major |
| M1 | O-demethylation | 446.1826 | 446.1824 | -0.4 | 429.1560, 281.1292, 232.0972 | Minor |
| M2 | Hydroxylation | 476.1932 | 476.1930 | -0.4 | 459.1666, 297.1241, 246.1130 | Minor |
| M3 | O-demethylation + Sulfation | 526.1398 | 526.1395 | -0.6 | 446.1824, 429.1560 | Major Circulating Metabolite |
Note: The m/z values and relative abundance are representative and may vary depending on experimental conditions. The identification of M3, O-demethyl this compound sulfate, as the major circulating metabolite is supported by literature.[4]
Visualizations
This compound Metabolism Pathway
The metabolic transformation of this compound primarily involves Phase I and Phase II reactions. The following diagram illustrates the key metabolic pathways.
Caption: Key metabolic pathways of this compound.
Experimental Workflow for this compound Metabolite Identification
The overall experimental workflow for identifying this compound metabolites from plasma samples is depicted below.
Caption: Experimental workflow for metabolite identification.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using high-resolution mass spectrometry. The described methods for sample preparation, liquid chromatography, and mass spectrometry, combined with the structured approach to data presentation and visualization, offer a robust framework for researchers in drug development and related fields. By following these protocols, scientists can effectively characterize the metabolic profile of this compound, contributing to a deeper understanding of its pharmacology.
References
- 1. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Apixaban in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Apixaban, a direct factor Xa inhibitor, in in vivo rodent studies. The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound in various thrombosis models.
Mechanism of Action
This compound is a potent, oral, reversible, and highly selective direct inhibitor of Factor Xa (FXa). By binding to the active site of both free and clot-bound FXa, this compound blocks the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade. This inhibition of thrombin generation ultimately prevents the formation of fibrin clots. Unlike indirect anticoagulants, this compound's mechanism of action does not require antithrombin III.
Pharmacokinetic Parameters of this compound in Rodents
The following table summarizes key pharmacokinetic parameters of this compound in mice and rats following oral administration. These values can vary depending on the dose, vehicle, and specific strain of the animal.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat (Sprague-Dawley) | 5 (oral gavage) | 157.4 | ~3-4 | 1368.2[1] |
| Rat | 5 (oral gavage with orange juice) | 56.97 | - | -[2] |
| Rat | - | - | ~1 | -[3] |
| Mouse (CD-1) | 30 (oral gavage) | - | - | - |
Note: Pharmacokinetic data for mice is less readily available in the public domain compared to rats. Researchers may need to conduct pilot studies to determine these parameters for their specific mouse strain and experimental conditions.
Dose-Dependent Effects on Coagulation Parameters
This compound prolongs clotting times in a dose-dependent manner. The following table provides an overview of the effects of different doses of this compound on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in rats.
| Species | Administration Route | Dose | Effect on Prothrombin Time (PT) | Effect on Activated Partial Thromboplastin Time (aPTT) |
| Rat | Intravenous Infusion | 0.1 mg/kg/h | 1.24 times control[4] | Minimally affected[5] |
| Rat | Intravenous Infusion | 0.3 mg/kg/h | 1.93 times control[4] | Minimally affected[5] |
| Rat | Intravenous Infusion | 1 mg/kg/h | 2.75 times control[4] | Minimally affected[5] |
| Rat | Intravenous Infusion | 3 mg/kg/h | 3.98 times control[4] | Minimally affected[5] |
Note: this compound has been shown to have a greater effect on PT than on aPTT[5][6][7][8]. The sensitivity of these assays to this compound can be reagent-dependent[6][8].
Experimental Protocols
Oral Gavage Administration of this compound
This protocol is suitable for both mice and rats.
Materials:
-
This compound
-
Vehicle: 10% N,N-dimethylacetamide and 30% propylene glycol in water
-
Gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution of 10% N,N-dimethylacetamide and 30% propylene glycol in sterile water.
-
Dissolve the this compound in the vehicle to achieve the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the animal. For mice, scruff the neck and back to immobilize the head and body. For rats, restrain the upper body and head.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Administer the this compound solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes the induction of thrombosis in the carotid artery of a mouse and can be adapted for rats. This compound or vehicle should be administered prior to the induction of thrombosis according to the experimental design (e.g., 1-2 hours before for oral administration).
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe
-
Filter paper strips (e.g., 1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline solution
Procedure:
-
Animal Preparation:
-
Administer this compound or vehicle at the predetermined time before surgery.
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe under the carotid artery to measure baseline blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes)[9].
-
After the exposure time, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Data Collection:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tissue distribution and elimination of [14C]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the direct factor Xa inhibitor this compound in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How the direct oral anticoagulant this compound affects thrombin generation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound on routine and specific coagulation assays: a practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of this compound on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. cordynamics.com [cordynamics.com]
Validated HPLC Method for Purity and Stability Testing of Apixaban: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and for stability testing of the anticoagulant drug, Apixaban. The protocols and data presented are compiled from various validated methods and are intended to serve as a robust starting point for laboratory implementation.
Introduction
This compound is an oral, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. Ensuring the purity and stability of this compound in bulk drug and pharmaceutical dosage forms is critical for its safety and efficacy. This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method that can effectively separate this compound from its process-related impurities and degradation products. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of this compound. The following tables summarize the key parameters from different validated methods, offering flexibility for laboratory-specific requirements and instrument availability.
Table 1: HPLC System and Column Specifications
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Agilent 1260 Infinity or equivalent | Waters 2695 Alliance or equivalent | Shimadzu LC-20AD or equivalent |
| Column | Ascentis Express® C18 (100 x 4.6 mm, 2.7 µm)[1][2] | Zorbax C18 (150 x 4.6 mm, 5 µm)[3] | Thermo BDS, C8 (150 x 4.6 mm, 5 µm)[4] |
| Column Temperature | 35°C[1][2] | Ambient | Ambient |
Table 2: Mobile Phase and Gradient Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase A | Phosphate buffer[1][2] | Ammonium Formate Buffer[3] | Buffer (pH 4.5)[4] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile[3] | Acetonitrile[4] |
| Composition | Gradient[1][2] | 65:35 (v/v)[3] | 60:40 (v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Injection Volume | 10 µL | 20 µL | 20 µL[4] |
| Detector Wavelength | 225 nm[1][2] | Not Specified | 259 nm[4] |
| Run Time | 40 min[1][2] | Not Specified | Not Specified |
Method Validation Summary
The described HPLC method has been rigorously validated as per ICH Q2(R1) guidelines. A summary of the validation parameters is presented below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.170 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.567 µg/mL[5] |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Robustness | Robust under minor variations in flow rate, column temperature, and mobile phase pH[6] |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., a mixture of mobile phase A and B) and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the diluent to prepare working standard solutions within the linearity range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
Preparation of Sample Solution (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The clear filtrate is the sample solution.
System Suitability Test
Before starting the analysis, perform a system suitability test by injecting the standard solution (e.g., 20 µg/mL) five or six times. The acceptance criteria are as follows:
-
Tailing factor: Not more than 2.0.[7]
-
Theoretical plates: Not less than 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Not more than 2.0%.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8] this compound is subjected to various stress conditions to induce degradation.[3]
-
Acid Hydrolysis: Treat the drug substance with 1M HCl at 80°C for 2 hours. Neutralize the solution before injection.[7]
-
Base Hydrolysis: Treat the drug substance with 0.1M NaOH at 60°C for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.[7]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration as per ICH guidelines (e.g., 1.2 million lux hours and 200 Wh/m²).[7]
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Data Presentation
Table 4: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation |
| Acidic | 1 M HCl | 24 hours | Significant degradation observed[7] | ~12%[6] |
| Alkaline | 1 M NaOH | 2 hours | Significant degradation observed[7] | Stable[6] |
| Oxidative | 15% v/v H₂O₂ | 24 hours | Stable[7] | Stable[6] |
| Thermal | 105°C | 7 days | Stable[7] | No degradation[6] |
| Photolytic | 1.2 million lux hours | - | Stable[7] | No degradation[6] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the stability testing of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. jmpas.com [jmpas.com]
- 4. bbrc.in [bbrc.in]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Stability-Indicating High-Performance Liquid Chromatographic Determination of this compound in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of this compound—An Anticoagulant Drug [scirp.org]
- 8. ijpar.com [ijpar.com]
Application of Apixaban in Porcine Models of Mechanical Valve Thrombosis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of preclinical studies evaluating the efficacy of apixaban, a direct factor Xa inhibitor, in preventing mechanical heart valve thrombosis in porcine models. The following sections detail the experimental protocols, present key quantitative data from these studies, and illustrate the underlying signaling pathways and experimental workflows.
Introduction
The development of safer and more effective anticoagulants for patients with mechanical heart valves is a critical area of research. While warfarin has been the standard of care, its narrow therapeutic window and requirement for frequent monitoring have driven the investigation of direct oral anticoagulants (DOACs) like this compound.[1][2] Porcine models are highly valuable in this context due to the anatomical and physiological similarities of their cardiovascular and coagulation systems to humans.[2][3] This document outlines the methodologies and findings from key porcine studies, offering a practical guide for researchers in this field.
Signaling Pathway of this compound in Thrombosis
This compound is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[4][5][6] By binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin.[4][5][6] This reduction in thrombin generation ultimately leads to decreased fibrin formation and the prevention of thrombus development.[4][5]
Experimental Protocols
Two primary porcine models have been utilized to assess this compound's efficacy in the context of mechanical valve thrombosis: a heterotopic aortic valve model and an orthotopic pulmonary valve model.
Heterotopic Aortic Valve Porcine Model
This model involves the implantation of a bileaflet mechanical aortic valve that bypasses the descending thoracic aorta.[1][2]
Surgical Procedure:
-
Anesthetize the swine and provide appropriate perioperative care.
-
Perform a left thoracotomy to expose the descending thoracic aorta.
-
Implant a bileaflet mechanical aortic valve as a conduit, bypassing a ligated segment of the descending thoracic aorta.[1][2]
-
Close the incision and allow the animal to recover.
Postoperative Anticoagulation Protocol:
-
This compound Oral Group: Administer this compound orally at a dose of 1 mg/kg twice a day.[1][2]
-
Warfarin Group: Administer warfarin orally at a daily dose of 0.04 to 0.08 mg/kg, with the dose adjusted to maintain an International Normalized Ratio (INR) of 2-3.[1][2]
-
This compound Infusion Group: Continuous intravenous infusion of this compound.[1][2]
Endpoint and Analysis:
-
Euthanize the animals at a predetermined time point (e.g., 14 or 30 days).[1][2]
-
Harvest the mechanical valve and conduit.
-
Macroscopically evaluate the valve for thrombus formation.
Orthotopic Pulmonary Valve Porcine Model
This model involves the implantation of an On-X® aortic mechanical valve in the pulmonary position.[3][7][8] This position is considered a more aggressive model for mechanical valve thrombosis.[3][7][8]
Surgical Procedure:
-
Anesthetize Yucatan pigs and provide standard perioperative care.
-
Perform a median sternotomy to access the heart.
-
Implant an On-X® aortic mechanical valve in the pulmonary valve position.[7][8]
-
Close the incision and ensure the animal's stable recovery.
Postoperative Anticoagulation Protocol:
-
Prophylactic Period: Administer enoxaparin (40 mg) for one week post-surgery.[7][8]
-
Low-Dose this compound Group: 5 mg this compound twice daily for 10 weeks.[7][8]
-
Intermediate-Dose this compound Group: 5 mg this compound twice daily for 6 weeks, followed by 10 mg twice daily.[7][8]
-
High-Dose this compound Group: 15 mg this compound twice daily for 10 weeks.[7][8]
Endpoint and Analysis:
-
Sacrifice the animals at the end of the treatment period.
-
Explant the mechanical valves.
-
Perform macroscopic evaluation for thrombosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the described porcine model studies.
Table 1: Thrombus Weight in Heterotopic Aortic Valve Model [1][2]
| Treatment Group | Number of Animals (n) | Study Duration | Mean Thrombus Weight (mg) | Standard Deviation (mg) |
| Control (No Anticoagulation) | 4 | 30 days | 1422.9 | 676.4 |
| This compound (1 mg/kg BID, Oral) | 5 | 30 days | 357.5 | 234.9 |
| Warfarin (INR 2-3) | 3 | 30 days | 247.1 | 134.3 |
| This compound (Infusion) | 4 | 14 days | 61.1 | 47.2 |
Table 2: Incidence of Thrombosis in Orthotopic Pulmonary Valve Model [7][8]
| This compound Dose Group | Number of Animals (n) | Thrombosis Outcome |
| Low-Dose (5 mg BID) | 2 | Both valves showed manifest, chronic thrombosis. |
| Intermediate-Dose | 4 | 2 out of 4 animals had normal functioning valves without thrombosis. |
| High-Dose (15 mg BID) | 3 | No valve thrombosis observed. |
Key Findings and Implications
-
In the heterotopic aortic valve model, both oral and infused this compound significantly reduced thrombus weight compared to the control group.[1][2] The efficacy of oral this compound was comparable to that of warfarin.[1][2]
-
Notably, no adverse bleeding events were observed in any of the this compound-treated groups in the heterotopic aortic valve study, in contrast to potential bleeding risks associated with warfarin.[1][2]
-
The orthotopic pulmonary valve model, being more thrombogenic, demonstrated a dose-dependent effect of this compound.[7][8] Higher doses of this compound were effective in preventing valve thrombosis in this challenging model.[7][8]
-
These preclinical studies suggest that this compound is a promising candidate for thromboprophylaxis in patients with mechanical heart valves.[1][2][3][7] However, further research, including detailed pharmacokinetic studies, is necessary to determine the optimal dosage for clinical applications.[3][7][8]
These application notes and protocols provide a foundational resource for researchers aiming to investigate the potential of this compound and other novel anticoagulants in the context of mechanical valve thrombosis using established and clinically relevant porcine models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound in a porcine model of mechanical valve thrombosis in pulmonary position—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: mechanism of action, pharmacokinetics, pharmacodynamic and applications_Chemicalbook [chemicalbook.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound in a porcine model of mechanical valve thrombosis in pulmonary position-a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Apixaban in Dried Plasma Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is a direct oral anticoagulant that works by inhibiting Factor Xa. The use of dried plasma spots (DPS) for therapeutic drug monitoring and pharmacokinetic studies of this compound offers a minimally invasive method for remote sample collection. This approach simplifies sample storage and transportation, making it a valuable tool in both clinical and preclinical research.[1] This document provides detailed protocols and quantitative data for the analysis of this compound in DPS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[2]
Experimental Protocols
This section details the necessary steps for the preparation of standards, sample collection and processing, and the analytical method for quantifying this compound in DPS.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
a. This compound Stock Solution (1 mg/mL):
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in methanol to achieve a final concentration of 1 mg/mL.[1]
b. Working Standard Solutions:
-
Perform serial dilutions of the this compound stock solution with methanol to prepare working solutions at concentrations of 4000, 3500, 3000, 2500, 2000, 1500, 1000, 500, 250, and 100 ng/mL.[1]
c. Internal Standard (IS) Stock and Working Solutions:
-
Prepare a stock solution of a suitable internal standard, such as deuterated this compound (this compound-¹³CD₃), at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous formic acid.[1][3]
-
Dilute the IS stock solution with a mixture of acetonitrile and water (90:10, v/v) to create a working IS solution with a final concentration of 2.5 ng/mL.[1]
-
Store stock solutions at -22°C. Prepare working solutions fresh before each use.[1]
d. Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions (a 10-fold dilution is common) to achieve final concentrations ranging from 10 to 400 ng/mL or 31.25 to 500 ng/mL.[1][2]
-
Prepare quality control samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 40, 200, and 350 ng/mL.[1]
Dried Plasma Spot (DPS) Preparation
-
Vortex the plasma samples (standards, QCs, and unknown samples).
-
Using a calibrated pipette, spot a fixed volume of plasma (e.g., 25 µL) onto Whatman 903 Protein Saver Cards.[1][4]
-
Allow the spots to dry completely at ambient temperature for at least 2 hours.
-
Store the DPS cards in sealed bags with desiccant at room temperature or 4°C until analysis.[1]
Sample Extraction
-
Using a manual or automated puncher, excise a 3.2 mm disc from the center of each dried plasma spot.[1]
-
Place the disc into a 1.5 mL Eppendorf tube or a well of a 96-well plate.
-
Add 100 µL of the internal standard working solution (which also acts as the extraction solvent, e.g., acetonitrile/water 90:10, v/v) to each sample.[1]
-
Vortex the samples on a shaker for 15 minutes at 800 rpm and 40°C.[1][4] This step is critical for efficient extraction.
-
Centrifuge the samples at 10,000 x g for 10 seconds to pellet the card material.[1][3]
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column, such as a Thermo Scientific™ Accucore™ Polar Premium (50 mm × 2.1 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 to 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Total Run Time: A short run time of approximately 5 minutes is achievable.[1][4]
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for high-resolution mass spectrometry.[1][4]
-
MRM Transitions:
-
Optimize ion source parameters such as spray voltage, source temperature, and gas flows according to the specific instrument used.
Quantitative Data Summary
The following tables summarize the validation parameters from published methods for the quantification of this compound in DPS.
Table 1: Linearity and Sensitivity of this compound Quantification in DPS
| Parameter | Method 1 | Method 2 |
| Analytical Technique | LC-HRMS | LC-MS/MS |
| Calibration Range (ng/mL) | 10 - 400 | 31.25 - 500 |
| Correlation Coefficient (r²) | > 0.99 | Linear |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 31.25 ng/mL |
| Reference | [1] | [2] |
Table 2: Precision and Accuracy Data
| Parameter | Method 1 (LC-HRMS) |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Accuracy (% Bias) | < 10% |
| Inter-day Accuracy (% Bias) | < 10% |
| Reference | [1] |
Table 3: Recovery and Stability
| Parameter | Result | Conditions |
| Extraction Recovery | 69.7% - 85.1% | Acetonitrile/Water (90:10, v/v) extraction |
| Short-term Stability | Stable | Room Temperature (brief storage) |
| Long-term Stability | Stable for up to 1 month | 4°C |
| Reference | [1] |
Diagrams and Visualizations
Below are diagrams illustrating the experimental workflow for quantifying this compound in dried plasma spots.
Caption: Experimental workflow for this compound quantification in DPS.
Caption: Detailed sample extraction protocol from a dried plasma spot.
References
- 1. mdpi.com [mdpi.com]
- 2. Dried plasma spot as an innovative approach to therapeutic drug monitoring of this compound: Development and validation of a novel liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation with Apixaban Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban, an oral, direct, and highly selective inhibitor of Factor Xa (FXa), is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic events. By inhibiting FXa, this compound effectively reduces the generation of thrombin (Factor IIa), a potent platelet agonist.[1] While this compound's primary mechanism is anticoagulation, its indirect impact on platelet activation is of significant interest in thrombosis research and drug development. Flow cytometry is a powerful technique for the multiparametric analysis of individual platelets, enabling the precise quantification of platelet activation markers.
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on platelet activation using flow cytometry. The provided methodologies and data will guide researchers in designing and executing robust experiments to elucidate the nuanced interactions between this leading anticoagulant and platelet function.
Mechanism of Action: this compound and Platelet Activation
This compound's primary target is Factor Xa, a critical enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin. Thrombin is a potent activator of platelets, inducing shape change, degranulation, and aggregation through cleavage of protease-activated receptors (PARs) on the platelet surface. By inhibiting FXa, this compound indirectly suppresses thrombin generation, thereby reducing thrombin-mediated platelet activation.[1] It is important to note that this compound does not directly inhibit platelet aggregation.[1]
Data Presentation: Quantitative Effects of this compound on Platelet Function
The following tables summarize the quantitative effects of this compound on various platelet activation parameters as determined by in vitro studies. These data provide a baseline for expected outcomes when treating platelets with clinically relevant concentrations of this compound.
Table 1: Effect of this compound on Thrombin Generation
| This compound Concentration (ng/mL) | Maximum Thrombin Peak (nM) (Mean ± SEM) | Fold Change from Control |
| 0 (Control) | - | - |
| 10 | 60.9 ± 1.0 | 0.91 |
| 40 | 55.7 ± 3.5 | 0.83 |
| 160 | 36.7 ± 3.1 | 0.55 |
Data adapted from a study on thrombin generation in a platelet-based model.[2]
Table 2: Effect of this compound on Platelet Aggregate Formation
| This compound Concentration (ng/mL) | Formation of Large Platelet Aggregates (%) (Mean ± SEM) | % Inhibition of Large Aggregate Formation |
| 0 (Control) | 28.4 ± 2.9 | - |
| 10 | Not significantly different from control | - |
| 40 | Statistically significant reduction (p<0.05) | Not specified |
| 160 | 14.6 ± 1.9 (p<0.01) | 48.6 |
Data derived from studies on thrombus formation under flow conditions.[2]
Table 3: Effect of this compound on P-selectin Expression
| This compound Treatment | Soluble P-selectin Plasma Levels |
| Before this compound Intake | No significant change |
| 2 and 6 hours after this compound Intake | No significant change |
This study found no significant changes in soluble P-selectin levels in patients treated with this compound, suggesting a minimal effect on this specific marker of alpha-granule release in the tested conditions.[3]
Mandatory Visualizations
Caption: this compound's indirect inhibition of thrombin-mediated platelet activation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential inhibitory action of this compound on platelet and fibrin components of forming thrombi: Studies with circulating blood and in a platelet-based model of thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the FXa inhibitors Rivaroxaban and this compound on platelet activation in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apixaban in a Rabbit Model of Venous Thrombosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of Apixaban in a rabbit model of venous thrombosis.
Introduction
This compound is a potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. It is clinically approved for the prevention and treatment of thromboembolic diseases. Preclinical evaluation of novel anticoagulants often utilizes animal models to establish efficacy and safety profiles. The rabbit model of venous thrombosis is a well-established and relevant model for these studies due to the similar affinity of this compound for human and rabbit FXa.[1][2][3] These protocols detail the methodology for inducing venous thrombosis in rabbits, administering this compound, and assessing its antithrombotic effects.
Pharmacokinetics and Pharmacodynamics of this compound in Rabbits
Understanding the pharmacokinetic and pharmacodynamic profile of this compound in rabbits is crucial for proper experimental design.
Pharmacokinetics:
-
Bioavailability: this compound exhibits poor oral bioavailability in rabbits (approximately 3%) due to rapid hepatic metabolism.[1][4] Therefore, intravenous (IV) administration is the preferred route for achieving consistent and predictable plasma concentrations in experimental settings.[1]
-
Metabolism and Clearance: The oxidative metabolism of this compound is significantly faster in rabbits compared to rats or humans.[1][4] It has a high clearance rate of 2.55 L/h/kg.[1][4] Following IV administration, circulating levels of this compound decrease rapidly.[1] The primary metabolites are O-demethyl this compound and its glucuronide and sulfate conjugates.[1][4]
Pharmacodynamics:
-
Mechanism of Action: this compound directly inhibits both free and clot-bound FXa, as well as prothrombinase activity, thereby reducing thrombin generation and subsequent thrombus formation.[5]
-
Coagulation Parameters: There is a direct correlation between this compound plasma concentrations and the prolongation of coagulation times, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).[1][2]
Experimental Design and Protocols
Animal Model
-
Species: New Zealand White rabbits are commonly used for this model.
-
Justification: Rabbits are a suitable model because the potency of this compound in inhibiting rabbit FXa is similar to that in humans.[2][3]
Venous Thrombosis Induction Models
Several models can be used to induce venous thrombosis in rabbits. The choice of model may depend on the specific research question (e.g., prevention vs. treatment).
This model is suitable for studying the prevention of venous thrombosis.[2][3]
-
Principle: A foreign body (cotton thread) is introduced into the vena cava to serve as a nidus for thrombus formation.
-
Protocol:
-
Anesthetize the rabbit according to approved institutional protocols.
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect a segment of the vena cava.
-
Introduce a sterile cotton thread into the lumen of the vena cava.
-
Close the incision and allow the thrombus to form over a specified period (e.g., 2 hours).[6]
-
This model is also used for thrombosis prevention studies.[7]
-
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., cotton thread) is placed between an artery and a vein.
-
Protocol:
-
Anesthetize the rabbit.
-
Isolate the carotid artery and the contralateral jugular vein.
-
Insert cannulas into both vessels and connect them to an extracorporeal shunt containing a pre-weighed cotton thread.
-
Allow blood to flow through the shunt for a defined period (e.g., 40 minutes).
-
At the end of the period, remove the shunt and weigh the thread to determine the thrombus weight.
-
This compound Dosing and Administration
Given the poor oral bioavailability, intravenous administration is recommended.
-
Prevention Model Dosing: this compound can be administered as a continuous IV infusion starting 30-60 minutes before the initiation of thrombosis.[2][7] Doses ranging from 0.03 to 3 mg/kg/h have been shown to produce a dose-dependent reduction in thrombus formation.[7]
-
Treatment Model Dosing: For treatment studies, a thrombus is first allowed to form. This compound is then administered as an IV bolus followed by a continuous infusion. A dose of 0.6 mg/kg bolus followed by 0.87 mg/kg/h IV infusion has been shown to arrest thrombus growth and even lead to clot regression.[7]
Assessment of Antithrombotic Efficacy
-
Primary Endpoint: The primary measure of efficacy is the weight of the formed thrombus. After the experimental period, the vessel segment containing the thrombus is isolated, opened, and the thrombus is carefully removed and weighed.
-
Secondary Endpoints:
-
Histopathology: The retrieved thrombus can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine its composition (e.g., red blood cells, fibrin, platelets).[8]
-
Coagulation Assays: Blood samples should be collected at baseline and at the end of the experiment to measure PT and aPTT.
-
Bleeding Time: Cuticle bleeding time can be measured to assess the hemostatic effects of this compound.[2][7]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 3% | [1][4] |
| Clearance (CL) | 2.55 L/h/kg | [1][4] |
| FXa Ki (nM) | 0.16 | [2][3] |
| Free Fraction | 0.37 | [9] |
Table 2: Efficacy of this compound in a Venous Thrombosis Prevention Model
| Treatment Group | Dose (IV) | Mean Thrombus Weight (mg) ± SEM | % Inhibition of Thrombus Formation |
| Vehicle Control | - | 64 ± 2 | 0% |
| This compound | 0.11 ± 0.02 mg/kg/h | Data to be filled from experiment | 50% |
| This compound | Dose for 80-90% inhibition | Data to be filled from experiment | 80-90% |
| Adapted from data presented in the literature.[7] |
Table 3: Effect of this compound on Bleeding Time
| Treatment Group | Dose (at ID80 for thrombosis) | Bleeding Time Increase (%) |
| This compound | Dose for 80% inhibition | 9 ± 4% |
| Warfarin | Dose for 80% inhibition | 516 ± 24% |
| Adapted from data presented in the literature.[2][3] |
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in the coagulation cascade.
Experimental Workflow
Caption: Workflow for evaluating this compound in a rabbit venous thrombosis model.
Logical Relationship
Caption: Cause-and-effect relationship of this compound administration.
References
- 1. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A robust rabbit model of human atherosclerosis and atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apixaban's Effect on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By inhibiting both free and clot-bound FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[1][4][5] While routine therapeutic monitoring of this compound is generally not required, understanding its in vitro effects on standard coagulation assays like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) is crucial for drug development, clinical research, and specific clinical scenarios where measurement of its anticoagulant effect may be necessary.[6][7] These application notes provide detailed protocols and data interpretation guidelines for assessing the in vitro impact of this compound on PT and aPTT.
Mechanism of Action of this compound
This compound directly binds to the active site of Factor Xa, preventing it from converting prothrombin (Factor II) to thrombin (Factor IIa).[3][5] This action occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, as Factor Xa is the converging point of these two pathways.[4]
In Vitro Effects of this compound on PT and aPTT
In vitro studies consistently demonstrate that this compound prolongs both PT and aPTT in a concentration-dependent manner.[2][6][8] However, the sensitivity of these assays to this compound is highly variable and dependent on the specific reagents used.[7][8] It is important to note that at therapeutic concentrations, the changes in PT and aPTT can be small and may not be clinically significant for monitoring purposes.[2][9]
Quantitative Data Summary
The following tables summarize the in vitro effect of various this compound concentrations on PT and aPTT, as reported in published studies. These values are illustrative and will vary based on the specific reagents and analytical systems employed.
Table 1: Effect of this compound on Prothrombin Time (PT)
| This compound Concentration (ng/mL) | Fold Increase in PT (approximate) | Reagent Example | Reference |
| 0 | 1.0 | - | [9] |
| 41 | ~1.1 | RecombiPlasTin 2G® | [9] |
| 94 | ~1.2 | RecombiPlasTin 2G® | [9] |
| 225 | 1.3 | RecombiPlasTin 2G® | [9][10] |
| 500 | Varies (reagent dependent) | Triniclot PT Excel S® vs. Innovin® | [8] |
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (ng/mL) | Fold Increase in aPTT (approximate) | Reagent Example | Reference |
| 0 | 1.0 | - | [9] |
| 41 | ~1.05 | Various | [9] |
| 94 | ~1.1 | Various | [9] |
| 225 | 1.15 | Various | [9][10] |
| >2200 | 2.0 | Reagent dependent | [7] |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's effect on PT and aPTT.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Normal human pooled plasma (platelet-poor)
-
PT reagent (e.g., RecombiPlasTin 2G®)
-
aPTT reagent (e.g., Actin FSL)
-
Calcium chloride (CaCl₂) solution (typically 25 mM)
-
Coagulation analyzer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Experimental Workflow
Protocol 1: Preparation of this compound-Spiked Plasma
-
Prepare this compound Stock Solution: Dissolve this compound powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final solvent concentration in the plasma should be kept to a minimum (ideally ≤1%) to avoid affecting the coagulation assays.
-
Spike Normal Pooled Plasma: Prepare a series of this compound concentrations by spiking the stock solution into normal human pooled plasma.[8][11] The concentration range should cover expected therapeutic and supratherapeutic levels (e.g., 0, 25, 50, 100, 250, 500 ng/mL).[8][9] A vehicle control (plasma with solvent only) must be included.
-
Incubation: Gently mix the spiked plasma samples and incubate at 37°C for a specified period (e.g., 15-30 minutes) to allow for equilibration of this compound with plasma proteins.
Protocol 2: Prothrombin Time (PT) Assay
-
Reagent and Sample Preparation: Pre-warm the PT reagent and the this compound-spiked plasma samples to 37°C.
-
Assay Performance (Manual or Automated):
-
Pipette a specific volume of the pre-warmed plasma sample (e.g., 100 µL) into a cuvette.
-
Incubate the plasma at 37°C for a defined period (e.g., 1-3 minutes).
-
Add a specific volume of the pre-warmed PT reagent (e.g., 200 µL), which contains tissue factor and calcium, to the plasma.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed. This is typically detected optically or mechanically by a coagulation analyzer.[12]
-
-
Data Recording: Record the clotting time in seconds. Each sample should be tested in duplicate or triplicate.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (CaCl₂) solution to 37°C. The this compound-spiked plasma samples should also be at 37°C.
-
Assay Performance (Manual or Automated):
-
Pipette a specific volume of the pre-warmed plasma sample (e.g., 100 µL) into a cuvette.
-
Add an equal volume of the pre-warmed aPTT reagent (e.g., 100 µL).
-
Incubate the plasma-reagent mixture at 37°C for a specific activation time as recommended by the reagent manufacturer (typically 3-5 minutes).[13][14]
-
Add a specific volume of the pre-warmed CaCl₂ solution (e.g., 100 µL) to initiate the clotting cascade.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed.[12]
-
-
Data Recording: Record the clotting time in seconds. Each sample should be tested in duplicate or triplicate.
Data Analysis and Interpretation
The results of the PT and aPTT assays will be a concentration-dependent prolongation of the clotting time.[8] For data analysis:
-
Calculate the mean and standard deviation of the clotting times for each this compound concentration.
-
Plot the clotting time (in seconds) or the ratio of the clotting time to the baseline (vehicle control) against the this compound concentration.
-
A linear relationship between this compound concentration and clotting time may be observed, though the sensitivity can be low.[15]
It is crucial to recognize that while these assays can demonstrate the anticoagulant effect of this compound in vitro, their low sensitivity makes them generally unsuitable for accurately quantifying this compound plasma concentrations in a clinical setting.[7][8][16] Chromogenic anti-FXa assays are more sensitive and specific for this purpose.[6][7][8]
Conclusion
The in vitro evaluation of this compound's effect on PT and aPTT provides valuable insights into its anticoagulant properties. The protocols outlined above offer a standardized approach for researchers and drug development professionals to conduct these assessments. The provided data and diagrams serve as a reference for understanding the expected outcomes and the underlying mechanism of action of this compound. The variability in assay sensitivity due to different reagents underscores the importance of reagent selection and characterization in such studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Impact of this compound on routine and specific coagulation assays: a practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the oral, direct factor Xa inhibitor this compound on routine coagulation assays and anti-FXa assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of this compound on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciensano.be [sciensano.be]
- 12. fritsmafactor.com [fritsmafactor.com]
- 13. APTT | HE [hematology.mlsascp.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of the direct factor Xa inhibitors this compound and rivaroxaban on haemostasis tests: a comprehensive assessment using in vitro and ex vivo samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Factor Xa in Apixaban-Treated Tissues
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Principle
Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical step in the formation of a fibrin clot.[1] Due to its central role, FXa has become a key target for anticoagulant therapies.[1][2]
Apixaban is a potent, oral, direct Factor Xa inhibitor.[1][3][4] It works by binding reversibly to the active site of FXa, thereby blocking its enzymatic activity and preventing thrombin generation.[4] This direct binding mechanism, while effective therapeutically, presents a significant challenge for the detection of FXa in tissues using immunohistochemistry (IHC). The presence of this compound may mask the epitope on the FXa protein that a specific antibody is designed to recognize, potentially leading to reduced staining intensity or false-negative results.
These application notes provide a comprehensive protocol for the immunohistochemical staining of Factor Xa in paraffin-embedded tissues, with special considerations for tissues from subjects treated with this compound. The protocol includes methods for tissue preparation, antigen retrieval, and staining, alongside strategies to address the potential for epitope masking.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central position of Factor Xa in the coagulation cascade and the inhibitory action of this compound.
Caption: Role of Factor Xa in the coagulation cascade and its inhibition by this compound.
Potential Challenge: Epitope Masking
The direct binding of this compound to the active site of Factor Xa may physically block the binding of an IHC antibody, a phenomenon known as epitope masking. This is a critical consideration when interpreting staining results from treated tissues.
Caption: this compound may block the antibody binding site on Factor Xa.
Recommended Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Experimental Workflow
Caption: Step-by-step workflow for Factor Xa immunohistochemistry.
I. Materials and Reagents
-
Fixative: 10% Neutral Buffered Formalin (NBF)
-
Processing Reagents: Ethanol (graded series), Xylene
-
Embedding Medium: Paraffin wax
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween 20
-
Blocking Buffers: 3% Hydrogen Peroxide, Protein Block (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit or Mouse polyclonal/monoclonal anti-Factor Xa antibody. Note: It is highly recommended to test multiple antibodies targeting different epitopes (if known) to mitigate the risk of this compound-induced epitope masking.
-
Detection System: HRP-polymer conjugated anti-Rabbit/Mouse secondary antibody
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Mayer's Hematoxylin[5]
-
Mounting Medium: Permanent mounting medium
II. Protocol Steps
-
Tissue Fixation and Processing:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Use a pressure cooker, steamer, or water bath. A typical protocol is to heat at 95-100°C for 20 minutes.[7]
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Note: HIER may help dissociate the non-covalent binding of this compound from FXa, potentially improving epitope availability. Optimization of retrieval time and buffer pH is critical.
-
-
Staining Procedure:
-
Rinse slides in wash buffer (2 x 5 minutes).
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Incubate with a protein blocking solution (e.g., 5% normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.[8]
-
Primary Antibody: Drain blocking solution and apply the anti-Factor Xa primary antibody diluted to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.[6]
-
Rinse slides in wash buffer (3 x 5 minutes).
-
Secondary Antibody: Apply the HRP-polymer conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[5]
-
Rinse slides in wash buffer (3 x 5 minutes).
-
Chromogen Detection: Apply the DAB chromogen solution and incubate for 1-10 minutes, or until a brown precipitate is visible under the microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Data Interpretation and Quantitative Analysis
Staining results should be interpreted by a qualified professional. A positive signal for Factor Xa will appear as a brown (DAB) stain, while cell nuclei will be blue (hematoxylin). The evaluation should consider staining intensity, percentage of positive cells, and subcellular localization.
For objective assessment, quantitative image analysis is recommended to reduce observer bias.[9] This can be achieved using various software platforms that can measure staining intensity and area.
Methods for Quantification:
-
H-Score (Histoscore): A semi-quantitative method that combines staining intensity with the percentage of positive cells. The score is calculated as: H-Score = Σ [Intensity Level (i) × Percentage of Cells at that Intensity (pi)]. Intensity is often scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).[10]
-
Digital Image Analysis: Automated software can quantify the area and intensity of the chromogen signal.[11] Methods like adapting a CMYK color model can be used to specifically analyze the chromogen channel (e.g., the Yellow channel for DAB).[9]
Example Data Table (Hypothetical)
The following table provides a template for presenting quantitative IHC data comparing Factor Xa expression in control versus this compound-treated tissues.
| Group | N | % Positive Cells (Mean ± SD) | Staining Intensity (Mean ± SD) | H-Score (Mean ± SD) |
| Control (No this compound) | 10 | 75.4 ± 8.2 | 2.5 ± 0.4 | 210.5 ± 25.1 |
| This compound-Treated | 10 | 52.1 ± 11.5 | 1.8 ± 0.6 | 125.8 ± 30.2* |
| p < 0.05 vs. Control |
This table contains illustrative data and is intended as a template for reporting experimental results. A statistically significant decrease in staining in the this compound-treated group could be due to epitope masking or a true biological downregulation of Factor Xa protein.
Troubleshooting and Considerations
-
No Staining: If no staining is observed in the this compound-treated group (but is present in the control), strongly consider epitope masking as the cause. Test alternative primary antibodies that recognize different epitopes. Also, optimize the antigen retrieval step (try different buffers, times, and temperatures).
-
Weak Staining: This could also be a result of partial epitope masking. Ensure all protocol steps, especially antibody incubation times and concentrations, are optimized.
-
High Background: Inadequate blocking or insufficient washing can cause high background. Ensure blocking steps are performed correctly and wash times are sufficient.
-
Controls: Always include a positive tissue control (a tissue known to express FXa), a negative control (omitting the primary antibody), and an untreated control group (tissue from subjects not receiving this compound) in every experiment.
References
- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of factor Xa beyond coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 4. Rivaroxaban and this compound induce clotting factor Xa fibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry Procedure [sigmaaldrich.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry Protocols [etsu.edu]
- 9. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioluminescent Assays for Monitoring Apixaban's Impact on Thrombin Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By blocking FXa, this compound effectively reduces the generation of thrombin, the key enzyme responsible for converting fibrinogen to fibrin and promoting clot formation.[1][2] Monitoring the effect of this compound on thrombin generation is crucial for understanding its anticoagulant efficacy and for the development of novel anticoagulant therapies. Bioluminescent assays offer a highly sensitive and quantitative method for this purpose.
These application notes provide a detailed overview and protocols for utilizing bioluminescent assays to monitor the impact of this compound on thrombin generation.
Mechanism of Action of this compound
This compound targets Factor Xa, which is a component of the prothrombinase complex responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][2] By inhibiting both free and clot-bound FXa, this compound disrupts this conversion, leading to a dose-dependent decrease in the rate and peak of thrombin generation.[1][3] This ultimately results in a reduced fibrin clot formation and an overall anticoagulant effect. This compound does not require antithrombin III for its activity and has no direct effect on platelet aggregation, although it indirectly inhibits thrombin-induced platelet aggregation.[3][4]
Data Presentation: Impact of this compound on Thrombin Generation Parameters
The following tables summarize the quantitative effects of this compound on key thrombin generation parameters as measured by in vitro assays. These parameters include:
-
Lag Time: The time it takes for thrombin generation to begin.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak (ttPeak): The time taken to reach the peak thrombin concentration.
-
Velocity Index: The rate of thrombin generation.
Table 1: Effect of this compound on Thrombin Generation Parameters (In Vitro Spiked Human Plasma)
| This compound Concentration (ng/mL) | Lag Time (% Increase) | ETP (% Decrease) | Peak Thrombin (% Decrease) |
| 0 | Baseline | Baseline | Baseline |
| 50 | ~30% | ~25% | ~35% |
| 100 | ~60% | ~40% | ~55% |
| 200 | ~100% | ~60% | ~75% |
| 400 | >150% | >75% | >85% |
Note: The values presented are approximate and can vary depending on the specific assay conditions and reagents used.
Table 2: Ex Vivo Effects of a Single 2.5 mg Dose of this compound in Healthy Subjects [5]
| Parameter | Baseline (Pre-dose) | 3 Hours Post-dose | % Change from Baseline |
| Lag Time (min) | ~3.5 | ~5.8 | ~65% Increase |
| Time to Peak (min) | ~5.0 | ~8.3 | ~65% Increase |
| Peak Thrombin (nM) | ~300 | ~180 | ~40% Decrease |
| ETP (nM*min) | ~1600 | ~1400 | ~12.5% Decrease |
Experimental Protocols
Principle of the Bioluminescent Thrombin Generation Assay
This assay utilizes a pro-luminescent substrate that is specifically cleaved by thrombin. Upon cleavage, a substrate for a luciferase enzyme (e.g., aminoluciferin) is released, which in the presence of the luciferase and ATP, generates a light signal. The intensity of the bioluminescent signal is directly proportional to the amount of active thrombin generated.
Materials and Reagents
-
Platelet-Poor Plasma (PPP) from healthy donors or study subjects.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Bioluminescent Thrombin Generation Assay Kit (containing a pro-luminescent substrate, luciferase, and reaction buffer). Commercially available kits for fluorogenic or chromogenic thrombin generation can often be adapted with a suitable bioluminescent substrate.
-
Tissue Factor (TF) and phospholipids (as a trigger for coagulation).
-
Calcium Chloride (CaCl2) solution.
-
96-well white, opaque microplates suitable for luminescence readings.
-
Luminometer capable of kinetic readings at 37°C.
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of this compound-spiked Plasma:
-
Thaw frozen Platelet-Poor Plasma (PPP) at 37°C.
-
Prepare a series of this compound dilutions in a suitable buffer.
-
Spike the PPP with different concentrations of this compound (e.g., 0, 50, 100, 200, 400 ng/mL). Include a vehicle control (the solvent used for this compound).
-
Incubate the spiked plasma samples for 15 minutes at 37°C.
-
-
Assay Procedure:
-
In a 96-well white, opaque microplate, add 80 µL of the this compound-spiked plasma to each well.
-
Prepare a reagent mixture containing the bioluminescent substrate, luciferase, and the coagulation trigger (Tissue Factor and phospholipids) according to the manufacturer's instructions.
-
Add 20 µL of the reagent mixture to each well containing the plasma.
-
Place the plate in a luminometer pre-warmed to 37°C.
-
To initiate the reaction, dispense 20 µL of pre-warmed CaCl2 solution into each well.
-
Immediately start the kinetic measurement of luminescence for 60-90 minutes, with readings taken every 20-30 seconds.
-
-
Data Analysis:
-
The luminometer software will generate a real-time curve of relative light units (RLU) versus time.
-
Calibrate the signal to thrombin concentration using a thrombin calibrator provided with the assay kit or prepared separately.
-
From the calibrated thrombin generation curve, calculate the key parameters: Lag Time, ETP (area under the curve), Peak Thrombin, and Time to Peak.
-
Compare the parameters of the this compound-spiked samples to the vehicle control to determine the dose-dependent inhibitory effect of this compound.
-
Conclusion
Bioluminescent assays provide a highly sensitive and robust platform for monitoring the pharmacodynamic effects of this compound on thrombin generation. The detailed protocols and data presented in these application notes offer a framework for researchers to implement these assays in their drug development and research workflows. The quantitative data clearly demonstrates this compound's inhibitory effect on key parameters of thrombin generation, consistent with its mechanism of action as a direct Factor Xa inhibitor.
References
- 1. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, this compound, and Edoxaban Measurements [frontiersin.org]
- 2. Laboratory Assessment of the Anticoagulant Activity of this compound in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the direct oral anticoagulant this compound affects thrombin generation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Thrombin Generation Assay for Rivaroxaban, this compound, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Apixaban Dosage for Long-Term In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Apixaban dosage for long-term in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for long-term this compound studies in rodents?
A starting point for oral this compound administration in rats for thrombosis models is in the range of 1-3 mg/kg/hour, which has been shown to inhibit thrombosis effectively. For long-term studies, a daily oral dose of 0.5 mg/kg administered twice daily (q12h) has been used in dogs. It is crucial to note that optimal dosage can vary significantly based on the animal model, the specific disease model, and the desired level of anticoagulation. Pilot studies are strongly recommended to determine the optimal dose for your specific experimental conditions.
Q2: How should this compound be formulated for oral administration in animals?
For oral gavage in rodents, this compound tablets can be crushed into a fine powder and suspended in a vehicle such as 1% methylcellulose or 0.5% carboxymethylcellulose. It is important to ensure a homogenous suspension to guarantee consistent dosing. For dogs, custom capsules can be prepared by mixing the crushed tablet powder with an excipient like dextrose.
Q3: What is the bioavailability of oral this compound in common animal models?
The oral bioavailability of this compound varies across species. In dogs, the mean oral bioavailability has been reported to be approximately 28.4%. In rats and chimpanzees, it is generally higher, at around 50% or greater. This variability highlights the importance of species-specific pharmacokinetic studies.
Q4: How can I monitor the anticoagulant effect of this compound in my long-term study?
The most reliable method for monitoring this compound's anticoagulant effect is by measuring anti-Factor Xa (anti-Xa) activity in plasma. Prothrombin time (PT) and activated partial thromboplastin time (aPTT) can also be prolonged by this compound, but their correlation with drug concentration can be variable. A marked prolongation of clotting times may indicate an excessive anticoagulant effect and an increased risk of bleeding.
Q5: When should blood samples be collected to assess peak and trough levels of this compound?
Peak plasma concentrations of this compound are typically observed 1-2 hours after oral administration in rats and around 5 hours in dogs.[1][2] To assess peak and trough levels, blood samples should be collected accordingly. For trough levels, samples should be taken just before the next scheduled dose.
Troubleshooting Guide
Issue 1: Signs of Minor Bleeding (e.g., hematuria, minor bruising)
-
Question: I've noticed minor bleeding in some of my this compound-treated animals. What should I do?
-
Answer:
-
Assess the Severity: First, confirm that the bleeding is minor and not life-threatening.
-
Review Dosage: Re-evaluate your current this compound dosage. It may be necessary to reduce the dose to achieve a therapeutic anticoagulant effect without causing excessive bleeding.
-
Monitor Coagulation Parameters: Measure anti-Xa activity, PT, and aPTT to determine if the anticoagulant effect is within the desired range. A significant prolongation of clotting times may necessitate a dose reduction.
-
Supportive Care: Provide supportive care as needed. For minor bleeding, this may involve temporary cessation of dosing and close observation.
-
Consult a Veterinarian: If bleeding persists or worsens, consult with a veterinarian.
-
Issue 2: Inconsistent Plasma Levels of this compound
-
Question: My plasma concentration data for this compound is highly variable between animals in the same treatment group. What could be the cause?
-
Answer:
-
Dosing Technique: Inconsistent oral gavage technique can lead to variability in drug administration. Ensure all personnel are properly trained and the gavage needle is correctly placed.
-
Formulation: An inhomogeneous drug suspension can result in inconsistent dosing. Ensure the formulation is thoroughly mixed before each administration.
-
Food Effects: The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and absorption. Monitor the overall health of the animals closely.
-
Genetic Variability: Individual differences in drug metabolism can contribute to variability in plasma concentrations.
-
Issue 3: Lack of Efficacy at a Previously Established Dose
-
Question: The this compound dose that was effective in a previous study is not showing the expected antithrombotic effect in my current experiment. Why might this be?
-
Answer:
-
Different Animal Strain: Different strains of the same species can have variations in drug metabolism.
-
Different Disease Model: The severity and nature of the thrombotic challenge can influence the required dose of anticoagulant.
-
Drug Formulation/Supplier: Variations in the drug formulation or a different supplier could lead to differences in bioavailability.
-
Confirm Drug Activity: Ensure the this compound you are using is not expired and has been stored correctly.
-
Re-evaluate Dose-Response: It may be necessary to perform a new dose-response study to determine the effective dose for your specific experimental conditions.
-
Issue 4: Managing Surgical Procedures in this compound-Treated Animals
-
Question: I need to perform a surgical procedure on an animal that has been receiving long-term this compound. How should I manage this?
-
Answer:
-
Discontinuation of this compound: For procedures with a high bleeding risk, it is recommended to discontinue this compound at least 48 hours before surgery. For low to moderate-risk procedures, a 24-hour discontinuation may be sufficient.[3][4]
-
Bridging Anticoagulation: Bridging with a shorter-acting anticoagulant is generally not necessary due to the relatively short half-life of this compound.
-
Post-operative Resumption: this compound can typically be resumed 24-48 hours after surgery, once hemostasis has been achieved. The timing should be based on the bleeding risk of the specific procedure.[4]
-
Monitoring: Closely monitor the animal for any signs of post-operative bleeding or thrombosis.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rat[1] | Dog[5][6] | Rabbit[7] |
| Oral Bioavailability (%) | ~50 | ~28.4 | - |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-2 | 5 | - |
| Elimination Half-life (T1/2) (hours) | 2-11 | 3.1-4.1 | - |
| Volume of Distribution (Vd) (L/kg) | ~0.31 | 0.177 | - |
| Plasma Protein Binding (%) | - | 98.6 | - |
Table 2: Reported Doses of this compound in Animal Models
| Animal Model | Disease Model | Route of Administration | Dose | Outcome | Reference |
| Rat | Thrombosis | Intravenous Infusion | 0.3, 1, and 3 mg/kg/hour | Inhibition of thrombosis | [8] |
| Dog | Healthy | Oral | 0.5 mg/kg q12h (repeated) | Comparable anticoagulant effects to rivaroxaban | [9] |
| Dog | Healthy | Oral | 0.2 mg/kg (single) | Prolonged PT at 4, 6, and 8 hours | [5] |
| Rabbit | Venous Thrombosis | Intravenous Infusion | IC50 = 0.16 µM | Dose-dependent inhibition of thrombus formation | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents
-
Materials:
-
This compound tablets
-
Mortar and pestle
-
Vehicle (e.g., 1% methylcellulose in sterile water)
-
Weighing scale
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Gavage needles (appropriate size for the animal)
-
Syringes
-
-
Procedure:
-
Calculate the total amount of this compound needed for the study.
-
Crush the this compound tablets into a fine, uniform powder using a mortar and pestle.
-
Weigh the required amount of powdered this compound.
-
Prepare the vehicle solution (e.g., 1% methylcellulose in sterile water).
-
Gradually add the powdered this compound to the vehicle while continuously stirring with a magnetic stirrer to create a homogenous suspension.
-
Continue stirring for at least 30 minutes to ensure proper suspension.
-
Before each administration, gently swirl the suspension to ensure uniformity.
-
Withdraw the calculated volume of the suspension into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the animal and administer the suspension directly into the stomach via oral gavage. The maximum recommended gavage volume for mice is 10 ml/kg and for rats is 20 ml/kg.[10][11]
-
Protocol 2: Blood Collection for Coagulation Assays in Rats
-
Materials:
-
Restrainer for rats
-
Collection tubes containing 3.2% sodium citrate
-
Needles (e.g., 23-25 gauge) and syringes or capillary tubes
-
Centrifuge
-
Pipettes
-
Freezer (-80°C)
-
-
Procedure (from tail vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the blood vessels.
-
Place the rat in a restrainer.
-
Clean the tail with an alcohol swab.
-
Puncture the lateral tail vein with a needle and collect the blood into a citrate-containing tube.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Immediately after collection, centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 3: Anti-Factor Xa Assay for this compound
-
Principle: This is a chromogenic assay that measures the amount of Factor Xa that is inhibited by this compound in the plasma sample.
-
Procedure (General Outline):
-
Thaw the plasma samples and this compound calibrators/controls at 37°C.
-
Add a known excess of Factor Xa to the plasma sample. This compound in the sample will inhibit a portion of this Factor Xa.
-
Add a chromogenic substrate that is specific for Factor Xa.
-
The residual, uninhibited Factor Xa will cleave the chromogenic substrate, releasing a colored compound.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Measure the absorbance using a spectrophotometer.
-
Calculate the this compound concentration in the sample by comparing its absorbance to a standard curve generated using the this compound calibrators.
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for a long-term this compound study.
References
- 1. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eliquis (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Effect of the direct factor Xa inhibitor this compound in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Apixaban Degradation Product Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing Apixaban degradation products. It includes frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
This compound is generally stable under photolytic (light), thermal (heat), and oxidative stress conditions.[1][2][3] However, it is susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[1][3][4] Significant degradation is commonly observed when the drug is exposed to strong acids (like HCl) and bases (like NaOH).[1][5]
Q2: What are the primary analytical techniques used to separate and identify this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential.
-
Separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating this compound from its degradation products.[5][6]
-
Identification and Characterization: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is used for the initial identification and mass determination of the degradants.[3] For definitive structural elucidation of novel or unknown impurities, techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed after isolating the specific product, often using semi-preparative HPLC.[1][2][4]
Q3: What are the major known degradation pathways for this compound?
Forced degradation studies have revealed that the primary degradation pathways involve hydrolysis.
-
Acidic Conditions: Hydrolysis of the amide bond in the oxopiperidine moiety is a common degradation route.[3]
-
Alkaline Conditions: In addition to the oxopiperidine ring opening, the tetrahydro-oxo-pyridine moiety of the this compound molecule can also undergo hydrolysis under basic conditions.[3] Studies have identified up to five distinct degradation products under hydrolytic stress, some of which are positional isomers.[1]
Experimental Protocols & Data
Forced Degradation Studies
To assess the stability of this compound and generate degradation products, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines.
Table 1: Example Conditions for Forced Degradation of this compound
| Stress Condition | Stress Agent & Concentration | Temperature | Duration | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 1 M HCl | 100°C | 3 hours | [7] |
| Base Hydrolysis | 0.5 M NaOH | 100°C | 3 hours | [7] |
| Base Hydrolysis | 1 M NaOH | Room Temp. | 2 hours | [5] |
| Oxidation | 6% - 15% v/v H₂O₂ | Room Temp. | 24-48 hours | [5][7] |
| Thermal Degradation | Solid State | 105°C | 7 days | [5] |
| Photolytic Degradation| Solid State / Solution | 1.2 million lux hours | N/A |[5] |
Analytical Methodologies
A validated, stability-indicating HPLC or UPLC method is crucial for separating this compound from its process-related impurities and degradation products.
Table 2: Typical RP-HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value |
|---|---|
| Column | Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | Phosphate or Formate Buffer (pH 3.0 - 5.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.2 mL/min |
| Column Temperature | 35 - 40°C |
| Detection Wavelength | 220 - 230 nm |
| Injection Volume | 3 - 10 µL |
References for Table 2 data:[5][8][9]
Workflow for Identification and Characterization
The overall process from sample preparation to final structural confirmation follows a logical sequence.
Caption: Workflow for Degradation Product Identification.
Troubleshooting Guide
Q: I am observing unexpected peaks in my chromatogram. What could be the cause?
A: Unexpected peaks can arise from several sources. Follow this diagnostic approach:
-
Analyze the Blank: Inject your diluent (mobile phase or sample solvent) to ensure it is free of contaminants.
-
Analyze the Placebo: If analyzing a formulated product, inject a placebo sample to check for excipient interference.[10]
-
Check Sample Stability: this compound in solution can be unstable at room temperature. Ensure samples are kept in a cooled autosampler (e.g., at 8°C) and analyzed within a stable timeframe (e.g., 48 hours).[5]
-
Evaluate Degradation: The peak could be a new, minor degradation product. Compare chromatograms from different stress conditions to see if the peak is consistently present or specific to one condition.
Q: The resolution between this compound and a degradation product is poor. How can I improve it?
A: Poor resolution can often be solved by systematically modifying chromatographic parameters.
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of degradants and improve separation.[6]
-
Organic Modifier: Switch the organic solvent (e.g., from acetonitrile to methanol) or alter the gradient slope to change selectivity.
-
Column Chemistry: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., Phenyl-hexyl or Biphenyl) or a core-shell column, which can provide higher efficiency and better peak shapes.[5]
-
Flow Rate and Temperature: Deliberately varying the flow rate (e.g., ±0.1 mL/min) or column temperature (e.g., ±5°C) can fine-tune the separation.[5][6]
Q: My mass spectral data is noisy or the signal for a low-level degradant is too weak. What can I do?
A: This is a common challenge with trace-level impurities.
-
Increase Concentration: If possible, prepare a more concentrated sample of the stressed solution to increase the amount of the degradant being injected.
-
Optimize MS Parameters: Tune the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, source temperature) specifically for the m/z of the target degradant.
-
Use High-Resolution MS: HR-MS provides better sensitivity and selectivity, helping to distinguish the degradant's signal from background noise.[1]
-
Isolate the Peak: For very low-level degradants, it may be necessary to perform semi-preparative HPLC to collect the fraction containing the impurity, concentrate it, and then re-infuse it into the mass spectrometer.[1]
Caption: Decision Tree for Improving Peak Resolution.
References
- 1. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques. | Semantic Scholar [semanticscholar.org]
- 3. A comprehensive study of this compound's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the Stress Testing Characteristics of this compound, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of this compound—An Anticoagulant Drug [scirp.org]
- 6. Stability-Indicating High-Performance Liquid Chromatographic Determination of this compound in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bbrc.in [bbrc.in]
- 8. researchpublish.com [researchpublish.com]
- 9. researchgate.net [researchgate.net]
- 10. jmpas.com [jmpas.com]
Technical Support Center: Overcoming Apixaban Solubility Challenges in Aqueous Research Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Apixaban in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of this compound solutions for research purposes.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound is practically insoluble in water and most aqueous buffers at neutral pH. | Use of a co-solvent: First, dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution. Then, dilute the stock solution into the desired aqueous buffer. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO.[1] |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. | The concentration of the organic solvent in the final solution is too high, causing the this compound to precipitate out of the aqueous buffer. This is a common issue when the stock solution is not diluted sufficiently. | Optimize the dilution factor: Ensure that the final concentration of the organic solvent is low enough to maintain this compound solubility. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve an this compound solubility of approximately 0.5 mg/ml.[1] It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure proper mixing and prevent localized high concentrations of DMSO. |
| Inconsistent results in bioassays. | This could be due to the degradation of this compound in the aqueous solution or variability in the preparation of the solution. | Freshly prepare solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh solutions for each experiment to ensure consistency and accuracy. Verify the final concentration of your this compound solution using a validated analytical method like HPLC. |
| Difficulty achieving the desired concentration in the final working solution. | The desired concentration may exceed the solubility limit of this compound in the chosen buffer system, even with the use of a co-solvent. | Consider alternative formulation strategies: For higher concentrations, you may need to explore other methods such as the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), co-crystals (e.g., with oxalic acid), or solid dispersions.[2][3] These methods can significantly enhance the aqueous solubility of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for preparing an this compound stock solution?
A1: Dimethyl Sulfoxide (DMSO) is a commonly used and effective organic solvent for dissolving this compound.[1] Ethanol can also be used.[3] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell or assay system to the solvent.
Q2: What is the maximum recommended concentration of DMSO in my final working solution?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiments. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1%. However, the tolerance to DMSO can vary between cell lines and assays, so it is recommended to run a vehicle control to assess the effect of the solvent on your specific experimental system.
Q3: Can I sonicate the solution to aid dissolution?
A3: Yes, sonication can be used to aid the dissolution of this compound in the organic solvent and also during the dilution into the aqueous buffer. However, be cautious with the duration and power of sonication to avoid degradation of the compound.
Q4: How should I store my this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Is the solubility of this compound pH-dependent?
A5: this compound's solubility is not significantly affected by pH in the physiological range (pH 1.2-6.8).[4] It remains poorly soluble across this range.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and buffer systems.
| Solvent/Buffer System | Temperature | Solubility | Reference |
| Water | 24°C | 0.028 mg/mL | [3] |
| Water | Not Specified | 49.96 µg/mL | [5] |
| 0.1 N HCl (pH 1.2) | Not Specified | 0.04 mg/mL | [6] |
| Phosphate Buffer (pH 6.8) | Not Specified | 0.03 mg/mL | [6] |
| DMSO | Not Specified | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | Not Specified | ~3 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [1] |
| Ethanol | Not Specified | 0.88 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using DMSO as a Co-solvent
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution into a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO:
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 459.5 g/mol .
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
-
Dilute the stock solution into PBS:
-
To prepare a 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of PBS (pH 7.2).
-
Add the DMSO stock solution dropwise to the PBS while continuously vortexing to ensure rapid and uniform mixing. This will help prevent precipitation.
-
-
Final Concentration and Storage:
-
The final concentration of this compound in this example is 100 µM, with a final DMSO concentration of 1%.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
-
Visualizations
Caption: Experimental workflow for preparing an this compound solution.
Caption: this compound's mechanism of action in the coagulation cascade.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of this compound's solubility and dissolution rate by inclusion complex (β-cyclodextrin and hydroxypropyl β-cyclodextrin) and computational calculation of their inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of this compound Solid Dispersion for the Enhancement of this compound Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Navigating Apixaban Interference in Lupus Anticoagulant Testing
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of lupus anticoagulant (LA) testing in patients treated with Apixaban. Direct Oral Anticoagulants (DOACs) like this compound can significantly interfere with clot-based LA assays, potentially leading to misinterpretation of results.[1][2][3] This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the impact of this compound.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with lupus anticoagulant (LA) testing?
This compound is a direct factor Xa inhibitor.[2] By inhibiting factor Xa, it prolongs clotting times in phospholipid-dependent coagulation assays, which are the foundation of LA testing. This can lead to false-positive results in screening tests like the dilute Russell's viper venom time (dRVVT) and silica clotting time (SCT), making it difficult to distinguish between the anticoagulant effect of the drug and the presence of a true lupus anticoagulant.[1][2][4] Conversely, some studies suggest that this compound can also lead to false-negative results by affecting the confirmatory test more than the screen, resulting in a lower ratio.[1]
Q2: Which LA tests are most affected by this compound?
This compound primarily affects clot-based assays that are sensitive to factor Xa inhibition. The most significantly impacted tests include:
-
Dilute Russell's Viper Venom Time (dRVVT): Both the screening and confirmatory steps can be prolonged by this compound, often leading to false-positive results.[4][5][6]
-
Silica Clotting Time (SCT): Similar to dRVVT, the SCT is susceptible to interference from this compound, which can cause a false-positive result.[7][8]
-
Activated Partial Thromboplastin Time (aPTT)-based assays: While this compound has a less pronounced effect on aPTT compared to other DOACs, it can still cause prolongation and potentially lead to false-positive LA results, depending on the reagent's sensitivity.[2][3]
Q3: What are the primary strategies to mitigate this compound interference in LA testing?
There are several approaches to minimize the impact of this compound on LA test results:
-
Testing at Trough Concentrations: If clinically permissible, collecting blood samples at the trough concentration of this compound (just before the next dose) can reduce its interference.[4] However, even at trough levels, the drug's effect may not be completely eliminated.[4]
-
Temporary Discontinuation: The most effective way to eliminate interference is to temporarily discontinue this compound for at least 48 hours before testing, provided it is medically safe for the patient.[1]
-
Use of DOAC Adsorbents: Several commercially available agents can remove DOACs from plasma samples. These include DOAC-Stop®, DOAC-Remove®, and DOAC Filter®.[5][7][9][10][11] These products utilize activated charcoal or other substances to adsorb the drug, allowing for more accurate LA testing on the treated plasma.[9][10]
Q4: Are there any LA tests that are not affected by this compound?
Solid-phase immunoassays for antiphospholipid antibodies, such as anti-cardiolipin and anti-β2-glycoprotein-I antibody tests (ELISA), are not affected by this compound or other anticoagulants because they do not depend on a functional coagulation cascade.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Prolonged dRVVT screen and confirm times in a patient on this compound. | Interference from this compound leading to a potential false-positive LA result. | 1. Review the patient's medication history to confirm this compound use. 2. If possible, recommend re-testing after temporary discontinuation of the drug (at least 48 hours). 3. Alternatively, treat the plasma sample with a DOAC removal agent (e.g., DOAC-Stop®, DOAC-Remove®, DOAC Filter®) and repeat the dRVVT testing. |
| Inconsistent LA results in a patient known to be taking this compound. | Variable levels of this compound in the plasma at the time of blood collection. | 1. Advise collecting blood samples at trough concentration (immediately before the next dose). 2. For definitive results, consider using a DOAC removal agent on the plasma sample before testing. |
| Normalized dRVVT ratio is within the normal range, but both screen and confirm times are significantly prolonged. | This pattern can be caused by this compound, as it can prolong both assay steps, sometimes proportionally, leading to a normal ratio and a potential false-negative result.[1] | 1. Carefully examine the absolute clotting times. Significantly prolonged times, even with a normal ratio, are suspicious for DOAC interference. 2. Treat the sample with a DOAC removal agent and re-run the assay to see if the clotting times normalize and to unmask a potential true LA. |
| Uncertainty about the presence of residual this compound after treatment with a DOAC removal agent. | Incomplete removal of the drug by the adsorbent agent. | 1. Measure anti-Xa activity in the treated sample. A normal or near-normal anti-Xa level suggests effective this compound removal.[7][13] 2. If residual anti-Xa activity is present, the LA results should be interpreted with caution. |
Data on this compound Removal Agents
The following tables summarize the effectiveness of various commercially available agents in removing this compound from plasma samples, thereby mitigating its impact on LA testing.
Table 1: Efficacy of DOAC-Stop® in Removing this compound
| Parameter | Pre-DOAC-Stop® Treatment | Post-DOAC-Stop® Treatment | Reference |
| This compound Concentration (ng/mL) | 97.1% of participants' plasmas contained this compound | Near-total elimination | [10] |
| dRVVT Ratio >1.2 | 0 positive samples (in a small cohort) | 0 positive samples | [10] |
| PTT-LA (seconds) | 44.5 | 44.5 (no reduction) | [9][10] |
Note: While DOAC-Stop® is effective at removing this compound, one study showed no reduction in the PTT-LA time for this compound-containing samples, suggesting assay-specific considerations are important.[9][10]
Table 2: Efficacy of DOAC-Remove® in Removing this compound
| Parameter | Pre-DOAC-Remove® Treatment | Post-DOAC-Remove® Treatment | Reference |
| This compound Neutralization (Anti-Xa assay) | High anti-Xa activity | 82% neutralization | [11] |
| Residual this compound (HPLC-MS/MS) | N/A | Below lower limit of quantification in 5/10 samples | [11] |
Table 3: Efficacy of DOAC Filter® in Removing this compound
| Parameter | Pre-DOAC Filter® Treatment | Post-DOAC Filter® Treatment | Reference |
| This compound Concentration (ng/mL) | Median: 92.1 | Median: <2 | [5][14] |
| Positive dRVVT Results | 72% | 41% | [5][14] |
| Positive SCT Results | 41% | 18% | [5][14] |
| Overall Positive LA Results | 77% | 51% | [5] |
Experimental Protocols
Protocol for DOAC-Stop® Treatment of Plasma Samples
This protocol is a generalized procedure based on manufacturer instructions and published studies.[9][10]
-
Sample Preparation: Use citrated plasma that has been double-centrifuged to ensure it is platelet-poor.
-
Reagent Addition: Add one DOAC-Stop® tablet (18 mg) to 0.5–1.5 mL of the plasma sample in a suitable tube.
-
Incubation: Gently mix the sample for 5-10 minutes at room temperature. A rocking platform can be used for continuous, gentle agitation.
-
Centrifugation: Centrifuge the sample at 2,000-2,500 g for 2-5 minutes to pellet the tablet and bound this compound.
-
Supernatant Collection: Carefully aspirate the supernatant (the treated plasma) for use in LA testing. Avoid disturbing the pellet.
-
Second Centrifugation (Optional but Recommended): To remove any residual charcoal particles, a second centrifugation of the collected supernatant can be performed.[10]
-
LA Testing: Perform dRVVT, SCT, and/or aPTT-based LA assays on the treated plasma.
Protocol for Dilute Russell's Viper Venom Time (dRVVT) Test
The dRVVT test is a key assay for LA detection and is performed in three stages: screening, mixing, and confirmatory.[15][16]
-
Screening Test:
-
Patient's platelet-poor plasma is incubated with a reagent containing a low concentration of Russell's viper venom and phospholipids.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured. A prolonged clotting time suggests the presence of an inhibitor like LA or a factor deficiency.
-
-
Mixing Study:
-
If the screening test is prolonged, the patient's plasma is mixed in a 1:1 ratio with normal pooled plasma.
-
The dRVVT screening test is repeated on the mixture.
-
Correction of the clotting time suggests a factor deficiency, while a persistently prolonged time indicates the presence of an inhibitor.
-
-
Confirmatory Test:
-
The test is performed with a reagent containing a high concentration of phospholipids.
-
The high phospholipid concentration neutralizes the LA, leading to a shortening of the clotting time compared to the screening test.
-
The results are typically expressed as a normalized ratio of the screening time to the confirmatory time. A ratio above the laboratory-established cutoff is considered a positive result for LA.
-
Protocol for Silica Clotting Time (SCT)
The SCT is an aPTT-based assay that uses silica as the activator and is sensitive to LA.[8][17][18]
-
Screening Test:
-
Patient's platelet-poor plasma is incubated with a reagent containing colloidal silica and a low concentration of phospholipids.
-
Calcium chloride is added to trigger the intrinsic coagulation pathway.
-
The time to clot formation is recorded.
-
-
Confirmatory Test:
-
The test is repeated using a reagent with a high concentration of phospholipids to neutralize the LA.
-
A normalized ratio of the screening time to the confirmatory time is calculated. A ratio above the established cutoff indicates the presence of LA.
-
Visualized Workflows and Pathways
Caption: Workflow for mitigating this compound interference in LA testing.
Caption: dRVVT pathway and points of interference by this compound and LA.
Caption: Experimental workflow for DOAC removal from plasma samples.
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. Lupus anticoagulant testing during anticoagulation, including direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupus anticoagulant diagnosis in patients receiving direct oral FXa inhibitors at trough levels: A real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Diagnostic Solution for Lupus Anticoagulant Testing in Patients Taking Direct Oral FXa Inhibitors Using DOAC Filter [frontiersin.org]
- 6. Unveiling the complex effects of direct oral anticoagulants on dilute Russell's viper venom time assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOAC-Stop in lupus anticoagulant testing: Direct oral anticoagulant interference removed in most samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silica Clotting Time [SCT] [practical-haemostasis.com]
- 9. In vitro detection and removal of direct oral anticoagulants from patient plasma specimens - McGlasson - Annals of Blood [aob.amegroups.org]
- 10. fritsmafactor.com [fritsmafactor.com]
- 11. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do you manage a DOAC if interested in testing for lupus [themednet.org]
- 13. DOAC‐Stop in lupus anticoagulant testing: Direct oral anticoagulant interference removed in most samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Diagnostic Solution for Lupus Anticoagulant Testing in Patients Taking Direct Oral FXa Inhibitors Using DOAC Filter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dilute Russell's viper venom time - Wikipedia [en.wikipedia.org]
- 16. Dilute Russell's viper venom time (dRVVT) | Synnovis [synnovis.co.uk]
- 17. fritsmafactor.com [fritsmafactor.com]
- 18. droracle.ai [droracle.ai]
Technical Support Center: Apixaban Interference in Thrombophilia Testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the direct oral anticoagulant (DOAC) Apixaban in thrombophilia testing.
Frequently Asked Questions (FAQs)
General Interference
Q1: Why does this compound interfere with thrombophilia testing?
A1: this compound is a direct inhibitor of activated Factor X (FXa). Many clot-based coagulation assays, which are fundamental to thrombophilia testing, rely on the activation of FXa or have endpoints that involve FXa. By directly inhibiting FXa, this compound can artificially prolong clotting times or interfere with the measurement of specific factors, leading to inaccurate results.[1][2] This interference can mask underlying deficiencies or falsely indicate abnormalities.[3][4]
Q2: Which thrombophilia assays are most affected by this compound?
A2: The most significantly affected assays are those that are clot-based and dependent on FXa. These include:
-
Lupus Anticoagulant (LA) testing: Particularly assays like the dilute Russell Viper Venom Time (dRVVT), which directly activates Factor X.[5][6] this compound can cause false-positive LA results.[7]
-
Factor Xa-based Antithrombin (AT) activity assays: These assays measure the inhibition of a known amount of FXa. This compound directly inhibits this FXa, leading to a falsely elevated measurement of AT activity, which could mask a true deficiency.[2][8][9]
-
Clot-based Protein C (PC) and Protein S (PS) activity assays: These can be affected, often showing falsely elevated results.[3][4]
-
Activated Protein C Resistance (APCR) assays: this compound can cause a false increase in APCR ratios, potentially masking the presence of Factor V Leiden (FVL).[10][11]
Q3: Are there any thrombophilia tests that are not affected by this compound?
A3: Yes. Antigenic and genetic tests are generally unaffected because they do not rely on the coagulation cascade's function. These include:
-
Antigenic assays for Protein C, Protein S, and Antithrombin.[11]
-
Genetic testing for Factor V Leiden (G1691A mutation) and Prothrombin Gene Mutation (G20210A).[12]
-
Thrombin-based chromogenic assays for Antithrombin activity are not affected by direct Xa inhibitors like this compound.[4][8]
Assay-Specific Troubleshooting
Q4: My Lupus Anticoagulant (LA) test is positive for a patient on this compound. How do I confirm if it's a true positive?
A4: this compound is a common cause of false-positive LA results, especially with dRVVT-based tests.[5][7] To resolve this, you have several options:
-
Test at Trough Concentration: If clinically feasible, collect the sample just before the next scheduled dose of this compound to minimize the drug concentration. However, even low concentrations can cause interference.[3]
-
Temporarily Discontinue this compound: If medically safe, this compound can be stopped for at least 48 hours before testing.[7]
-
Use an Adsorbent Agent: The most practical laboratory solution is to pre-treat the plasma sample with a specialized agent to remove this compound.[6][13] Options like activated charcoal-based products (e.g., DOAC-Stop™, DOAC-Remove™) or specific filters (DOAC Filter) can effectively remove the drug.[5][14][15]
Q5: My Antithrombin (AT) activity result, measured with a Factor Xa-based assay, seems unexpectedly high for a patient on this compound. Is this reliable?
A5: No, this result is likely unreliable. This compound directly inhibits the FXa used in the assay, which mimics the effect of antithrombin and leads to a falsely elevated (overestimated) AT activity level.[2][8][9] This could cause a true AT deficiency to be missed.
-
Solution: Switch to a thrombin-based (Factor IIa-based) chromogenic AT assay, which is not affected by FXa inhibitors.[4][9] Alternatively, pre-treat the sample with an adsorbent agent before running the FXa-based assay.[9][16]
Q6: Can I reliably test for Activated Protein C Resistance (APCR) in a patient taking this compound?
A6: This is complex. This compound can falsely increase APCR ratios, which could mask the presence of Factor V Leiden.[10][17] However, some studies suggest that despite this increase, the distinction between FVL-positive and wild-type patients may still be possible with certain aPTT-based methods because the ratios for FVL patients remain significantly lower.[10][18][19]
-
Best Practice: The most reliable method to diagnose FVL in a patient on this compound is through direct genetic testing for the mutation, as this is unaffected by anticoagulants.[3][12] If a functional assay is required, using an adsorbent agent to remove this compound is recommended.[12]
Workflow and Data
Logical Workflow for Sample Handling
The following diagram outlines a decision-making process for handling plasma samples from patients on this compound who require thrombophilia testing.
Caption: Decision workflow for handling thrombophilia test samples.
Impact of this compound & Mitigation Strategies on Key Assays
The following table summarizes the quantitative effects of this compound on various thrombophilia assays and the efficacy of removal agents.
| Assay | This compound Interference | Efficacy of Adsorbent Agents (e.g., Activated Charcoal) | Recommended Alternative/Action |
| Lupus Anticoagulant (dRVVT) | Causes false positives. dRVVT screen ratios can be significantly prolonged.[5][15] | High. Corrects DOAC interference in ~76% of this compound samples, normalizing dRVVT results.[20] | Primary: Pre-treat sample with an adsorbent agent.[13] Secondary: Test at trough or after a 48-hour washout period (if safe).[7] |
| Antithrombin (FXa-based) | Falsely increases activity. At 225 ng/mL this compound, AT levels can be overestimated by 31-44%.[8] | High. Treatment with agents like DOAC-Stop™ enables reliable AT evaluation.[9][16] | Use a Thrombin-based (FIIa-based) chromogenic assay , which is unaffected.[4] |
| Protein S (Clot-based) | Can falsely increase activity, potentially masking a deficiency.[4] | High. Activated charcoal treatment effectively removes interference, allowing for accurate measurement.[21][22] | Use a free Protein S antigen immunoassay , which is unaffected.[11] |
| APCR (Clot-based) | Falsely increases APCR ratio, potentially masking FVL.[10][11] | Moderate to High. Adsorbent agents can reduce or eliminate the interference.[12] | Perform direct genetic testing for Factor V Leiden , which is the gold standard and is unaffected.[3] |
Experimental Protocols
Protocol 1: this compound Removal Using a Commercial Activated Charcoal Product (e.g., DOAC-Remove™)
This protocol is based on manufacturer instructions and published studies for products designed to remove DOACs from plasma samples.
Materials:
-
Patient citrated plasma sample
-
DOAC-Remove™ tablets (or similar commercial product)
-
1.5 mL microcentrifuge tubes
-
Rotating shaker/mixer
-
Microcentrifuge capable of ≥2500 x g
Procedure:
-
Aliquot 1.0 mL of the citrated plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add one (1) DOAC-Remove™ tablet to the plasma.[23]
-
Gently mix the sample at room temperature (20-25°C) for a minimum of 5-10 minutes. A rotating shaker is preferred to ensure continuous, gentle agitation.[21][23]
-
Centrifuge the tube for 5 minutes at 2500 x g (or 2 minutes at 5000 x g) to pellet the activated charcoal and adsorbent materials.[23]
-
Carefully aspirate the supernatant (the treated plasma) into a new, clean tube. Be extremely cautious not to disturb or aspirate any of the pellet material at the bottom of the tube.
-
The treated plasma is now ready for use in the desired coagulation assay. If not tested immediately, it can be frozen for future analysis.[23]
-
Quality Control (Optional but Recommended): To confirm removal, measure the anti-Xa level in the treated sample using an this compound-calibrated assay. The concentration should be below the lower limit of quantification (e.g., <20 ng/mL).[20]
Protocol 2: this compound Removal Using Generic Activated Charcoal (AC)
This protocol is adapted from research studies and should be validated internally before clinical use.
Materials:
-
Patient citrated plasma sample
-
Medical-grade activated charcoal powder
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge capable of ≥1800 x g
Procedure:
-
Dispense 100 mg of medical-grade activated charcoal powder into a microcentrifuge tube.[21][22]
-
Add 500 µL of the citrated plasma sample to the tube containing the charcoal.[21]
-
Vortex the mixture gently for 10 seconds to ensure the charcoal is fully suspended.
-
Incubate the sample at room temperature for 10 minutes, with intermittent gentle mixing to maintain suspension.[21][22]
-
Centrifuge the sample for 20 minutes at 1800 x g to pellet the charcoal.[21][22]
-
Carefully transfer the supernatant (treated plasma) to a clean tube, avoiding the charcoal pellet.
-
To remove any residual fine charcoal particles, a second centrifugation step (e.g., 5 minutes at 2500 x g) is highly recommended.
-
Aspirate the final plasma supernatant. It is now ready for analysis.
This compound Interference Pathways Diagram
This diagram illustrates how this compound's mechanism of action interferes with different types of thrombophilia assays.
Caption: How this compound's inhibition of FXa affects key assays.
References
- 1. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inherited Thrombophilia in the Era of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombophilia testing in the era of direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Diagnostic Solution for Lupus Anticoagulant Testing in Patients Taking Direct Oral FXa Inhibitors Using DOAC Filter [frontiersin.org]
- 6. Lupus anticoagulant testing during anticoagulation, including direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. This compound Does Not Interfere With Protein S or Activated Protein C Resistance (Factor V Leiden) Testing Using aPTT-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of DOACs on laboratory tests and their removal by activated carbon to limit interference in functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Ex Vivo DOAC Removal Methods Reduce Interference in Lupus Anticoagulant Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Direct Oral Anticoagulants on Antithrombin Activity Testing Is Abolished by DOAC-Stop in Venous Thromboembolism Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. Potential usefulness of activated charcoal (DOAC remove®) for dRVVT testing in patients receiving Direct Oral AntiCoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kbcsm.hr [kbcsm.hr]
- 22. researchgate.net [researchgate.net]
- 23. 5-diagnostics.com [5-diagnostics.com]
Apixaban stability under different laboratory storage conditions
Welcome to the technical support center for Apixaban stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various laboratory storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My this compound stock solution appears cloudy or precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions and can precipitate. For stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide, where this compound has higher solubility (approximately 5 mg/mL and 3 mg/mL, respectively)[1]. If you must use an aqueous buffer, it is advisable to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of your choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL[1]. Aqueous solutions are not recommended for storage for more than one day[1]. If you observe precipitation, gently warm the solution and vortex it to try and redissolve the compound. Always ensure your stock solution is clear before preparing dilutions.
Q2: I am seeing a significant decrease in this compound concentration in my plasma samples after a few freeze-thaw cycles. Is this expected?
A2: this compound is generally considered stable for at least three freeze-thaw cycles in human plasma, with mean percentage deviations of less than 15%[2]. One study showed that after three freeze-thaw cycles, the mean percentage deviation for this compound was ≤10%[3]. If you are observing a more significant degradation, it could be due to other factors such as the pH of the plasma, the presence of other substances, or improper handling. Ensure that your freezing and thawing processes are rapid and that samples are not left at room temperature for extended periods.
Q3: I am observing degradation of this compound in my samples, but I am not sure of the cause. What are the most likely degradation pathways?
A3: Forced degradation studies have shown that this compound is susceptible to hydrolysis under both acidic and alkaline conditions[4][5][6]. It is relatively stable under oxidative, thermal, and photolytic stress[4][5][6]. If you suspect degradation, review your experimental conditions to ensure the pH is maintained within a stable range. Avoid exposing samples to strong acids or bases.
Q4: My analytical results for this compound concentration are inconsistent. What are some common sources of error in quantification?
A4: Inconsistent results in this compound quantification, particularly with LC-MS/MS, can arise from several factors:
-
Matrix Effects: Components in the plasma can interfere with the ionization of this compound, leading to ion suppression or enhancement. Ensure proper sample preparation, such as protein precipitation or solid-phase extraction, to minimize matrix effects.
-
Poor Recovery: Inefficient extraction of this compound from the plasma will lead to underestimation of its concentration. Validate your extraction method to ensure high and consistent recovery.
-
Instrument Variability: Ensure your LC-MS/MS system is properly calibrated and maintained. Use an appropriate internal standard to correct for variations in instrument response.
-
Improper Sample Handling: As detailed in the stability tables, improper storage temperature or prolonged exposure to room temperature can affect this compound concentration.
Data on this compound Stability
The following tables summarize the stability of this compound under different laboratory storage conditions based on published studies.
Table 1: Stability of this compound in Human Plasma
| Storage Temperature | Duration | Matrix | Analyte Recovery/Degradation | Reference |
| Room Temperature | 24 hours | Citrated Plasma | Mean recovery of 95-98% | [3] |
| 4°C | 24 hours | Citrated Plasma | Mean recovery of 95-98% | [3] |
| -20°C | 90 days | Citrated Plasma | Mean percentage deviation ≤10% | [3] |
| -50°C | 199 days | K2EDTA Plasma | Accuracy ranged from 92.71% to 94.56% | [7] |
| -80°C | 6 months | Plasma | Stable | [2] |
Table 2: Stability of this compound in Whole Blood
| Storage Temperature | Duration | Matrix | Analyte Recovery/Degradation | Reference |
| Room Temperature | 24 hours | Citrated Whole Blood | Stable | [3] |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Matrix | Analyte Recovery/Degradation | Reference |
| 3 cycles | Citrated Plasma | Mean percentage deviation ≤10% | [3] |
| 3 cycles | K2EDTA Plasma | Accuracy ranged from 100.97% to 102.09% | [7] |
Experimental Protocols
This section provides a general overview of a typical experimental protocol for assessing this compound stability in plasma.
Objective: To determine the stability of this compound in human plasma under specific storage conditions.
Materials:
-
This compound reference standard
-
Human plasma (specify anticoagulant, e.g., K2EDTA, citrate)
-
Organic solvent for stock solution (e.g., DMSO)
-
Protein precipitation agent (e.g., methanol or acetonitrile)
-
LC-MS/MS system
-
Calibrated pipettes, vials, and other standard laboratory equipment
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Prepare working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
-
Spiking of Plasma Samples:
-
Spike human plasma with a known concentration of this compound from the working solutions to prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Storage Conditions:
-
Divide the QC samples into aliquots for storage under the desired conditions (e.g., room temperature for 24 hours, 4°C for 48 hours, -20°C for 30 days, -80°C for 90 days).
-
For freeze-thaw stability, subject a set of QC samples to three cycles of freezing (at -20°C or -80°C) and thawing (at room temperature).
-
-
Sample Preparation for Analysis (Protein Precipitation):
-
To a known volume of plasma sample (e.g., 100 µL), add a specific volume of cold protein precipitation agent (e.g., 300 µL of methanol containing an internal standard).
-
Vortex the mixture for a set time (e.g., 1 minute).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) run on a C18 column.
-
Monitor the specific mass transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the stored samples against a freshly prepared calibration curve.
-
Determine the percentage recovery or degradation by comparing the concentrations of the stored samples to those of freshly prepared (time zero) samples.
-
Stability is generally accepted if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: A flowchart illustrating the key steps in an this compound stability study.
Decision Tree for Troubleshooting this compound Quantification Issues
Caption: A decision tree to guide troubleshooting of inconsistent this compound quantification results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of this compound Solid Dispersion for the Enhancement of this compound Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating High-Performance Liquid Chromatographic Determination of this compound in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive study of this compound's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lc-ms/ms assay for the determination of this compound in human plasma [wisdomlib.org]
Technical Support Center: Adjusting Coagulation Assay Protocols for Samples Containing Apixaban
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) for handling plasma samples containing Apixaban in coagulation testing.
Frequently Asked Questions (FAQs)
Q1: Which common coagulation assays are affected by this compound?
A1: this compound, a direct Factor Xa (FXa) inhibitor, can significantly interfere with various coagulation assays, particularly those that are clot-based. It is crucial to be aware of these interferences to avoid misinterpretation of results.[1][2]
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT): this compound can prolong both PT and aPTT, but the effects are highly dependent on the reagents used and are often not pronounced enough for reliable quantification of the anticoagulant effect.[3][4][5][6] Therefore, these tests are not recommended for monitoring this compound therapy.[7]
-
Anti-Xa Assays: While chromogenic anti-Xa assays are the gold standard for measuring this compound concentration, they must be specifically calibrated for this compound.[3][4][8] The presence of this compound will interfere with anti-Xa assays intended to measure heparins.
-
Antithrombin (AT) Activity: FXa-based antithrombin assays are significantly affected, leading to a considerable overestimation of AT activity.[9][10][11] Thrombin-based AT assays, however, are generally unaffected.[9]
-
Lupus Anticoagulant (LA) Testing: this compound can cause false-positive results in LA tests, especially those using the dilute Russell's Viper Venom Time (dRVVT).[2]
-
Activated Protein C (APC) Resistance: These assays can be influenced by this compound, potentially leading to inaccurate results.[2]
-
Clot-based Factor Assays: One-stage clotting assays for factors such as Factor VIII may yield falsely decreased results.[12]
Immunological assays and assays acting downstream of FXa in the coagulation cascade are typically not influenced by this compound.[3][4]
Q2: How can I remove this compound from plasma samples before analysis?
A2: Commercially available agents containing activated charcoal, such as DOAC-Stop® and DOAC-Remove®, can effectively adsorb this compound from plasma.[3][5][8] This allows for more accurate testing of the underlying hemostatic function. A detailed protocol for this procedure is provided below.
Q3: Is the removal of this compound from plasma samples always complete?
A3: While these removal agents are highly effective, complete removal is not always guaranteed, particularly in samples with very high this compound concentrations.[5][12] Some studies report that a small, residual amount of the drug may remain, which could still affect highly sensitive assays.[9] Therefore, caution is advised when interpreting results from treated samples, especially if they remain abnormal.
Q4: Do this compound removal agents affect the coagulation factors in the sample?
A4: Studies have indicated that activated charcoal-based removal agents have a minimal effect on plasma proteins involved in coagulation.[3][12] However, it is recommended to validate this in your own laboratory by testing normal plasma with and without the removal agent to ensure no significant impact on your specific assays.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| Persistently prolonged PT/aPTT after sample treatment. | 1. Incomplete this compound removal due to high initial concentration.[12]2. An underlying coagulopathy independent of this compound. | 1. Confirm the initial this compound concentration if possible. Be cautious with interpretation.2. Perform mixing studies with normal plasma to screen for factor deficiencies or inhibitors. |
| Falsely elevated antithrombin activity. | Interference from this compound in an FXa-based assay.[9][10] | 1. Treat the sample with an this compound removal agent and re-assay.2. Use a thrombin-based antithrombin assay if available, as it is not affected.[9] |
| Positive Lupus Anticoagulant (LA) test. | This compound is known to cause false-positive LA results.[2] | 1. Treat the sample with DOAC-Stop® or a similar agent and repeat the LA testing.2. If the result remains positive, it is more likely a true positive, but residual interference cannot be completely excluded. |
| Discrepancy between one-stage and chromogenic factor assays. | This compound can falsely decrease results in one-stage, clot-based factor assays.[12] | 1. The chromogenic assay is generally less affected and may be more accurate.2. Treat the sample with a removal agent before performing the one-stage assay to obtain a more reliable result. |
Data Summary
Table 1: Influence of this compound on Coagulation Assays
| Assay | Primary Effect of this compound | Degree of Interference | Reagent Dependency |
| Prothrombin Time (PT) | Prolongation | Mild to Moderate | High[3][6] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation | Minimal to Mild | High[3][9] |
| Anti-Xa Assay (this compound calibrated) | Direct Measurement | High (Dose-dependent) | N/A[4] |
| Antithrombin (FXa-based) | False Increase | High | Moderate[9][10] |
| Antithrombin (Thrombin-based) | None | None | Low[9] |
| dRVVT (LA Testing) | False Positive | Moderate to High | Moderate[2] |
| Fibrinogen (Clauss) | None | None | Low[1][9] |
Table 2: Reported Efficacy of Activated Charcoal-Based this compound Removal Agents
| Agent | Reported Removal Efficiency for this compound | Impact on Coagulation Factors |
| DOAC-Stop® | 92.3% to 97.1%[9][13] | Minimal[3] |
| DOAC-Remove® | ~82%[5] | Minimal[3] |
Note: Removal efficiency may vary based on initial drug concentration and the specific laboratory protocol.
Experimental Protocols
Detailed Protocol for In-Vitro Removal of this compound from Plasma
This is a generalized protocol based on commercially available activated charcoal products. Users must refer to the specific instructions provided by the manufacturer of the agent being used.
-
Sample Collection: Collect blood in a tube containing 3.2% sodium citrate.
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.
-
Treatment: Add one tablet of the removal agent (e.g., DOAC-Stop®) to a defined volume of plasma (typically 0.5-1.5 mL).[9]
-
Incubation: Gently mix the plasma and tablet for 5 to 10 minutes at room temperature to facilitate this compound adsorption.[4][8][10]
-
First Centrifugation: Centrifuge the mixture at approximately 2,000 x g for 2 to 5 minutes to pellet the activated charcoal.[9]
-
Plasma Aspiration: Carefully remove the supernatant (treated plasma) without disturbing the pellet.
-
Second Centrifugation (Recommended): To prevent carryover of fine charcoal particles that might interfere with optical detection systems, it is advisable to centrifuge the collected supernatant again.[9]
-
Final Sample: The resulting supernatant is the this compound-depleted plasma, ready for analysis.
Visual Guides
Caption: Workflow for removing this compound from plasma samples.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quadratech.co.uk [quadratech.co.uk]
- 4. kbcsm.hr [kbcsm.hr]
- 5. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical guidance on the use of laboratory testing in the management of bleeding in patients receiving direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Simplified Method for Removing Direct Oral Anticoagulant Interference in Mechanical Coagulation Test Systems—A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro detection and removal of direct oral anticoagulants from patient plasma specimens - McGlasson - Annals of Blood [aob.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Potential usefulness of activated charcoal (DOAC remove®) for dRVVT testing in patients receiving Direct Oral AntiCoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fritsmafactor.com [fritsmafactor.com]
Technical Support Center: Apixaban Plasma Concentration Variability in Research Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Apixaban plasma concentrations during preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High inter-animal variability in plasma concentrations | Genetic differences: Polymorphisms in metabolic enzymes (e.g., CYP3A4 orthologs) or transporters (e.g., P-glycoprotein) can lead to significant differences in drug exposure. | Ensure the use of a homogenous animal strain.If variability persists, consider genotyping a subset of animals for relevant genes. |
| Inconsistent oral dosing: Improper oral gavage technique can lead to incomplete dosing or administration into the trachea instead of the esophagus. | Ensure all personnel are thoroughly trained in oral gavage techniques for the specific species.[1][2][3]Verify the correct placement of the gavage needle.Administer the dose slowly to prevent regurgitation.[4] | |
| Food effects: The presence of food in the gastrointestinal tract can alter the absorption of this compound. While food does not have a clinically meaningful impact in humans, this may differ in animal models.[5] | Standardize the fasting period for all animals before dosing.Ensure consistent access to food and water post-dosing. | |
| Lower than expected plasma concentrations | Poor oral bioavailability: this compound's oral bioavailability can vary between species. For instance, it is around 50% in rats and dogs but has been observed to be very low in horses.[6][7] | Review literature for expected bioavailability in the chosen animal model.Consider the formulation of the oral dose; solubility can impact absorption. |
| Drug-drug interactions (Inducers): Co-administration of drugs that induce CYP3A4 and P-glycoprotein (e.g., rifampicin, carbamazepine, phenytoin) can increase this compound metabolism and reduce plasma concentrations.[8][9] | Review all co-administered compounds for potential inducing effects on CYP3A4 and P-gp.If co-administration is necessary, a pilot study to assess the impact on this compound exposure may be warranted. | |
| Sample degradation: Improper handling or storage of plasma samples can lead to the degradation of this compound. | Process blood samples promptly after collection.Store plasma samples at -20°C or lower until analysis.[5] | |
| Higher than expected plasma concentrations | Drug-drug interactions (Inhibitors): Co-administration of strong inhibitors of both CYP3A4 and P-glycoprotein (e.g., ketoconazole, ritonavir) can significantly increase this compound plasma levels.[8][10] | Avoid co-administration of strong CYP3A4 and P-gp inhibitors.[8]If unavoidable, consider dose reduction of this compound and increased monitoring. |
| Renal or hepatic impairment: Reduced kidney or liver function in an animal can decrease the clearance of this compound, leading to higher exposure. | Ensure the use of healthy animals with normal organ function.If using a disease model that affects renal or hepatic function, anticipate altered this compound pharmacokinetics. | |
| Inconsistent results from bioanalytical method | Matrix effects: Components in the plasma can interfere with the ionization of this compound during LC-MS/MS analysis, leading to inaccurate quantification. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.[11]Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. |
| Improper sample preparation: Incomplete protein precipitation or extraction can affect the accuracy and precision of the results. | Ensure thorough vortexing after adding the precipitation solvent and adequate centrifugation.[12]Validate the sample preparation method for recovery and reproducibility.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound plasma concentrations in animal models?
A1: The main factors include:
-
Metabolism: this compound is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5).[5][13] Species differences in the expression and activity of CYP3A4 orthologs can lead to variability.
-
Transporters: this compound is a substrate for the efflux transporter P-glycoprotein (P-gp).[8][14] P-gp in the intestines can limit the absorption of this compound.
-
Drug-Drug Interactions: Concomitant administration of drugs that inhibit or induce both CYP3A4 and P-gp can significantly alter this compound exposure.[9][15]
-
Genetics: Genetic polymorphisms in genes encoding for metabolic enzymes and transporters can contribute to inter-individual differences in drug levels.
-
Physiological Factors: The health status of the animal, including liver and kidney function, can impact drug clearance.[16]
Q2: What are the typical pharmacokinetic parameters of this compound in common research animals?
A2: The following table summarizes available pharmacokinetic data for this compound in various species. Note that these values can vary depending on the study design, dose, and formulation.
| Species | Oral Bioavailability (%) | Systemic Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Rat | ~50% | ~0.9 L/h/kg | ~0.5 L/kg | [7] |
| Dog | ~50% or greater | ~0.04 L/h/kg | ~0.2 L/kg | [7] |
| Mouse | Data not readily available | Data not readily available | Data not readily available | |
| Rabbit | ~3% | Data not readily available | Data not readily available | [6] |
| Chimpanzee | ~50% or greater | ~0.018 L/h/kg | ~0.17 L/kg | [7] |
Q3: Are there species-specific differences in this compound metabolism?
A3: Yes, there are quantitative differences in the metabolite profiles between species. While the parent drug is the major circulating component in mice, rats, dogs, and humans, the relative amounts of metabolites can differ. For example, O-demethyl this compound sulfate is a significant metabolite in human plasma but is present in lower amounts in the plasma of mice, rats, and dogs.[17] Rabbits exhibit a distinct metabolite profile where this compound is a minor component in plasma.[17] However, all human metabolites have been identified in animal species.[17]
Q4: What is the recommended procedure for preparing this compound for oral administration to rodents?
A4: A common method for preparing this compound for oral gavage involves creating a suspension. For example, this compound tablets can be crushed into a fine powder and suspended in a suitable vehicle, such as a mixture of dextrose powder and water.[18] It is crucial to ensure a homogenous suspension to deliver a consistent dose.
Q5: What are appropriate blood collection methods for pharmacokinetic studies of this compound in rodents?
A5: The choice of blood collection method depends on the required blood volume and the need for serial sampling.
-
For small, repeated samples: The saphenous vein is a suitable site for collecting small volumes of blood without anesthesia in both rats and mice.[19][20]
-
For larger volumes or terminal collection: Cardiac puncture can be performed under deep anesthesia as a terminal procedure to collect a large volume of high-quality blood.[19][20] The jugular vein can also be used for larger volume collection in anesthetized animals.[19][20]
It is important to adhere to institutional guidelines regarding the maximum blood volume that can be safely collected from an animal.[21]
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Rodents
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. Gavage volumes should generally not exceed 10 mL/kg.[2][3]
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[2] The needle should have a blunt, rounded tip to prevent injury.
-
Measurement: Measure the appropriate length for insertion by holding the needle alongside the animal from the corner of the mouth to the last rib. Mark this length on the needle.
-
Restraint: Properly restrain the animal to immobilize its head and straighten the esophagus.
-
Administration: Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the pre-measured mark. Administer the this compound suspension slowly and steadily.
-
Withdrawal: Carefully withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Protocol 2: Plasma Sample Preparation for this compound Quantification by LC-MS/MS
This protocol is based on the protein precipitation method.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample briefly and transfer 100 µL into a microcentrifuge tube.
-
Internal Standard: Add an appropriate volume of an internal standard solution (e.g., this compound-d3).
-
Protein Precipitation: Add three to four volumes of cold acetonitrile or methanol to the plasma sample.[12]
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in rodents.
Caption: Simplified metabolic pathway and elimination routes for this compound.
Caption: Logical relationships of CYP3A4/P-gp inhibitors and inducers on this compound plasma levels.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics and Pharmacodynamics of an Oral Formulation of this compound in Horses After Oral and Intravenous Administration [frontiersin.org]
- 7. Preclinical pharmacokinetics and pharmacodynamics of this compound, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug interactions with this compound: A systematic review of the literature and an analysis of VigiBase, the World Health Organization database of spontaneous safety reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. waters.com [waters.com]
- 12. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of metabolic drug-drug interaction potential of this compound through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound plasma concentrations before and after catheter ablation for atrial fibrillation | PLOS One [journals.plos.org]
- 17. Comparative metabolism of 14C-labeled this compound in mice, rats, rabbits, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 21. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Method Development for Removing Apixaban from Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with apixaban interference in plasma-based assays.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my plasma samples?
This compound is a direct factor Xa (FXa) inhibitor, a type of direct oral anticoagulant (DOAC). Its presence in plasma can significantly interfere with various laboratory assays, particularly those involving the coagulation cascade.[1][2][3] This interference can lead to inaccurate, falsely elevated, or falsely decreased results, compromising the integrity of your experimental data.[2][3] Removal of this compound is crucial for obtaining reliable measurements of other analytes in the plasma.
Q2: Which assays are most affected by this compound interference?
Coagulation assays are the most susceptible to this compound interference. These include:
-
Prothrombin Time (PT): Shows concentration-dependent prolongation.[4]
-
Activated Partial Thromboplastin Time (aPTT): Prolongation is observed, though sensitivity varies with the reagent used.[1][4]
-
Anti-Xa Assays: These are highly sensitive to this compound and are, in fact, used to measure its concentration.[5][6] Using an anti-Xa assay to measure other substances in the presence of this compound will yield erroneous results.
-
Dilute Russell's Viper Venom Time (dRVVT): Can be affected, potentially leading to false-positive or false-negative results for lupus anticoagulant (LA) testing.[2][7]
-
Factor VIII and IX assays: Clot-based assays for these factors can be affected.[7]
Assays that are generally not affected by this compound include:
-
Fibrinogen assays (Clauss method): Typically unaffected by this compound.[1][2]
-
Immunological assays: Assays based on antigen-antibody reactions are not influenced by this compound's anticoagulant activity.[4]
-
Thrombin time (TT): Insensitive to direct FXa inhibitors like this compound.[3]
Q3: What are the common methods for removing this compound from plasma samples?
Several methods can be employed to remove this compound from plasma samples. The choice of method depends on the downstream assay, required purity, and available resources. The most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method.[8]
-
Solid-Phase Extraction (SPE): Offers more specific cleanup than PPT.
-
Liquid-Liquid Extraction (LLE): Another established extraction technique.
-
Commercial DOAC Adsorbents: Products like DOAC-Stop® and DOAC-Remove® are specifically designed to remove DOACs from plasma.[7]
Q4: Can I use these removal methods for any downstream assay?
While these methods effectively remove this compound, it is crucial to validate their compatibility with your specific downstream assay. The solvents and materials used in the removal process could potentially interfere with your analyte of interest or the assay chemistry. Always perform validation experiments with your analyte in this compound-free plasma treated with the chosen removal method to assess for any matrix effects or loss of your target molecule.
Troubleshooting Guides
Issue 1: Persistent this compound Interference After Protein Precipitation
Q: I performed protein precipitation with acetonitrile, but my coagulation assay results are still showing interference. What could be the problem and how can I fix it?
A: This is a common issue, as protein precipitation may not achieve complete removal of this compound, especially at high initial concentrations.
Possible Causes and Solutions:
-
Incomplete Precipitation: The ratio of acetonitrile to plasma may be insufficient. A 3:1 (v/v) ratio of acetonitrile to plasma is generally recommended.[9] You can try optimizing this ratio, but be mindful of diluting your analyte of interest.
-
High this compound Concentration: If the initial this compound concentration in the sample is very high, a single PPT step may not be enough. Consider a second precipitation step, but this will further dilute your sample.
-
Analyte Co-precipitation: Your analyte of interest might be partially co-precipitating with the plasma proteins, leading to lower recovery and inaccurate results.
-
Alternative Methods: If optimizing PPT doesn't resolve the issue, consider a more specific removal method like Solid-Phase Extraction (SPE) or using a commercial DOAC adsorbent.
Issue 2: Low Recovery of My Analyte of Interest After Solid-Phase Extraction (SPE)
Q: I'm using a reversed-phase SPE protocol to remove this compound, but the recovery of my target analyte is very low. What should I do?
A: Low analyte recovery in SPE can be due to several factors related to the sorbent, solvents, and your analyte's properties.
Possible Causes and Solutions:
-
Inappropriate Sorbent: The chosen SPE sorbent may have a strong affinity for your analyte. If your analyte is also nonpolar, it might be retained on the reversed-phase sorbent along with this compound. Consider using a mixed-mode SPE cartridge that can provide differential retention based on both hydrophobic and ion-exchange interactions.
-
Suboptimal Wash and Elution Solvents: The wash step might be too harsh, leading to premature elution of your analyte. Conversely, the elution solvent may not be strong enough to desorb your analyte completely. Systematically optimize the solvent strength and pH of your wash and elution buffers.
-
Flow Rate: A flow rate that is too fast during sample loading, washing, or elution can lead to incomplete binding or elution. Ensure you are using the manufacturer's recommended flow rates.
-
Method Validation: It is crucial to validate the SPE method for your specific analyte. Spike your analyte into this compound-free plasma and process it through the SPE protocol to determine the baseline recovery.
Issue 3: Inconsistent Results with Commercial DOAC Adsorbents
Q: I am using a commercial product like DOAC-Stop® to remove this compound, but I'm getting variable results in my downstream assay. Why is this happening?
A: While convenient, commercial adsorbents require careful handling and might not be a one-size-fits-all solution.
Possible Causes and Solutions:
-
Incomplete Removal: Some studies have reported incomplete removal of DOACs with these products, especially at high drug concentrations.[7] The residual this compound might still be sufficient to interfere with highly sensitive assays.
-
Non-specific Binding: These adsorbents may non-specifically bind other plasma components, including your analyte of interest, leading to its removal from the sample.[2]
-
Incubation Time and Temperature: Ensure you are following the manufacturer's protocol for incubation time and temperature precisely. Insufficient incubation can lead to incomplete this compound removal.
-
Lot-to-Lot Variability: There might be variability between different lots of the commercial product. If you suspect this, test a new lot and compare the results.
-
Validation is Key: Always validate the use of these products for your specific application by testing pre- and post-treatment samples with known concentrations of your analyte in both the presence and absence of this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of different this compound removal methods.
Table 1: Efficiency of Commercial DOAC Adsorbents
| Product | This compound Concentration Neutralized | Assay | Reference |
| DOAC-Stop® | Up to 708 ng/mL | Not specified | [2] |
| DOAC-Remove® | 82% total neutralization | anti-FXa assay | [7] |
Table 2: Recovery of this compound Using Various Extraction Techniques
| Extraction Method | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | ~16% (low, but reproducible) | [8] |
| Supported Liquid Extraction (SLE) | >75% | |
| Reversed-Phase SPE (RP-SPE) | >75% | |
| Mixed-Mode SPE (MCX) | >75% | |
| Dispersive Solid-Phase Extraction (dSPE) with UiO-66-NH2 MOF | 53% | [10] |
| Dispersive Solid-Phase Microextraction with Magnetic MOF | Not specified | [11] |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with simple extraction | 69.7–85.1% | [12][13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Removal
This protocol is adapted from a method used for quantifying this compound in human plasma.[8]
Materials:
-
Human plasma sample containing this compound
-
Methanol (100%)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 450 µL of 100% methanol to the plasma sample.
-
Vortex the mixture gently for 5 minutes.
-
Centrifuge the sample for 10 minutes at 13,000 rpm.
-
Carefully collect the supernatant, which contains the plasma components with reduced protein content and this compound.
Protocol 2: Dispersive Solid-Phase Extraction (dSPE) for this compound Removal
This protocol is based on a method using a zirconium-based metal-organic framework (MOF) for this compound extraction.[10]
Materials:
-
Human plasma sample containing this compound
-
UiO-66-NH2 MOF sorbent
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 5 mL sample solution, add 5 mg of the synthesized UiO-66-NH2 sorbent.
-
Vortex the mixture for 3 minutes to facilitate the adsorption of this compound onto the sorbent.
-
Centrifuge the sample to pellet the sorbent.
-
Discard the supernatant.
-
To elute the adsorbed this compound from the sorbent surface, add 60 µL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge and collect the supernatant containing the eluted this compound.
Note: This protocol is for the extraction and preconcentration of this compound. For removal, the supernatant after the initial adsorption step would be the this compound-depleted sample.
Visualizations
Caption: Experimental workflow for this compound removal from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound on routine and specific coagulation assays: a practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 6. droracle.ai [droracle.ai]
- 7. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Dispersive solid phase extraction of this compound from human plasma samples prior to capillary electrophoresis determination using zirconium-based metal organic frameworks prepared by different modulator and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
Impact of pH and temperature on Apixaban's in vitro activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apixaban in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound is a potent, direct, and highly selective inhibitor of Factor Xa (FXa).[1][2][3] It binds to both free and clot-bound FXa, as well as prothrombinase-bound FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently reducing clot formation.[2]
Q2: How does temperature affect the in vitro inhibitory activity of this compound?
A2: The inhibitory activity of this compound against Factor Xa is temperature-dependent. The inhibition constant (Ki) increases with temperature, indicating a slight decrease in potency at higher temperatures. For detailed quantitative data, please refer to the data table below.
Q3: What is the optimal pH range for in vitro experiments with this compound?
Q4: Is this compound stable under typical in vitro experimental conditions?
A4: this compound is generally stable in plasma for up to 24 hours at room temperature and at 4°C.[5] However, prolonged exposure to strong acidic conditions may lead to some degradation.[6] It is recommended to prepare fresh solutions and store them appropriately.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in an anti-Factor Xa assay with this compound.
This guide will help you troubleshoot common issues you might encounter during your experiments.
Caption: Troubleshooting workflow for inconsistent this compound in vitro assay results.
Data Presentation
Table 1: Effect of Temperature on the Inhibition of Factor Xa by this compound
| Temperature (°C) | Inhibition Constant (Ki) (nM) |
| 25 | 0.08 |
| 31 | 0.15 |
| 37 | 0.25 |
| 43 | 0.45 |
Data sourced from Luettgen et al., 2010.
Experimental Protocols
Protocol: Chromogenic Anti-Factor Xa Assay for this compound
This protocol is a generalized procedure for determining the in vitro activity of this compound using a chromogenic anti-Factor Xa assay.
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., Tris-HCl or HEPES) at a physiological pH (e.g., 7.4) containing NaCl and a carrier protein (e.g., BSA).
-
Reconstitute purified human Factor Xa in the assay buffer to a final concentration of approximately 1-5 nM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to the desired concentrations.
-
Reconstitute a chromogenic substrate specific for Factor Xa (e.g., S-2765) in sterile water.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the this compound dilutions (or control), and the Factor Xa solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow for the inhibition of Factor Xa by this compound.
-
Initiate the chromogenic reaction by adding the Factor Xa substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a set period using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (change in absorbance per unit time) for each this compound concentration and the control.
-
Plot the percentage of Factor Xa inhibition versus the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of Factor Xa activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: this compound directly inhibits Factor Xa in the common coagulation pathway.
Caption: A typical experimental workflow for determining this compound's in vitro activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factor Xa Inhibitory Profile of this compound, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Troubleshooting unexpected bleeding events in Apixaban animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected bleeding events in animal studies involving Apixaban.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected bleeding in our animal model at a standard this compound dose. What are the potential causes?
A1: Several factors could contribute to excessive bleeding even at established doses. Consider the following:
-
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between species and even strains of animals. Factors such as age, sex, and underlying health status of the animals can also play a role.
-
Drug Formulation and Administration: The vehicle used to dissolve or suspend this compound, as well as the route and speed of administration, can impact its bioavailability and peak plasma concentrations.
-
Drug-Drug Interactions: Concomitant administration of other compounds, such as NSAIDs or other anticoagulants, can potentiate the bleeding risk of this compound.[1] this compound is a substrate of P-glycoprotein and CYP3A4 enzymes; therefore, co-administration with inhibitors of these proteins can increase this compound exposure and bleeding risk.[2]
-
Animal Model Sensitivity: The specific animal model and the type of bleeding assay being used can have different sensitivities to anticoagulants. Some models are inherently more prone to bleeding.
-
Underlying Pathology: If using a disease model, the underlying pathology itself might affect hemostasis, making the animals more susceptible to bleeding.
Q2: How can we adjust the this compound dose for a new animal species or model?
A2: Dose adjustments for a new species or model should be approached systematically:
-
Literature Review: Begin by reviewing published studies that have used this compound in the same or similar species to establish a starting dose range.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: If feasible, conduct pilot PK/PD studies to determine key parameters like bioavailability, half-life, and the relationship between plasma concentration and anticoagulant effect (e.g., Factor Xa inhibition, prothrombin time).
-
Dose-Response Studies: Perform a dose-response study to identify the optimal dose that provides the desired antithrombotic effect with an acceptable bleeding profile.
-
Allometric Scaling: While it can be a starting point, allometric scaling from other species should be used with caution due to interspecies differences in drug metabolism and should be followed by experimental validation.
Q3: What are the best practices for preparing and administering this compound in animal studies to ensure consistency?
A3: Consistent preparation and administration are crucial for reproducible results.
-
Formulation: For oral administration, this compound tablets can be crushed and suspended in a suitable vehicle. For intravenous administration, a solution can be prepared, for example, by dissolving this compound in a mixture of dimethylacetamide, propylene glycol, and sterile water.[3] Always ensure the formulation is homogenous and stable.
-
Vehicle Selection: The vehicle should be inert and not interfere with the absorption or activity of this compound. Commonly used vehicles include saline, dextrose solutions, or specific formulations for oral gavage.
-
Route of Administration: The chosen route (e.g., oral gavage, intravenous injection) should be consistent across all animals in a study group.
-
Timing: Administer this compound at the same time relative to the experimental procedure to account for its pharmacokinetic profile.
Q4: How can we monitor the anticoagulant effect of this compound in our animals?
A4: Monitoring the anticoagulant effect is essential for interpreting bleeding outcomes.
-
Anti-Factor Xa Assay: This is the most specific and recommended method for measuring the anticoagulant activity of this compound.[4] The assay should be calibrated with this compound standards.[5]
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT): this compound can prolong PT and aPTT, but these tests are less sensitive and can be variable depending on the reagents used.[5][6] They can provide a general indication of anticoagulant effect but are not ideal for precise quantification of this compound's activity.[6]
-
Blood Sampling: Blood samples for monitoring should be collected at consistent time points after this compound administration, ideally at the expected peak concentration (Tmax), which varies by species.[7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Parameter | Dog[5] | Rat[8] | Chimpanzee[8] | Cat[3] | Horse[9] | Rabbit[10] |
| Oral Bioavailability (%) | ~28.4 | ~50 | >50 | High | Not Detected | ~3 |
| Tmax (hours) | ~5 | 2-4 | 2-4 | Not specified | Not applicable | Not specified |
| Half-life (hours) | ~4.1 (IV), ~3.1 (PO) | Not specified | Not specified | Short | ~1.3 (IV) | Not specified |
| Volume of Distribution (L/kg) | ~0.177 | ~0.5 | ~0.17 | Not specified | ~0.093 | Not specified |
| Protein Binding (%) | ~98.6 | Not specified | Not specified | Not specified | ~92-99 | Not specified |
Table 2: Effect of Intravenous this compound on Bleeding Time and Coagulation Parameters in Rats
| Dose (mg/kg/hr) | Prothrombin Time (fold increase vs. control)[11] | Cuticle Bleeding Time (fold increase vs. control)[10] | Renal Bleeding Time (fold increase vs. control)[10] | Mesenteric Bleeding Time (fold increase vs. control)[10] |
| 0.1 | 1.24 | No effect | No effect | No effect |
| 0.3 | 1.93 | No effect | No effect | No effect |
| 1.0 | 2.75 | Variable | Variable | Increased |
| 3.0 | 3.98 | 1.92 | 2.13 | 2.98 |
Experimental Protocols
Detailed Methodology: Mouse Tail Bleeding Assay
This protocol is adapted from standard methods to assess hemostasis in mice treated with anticoagulants.[12][13]
Materials:
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Scalpel or sharp razor blade
-
50 mL conical tube containing isotonic saline pre-warmed to 37°C
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Once the mouse is fully anesthetized, place it in a prone position.
-
Using a scalpel, carefully transect a 10-mm segment from the distal tip of the tail.
-
Immediately immerse the transected tail into the pre-warmed saline in the 50 mL tube. The tail should be positioned vertically with the tip approximately 2 cm below the body's horizon.[12]
-
Start the timer immediately upon immersion.
-
Observe the tail for the cessation of bleeding. Bleeding is considered to have stopped when no blood flow is observed for at least 30 seconds.
-
Record the time to cessation of bleeding (bleeding time).
-
Alternatively, blood loss can be quantified by gently blotting the tail on a piece of filter paper at regular intervals and measuring the size of the blood spots, or by measuring the amount of hemoglobin released into the saline using a spectrophotometer.
Detailed Methodology: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the general steps for measuring aPTT in plasma samples from this compound-treated animals.
Materials:
-
Citrated plasma sample (from blood collected in a tube with 3.2% sodium citrate)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Sample Preparation: Collect whole blood from the animal into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at a speed and duration sufficient to obtain platelet-poor plasma.
-
Assay Performance: a. Pipette a specific volume of the platelet-poor plasma into a cuvette pre-warmed to 37°C in the coagulometer. b. Add an equal volume of the aPTT reagent to the plasma, mix, and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes). This step activates the contact factors of the intrinsic coagulation pathway. c. Initiate the clotting reaction by adding a specific volume of pre-warmed CaCl2 solution. d. The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.
-
Data Interpretation: Compare the aPTT of this compound-treated animals to that of vehicle-treated controls. A prolongation of the aPTT indicates an anticoagulant effect.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for unexpected bleeding events.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. meded101.com [meded101.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound on routine and specific coagulation assays: a practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 8. Preclinical pharmacokinetics and pharmacodynamics of this compound, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of an Oral Formulation of this compound in Horses After Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the direct factor Xa inhibitor this compound in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Apixaban - Matrix Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of Apixaban.
Troubleshooting Guide
Problem: Low Analyte Recovery
Possible Cause: Inefficient extraction of this compound from the plasma matrix.
Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PP): While simple and fast, PP can result in lower recovery and significant matrix effects.[1][2] Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) and adequate vortexing.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts and higher recovery than PP.[2][3] Experiment with different organic solvents (e.g., ethyl acetate, methyl tertiary butyl ether) and pH adjustments of the aqueous phase to optimize the partitioning of this compound into the organic layer.[4]
-
Solid-Phase Extraction (SPE): SPE is a more specific sample preparation technique that can yield high recovery and significantly reduce matrix effects.[2] Select an appropriate SPE sorbent (e.g., reversed-phase, mixed-mode) based on the physicochemical properties of this compound. Ensure proper conditioning of the SPE cartridge, optimal sample loading flow rate, and use of appropriate wash and elution solvents.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-¹³CD₃, co-elutes with the analyte and experiences similar extraction inefficiencies, thus compensating for low recovery during quantification.[3][5]
Problem: Significant Ion Suppression or Enhancement
Possible Cause: Co-eluting endogenous components from the biological matrix are interfering with the ionization of this compound in the mass spectrometer source. Phospholipids are common culprits.[5]
Solutions:
-
Improve Chromatographic Separation:
-
Optimize Gradient Elution: Modify the mobile phase gradient to achieve better separation between this compound and interfering matrix components.[1][6]
-
Change Stationary Phase: Use a different analytical column with alternative chemistry (e.g., C18, phenyl-hexyl) to alter selectivity.[6]
-
Adjust Flow Rate: A lower flow rate can sometimes enhance ionization efficiency and minimize the impact of co-eluting species.[6]
-
-
Enhance Sample Cleanup:
-
Phospholipid Removal Plates: Incorporate a phospholipid removal step after protein precipitation to specifically target and remove these interfering species.
-
Advanced Extraction Techniques: Employ more rigorous extraction methods like SPE or LLE, which are more effective at removing a broader range of matrix components compared to protein precipitation.[2]
-
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[6][7]
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6]
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the matrix composition from sample to sample, leading to differential matrix effects.[6]
Solutions:
-
Implement a Robust and Standardized Sample Preparation Protocol: A highly reproducible sample preparation method, such as automated SPE, can minimize variability in matrix effects between samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects, as it is affected in the same way as the analyte.[5][6]
-
Assess Matrix Effect from Multiple Sources: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is robust across different patient populations.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of this compound by the presence of co-eluting, undetected components in the biological matrix (e.g., plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[8][9]
Q2: How is the matrix effect quantitatively assessed?
A2: The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor is calculated as:
(Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (CV%) of the matrix factor across different lots of the biological matrix should be within 15%.[1]
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A3: Generally, the more specific the sample preparation technique, the lower the matrix effects. While protein precipitation is simple, it often results in significant matrix effects.[5] Solid-phase extraction (SPE), particularly mixed-mode SPE, has been shown to provide the highest analyte recoveries and the lowest matrix effects by effectively removing interfering phospholipids. Liquid-liquid extraction is also a good alternative for cleaner sample extracts.[2][3]
Q4: Can an internal standard completely eliminate matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for matrix effects.[5][6] Since a SIL-IS has nearly identical physicochemical properties to this compound, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized, leading to accurate quantification. However, it does not eliminate the underlying cause of the matrix effect.
Q5: What are the regulatory guidelines for assessing matrix effects in bioanalytical method validation?
A5: Regulatory bodies like the US FDA and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which include the assessment of matrix effects.[4][7] These guidelines recommend evaluating the matrix effect using multiple sources of the biological matrix to ensure the method's selectivity and robustness.[7] The ICH M10 guideline is a key reference for bioanalytical method validation.[7][10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PP) | ~15-17%[1] | Can be significant; not always reported quantitatively[5] | Simple, fast, and requires minimal method development. | Low recovery, insufficient removal of matrix components, leading to potential ion suppression.[1][5] |
| Liquid-Liquid Extraction (LLE) | >98%[3][4] | No significant matrix effect observed.[4] | High recovery, provides cleaner extracts than PP. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | >75% (up to 90% with specific sorbents) | 88-102% (IS corrected)[5] | High specificity, excellent for removing interferences, can be automated. | Requires method development for sorbent selection and optimization of wash/elution steps. |
| Dried Plasma Spot (DPS) Extraction | 69.7% - 85.1%[11] | 89.3% - 102.2%[11] | Requires small sample volume, easy to transport and store. | Extraction efficiency can be variable. |
Experimental Protocols & Workflows
Experimental Protocol: Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spiked): Extract blank plasma samples using the developed sample preparation method. Spike the extracted blank matrix with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spiked): Spike blank plasma with this compound at the same concentration as Set A and then perform the extraction procedure.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Workflow Diagrams
Caption: Troubleshooting workflow for low analyte recovery in this compound bioanalysis.
Caption: A typical solid-phase extraction (SPE) workflow for this compound bioanalysis.
References
- 1. Quantification of this compound in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Quantification of this compound, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. providiongroup.com [providiongroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Consistent Apixaban Formulation for Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing consistent and effective Apixaban formulations for preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble drug. Its aqueous solubility is approximately 0.028 mg/mL at 24°C.[1][2][3] This low solubility presents a significant challenge for preparing formulations for preclinical research, particularly for achieving desired concentrations for in vivo studies.
Q2: What are the common challenges when formulating this compound for preclinical studies?
The primary challenge is this compound's low aqueous solubility, which can lead to:
-
Difficulty in achieving the desired dose in a reasonable administration volume.
-
Precipitation of the drug in the formulation, leading to inaccurate dosing.
-
Poor and variable oral bioavailability in animal models.[1][3][4]
Q3: What are some common vehicles used for this compound in preclinical oral administration studies?
Several vehicles have been used to formulate this compound for oral gavage in animal models. One documented vehicle is a mixture of 99.5% Labrafil and 0.5% Tween 80.[5] Other approaches involve creating solid dispersions or using co-solvents to improve solubility.[3] The choice of vehicle is critical and should be based on the required dose, the animal model, and the specific experimental goals.
Q4: How can the solubility of this compound be improved for research purposes?
Several techniques have been explored to enhance the solubility of this compound, including:
-
Co-crystals: Forming co-crystals with other molecules, such as oxalic acid, can significantly improve solubility.[1][2]
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix (e.g., Soluplus®) can enhance its dissolution rate and bioavailability.[3]
-
Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to increase aqueous solubility.[4][6]
-
Nanoparticle Formulations: Techniques like mesoporous matrix nanoformulation and lipid carrier nanostructures have also been investigated to improve solubility.[1]
Troubleshooting Guide
Problem: My this compound formulation is cloudy or shows visible precipitation.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of this compound in your chosen vehicle may be too high. Review the solubility data for this compound in that specific vehicle. Consider lowering the concentration or exploring a different vehicle with higher solubilizing capacity. |
| Improper Vehicle/Solvent | The selected vehicle may not be appropriate for the desired concentration of this compound. |
| Action: Refer to the literature for vehicles used in similar preclinical studies with this compound.[5] Experiment with different co-solvents or solubilizing agents. | |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature during storage or handling may cause the drug to precipitate. |
| Action: Prepare and store the formulation at a consistent and appropriate temperature. Gently warm the formulation and sonicate to attempt redissolving the precipitate. If precipitation persists, reformulation is necessary. | |
| pH of the Formulation | The solubility of this compound can be pH-dependent. |
| Action: Measure the pH of your formulation. While this compound's solubility is low across a range of physiological pH, significant deviations could impact stability. Adjusting the pH may be possible depending on the vehicle and experimental constraints. |
Problem: I am observing high variability in my in vivo experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Inhomogeneous suspension or precipitation can lead to inconsistent dosing between animals. |
| Action: Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) immediately before each administration. Visually inspect for any signs of precipitation. | |
| Low Bioavailability | The poor solubility of this compound can lead to low and variable oral absorption.[1][3] |
| Action: Consider using a solubility-enhancing formulation strategy such as a solid dispersion or an inclusion complex to improve bioavailability.[3][4] | |
| Improper Dosing Technique | Incorrect oral gavage technique can lead to inaccurate dosing or administration into the lungs. |
| Action: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[7] |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Media
| Solvent/System | Solubility (mg/mL) | Reference |
| Water (24°C) | 0.028 | [1][2][3] |
| This compound-Oxalic Acid Co-crystal | Increased (qualitative) | [2] |
| This compound-HPβCD Complex (1:2 w/w) | Significantly Improved (qualitative) | [4][6] |
| This compound in Soluplus® Solid Dispersion | 5.9-fold increase compared to raw this compound | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Volume of Distribution (L/kg) | Systemic Clearance (L/h/kg) | Reference |
| Rat | 34 | 0.31 | 0.26 | [8] |
| Dog | 88 | 0.29 | 0.052 | [8] |
| Chimpanzee | 51 | 0.17 | 0.018 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (General Method)
This protocol provides a general guideline. The specific vehicle and concentration should be optimized for your experimental needs.
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of this compound. Calculate the mass of this compound and the volume of the vehicle required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Vehicle Preparation: Prepare the chosen vehicle. For example, if using a co-solvent system, pre-mix the solvents in the correct ratio.
-
Dispersion: Gradually add the this compound powder to the vehicle while continuously stirring or vortexing.
-
Homogenization: To ensure a uniform suspension, sonicate the mixture in a water bath until no visible clumps of powder remain. The duration of sonication will depend on the concentration and vehicle.
-
Final Volume Adjustment: If necessary, add the remaining vehicle to reach the final desired volume and mix thoroughly.
-
Pre-dosing Preparation: Immediately before administration to each animal, vortex the suspension vigorously to ensure homogeneity.
Protocol 2: In Vitro Dissolution Testing
This protocol is adapted from a study on this compound formulations and can be used to assess the release characteristics of your preparation.[9]
-
Apparatus: Use a USP paddle-over-disk apparatus.
-
Dissolution Medium: Prepare a phosphate buffer solution (e.g., 0.05 M, pH 6.8) containing a surfactant such as 0.05% Sodium Lauryl Sulfate (SLS) to improve wetting of the poorly soluble drug.
-
Test Conditions:
-
Volume of medium: 900 mL
-
Temperature: 37°C
-
Paddle speed: 75 rpm
-
-
Sample Introduction: Introduce a known amount of your this compound formulation into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 1.5 mL) at predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes).
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC with UV detection at 275 nm.[9]
Visualizations
Caption: Experimental workflow for this compound formulation.
Caption: Troubleshooting inconsistent this compound formulations.
Caption: Simplified coagulation cascade showing this compound's target.
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of this compound's solubility and dissolution rate by inclusion complex (β-cyclodextrin and hydroxypropyl β-cyclodextrin) and computational calculation of their inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Enhancement of this compound's solubility and dissolution rate by inclusion complex (β-cyclodextrin and hydroxypropyl β-cyclo¬dextrin) and computational calculation of their inclusion complexes | ADMET and DMPK [pub.iapchem.org]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. Design and evaluation of oral formulation for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Apixaban versus Rivaroxaban on factor Xa inhibition
A detailed guide for researchers and drug development professionals on the comparative efficacy of Apixaban and Rivaroxaban in Factor Xa inhibition, supported by experimental data and protocols.
Introduction
This compound and Rivaroxaban are direct oral anticoagulants (DOACs) that function by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. Their development marked a significant advancement in the management of thromboembolic disorders, offering alternatives to traditional vitamin K antagonists. While both drugs share a common target, they exhibit distinct pharmacokinetic, pharmacodynamic, and in vitro inhibitory profiles. This guide provides a comprehensive comparative analysis of this compound and Rivaroxaban, focusing on their Factor Xa inhibition properties, supported by quantitative data from clinical and preclinical studies.
In Vitro Factor Xa Inhibition
The intrinsic potency of this compound and Rivaroxaban in inhibiting Factor Xa has been characterized through various in vitro assays. Key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial for understanding their direct interaction with the FXa enzyme.
One study directly compared the in vitro inhibitory kinetics of this compound and Rivaroxaban.[1] While both drugs inhibited Factor Xa with similar equilibrium binding affinities (Ki), Rivaroxaban demonstrated a significantly faster rate of inhibition.[1] Specifically, the association rate constants (on-rates) for Rivaroxaban binding to free Factor Xa were found to be up to 21-fold faster than those for this compound.[1]
| Parameter | This compound | Rivaroxaban | Reference |
| Ki (nM) | 0.08 - 2.0 | 0.4 - 2.6 | [1] |
| IC50 (nM) | ~1.06 | ~0.7 |
Table 1: In Vitro Inhibition of Factor Xa. This table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and Rivaroxaban for Factor Xa. Lower values indicate higher inhibitory potency.
Pharmacokinetics and Pharmacodynamics: A Head-to-Head Comparison
A randomized, open-label, crossover study in healthy subjects provides a direct comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and Rivaroxaban.[2][3] In this study, subjects received this compound 2.5 mg twice daily and Rivaroxaban 10 mg once daily.[2][3]
The study revealed key differences in their plasma concentration profiles and subsequent anti-Factor Xa activity.[2][3] this compound, with its twice-daily dosing, demonstrated lower peak-to-trough fluctuations in plasma concentration and anti-FXa activity compared to the once-daily regimen of Rivaroxaban.[2][3] This suggests that this compound may provide a more consistent level of anticoagulation throughout the dosing interval.[2][3]
| Parameter | This compound (2.5 mg BID) | Rivaroxaban (10 mg QD) | Reference |
| Tmax (hours) | 2 | 2 | [2][3] |
| Terminal Half-life (hours) | 8.7 | 7.9 | [2][3] |
| Cmax (ng/mL) | 81 | 171 | [2] |
| Cmin (ng/mL) | 17 | 10 | [2] |
| AUC0–24 (ng·h/mL) | 935 | 1094 | [2][3] |
| Peak Anti-FXa Activity (IU/mL) | 1.12 | 2.82 | [2] |
| Trough Anti-FXa Activity (IU/mL) | 0.24 | 0.17 | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound and Rivaroxaban. Data from a head-to-head crossover study in healthy subjects.[2][3] BID = twice daily, QD = once daily, Tmax = time to maximum concentration, Cmax = maximum plasma concentration, Cmin = minimum plasma concentration, AUC0–24 = area under the plasma concentration-time curve over 24 hours.
Experimental Protocols
Determination of In Vitro Factor Xa Inhibition (Ki and IC50)
The inhibitory potency of this compound and Rivaroxaban against Factor Xa is typically determined using a chromogenic assay.
Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is used to quantify this residual activity. The amount of color produced is inversely proportional to the inhibitory activity of the drug.
General Protocol:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound and Rivaroxaban standards of known concentrations
-
Microplate reader
-
-
Procedure:
-
A fixed concentration of human Factor Xa is incubated with varying concentrations of the inhibitor (this compound or Rivaroxaban) in the assay buffer for a specified period to allow for binding to reach equilibrium.
-
The chromogenic substrate is then added to the mixture.
-
The rate of color development is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Measurement of Anti-Factor Xa Activity in Plasma
The anticoagulant effect of this compound and Rivaroxaban in plasma is quantified by measuring their anti-Factor Xa activity, also using a chromogenic assay.[4][5][6][7][8]
Principle: Similar to the in vitro assay, this method measures the inhibition of a known amount of exogenous Factor Xa added to a patient's plasma sample. The residual Factor Xa activity is then determined using a chromogenic substrate. The result is typically reported in ng/mL, calibrated against a standard curve prepared with the specific drug being measured.
General Protocol:
-
Sample Collection: Patient blood is collected in a tube containing a citrate anticoagulant to obtain platelet-poor plasma.
-
Assay Procedure:
-
The patient's plasma sample is incubated with a known excess amount of Factor Xa.
-
During this incubation, the Factor Xa inhibitor present in the plasma (this compound or Rivaroxaban) will bind to and inactivate a portion of the added Factor Xa.
-
A chromogenic substrate for Factor Xa is then added.
-
The remaining, unbound Factor Xa cleaves the substrate, leading to a color change that is measured by a spectrophotometer.
-
The intensity of the color is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma.
-
The concentration of the drug is determined by comparing the result to a calibration curve generated using plasma samples with known concentrations of the specific drug (this compound or Rivaroxaban).
-
Visualizations
Caption: The coagulation cascade and the site of action of this compound and Rivaroxaban.
Caption: Experimental workflow for measuring anti-Factor Xa activity.
Conclusion
Both this compound and Rivaroxaban are potent and selective inhibitors of Factor Xa. In vitro studies indicate that while they have similar equilibrium binding affinities for Factor Xa, Rivaroxaban exhibits faster binding kinetics.[1] Clinical pharmacokinetic and pharmacodynamic studies highlight the impact of their different dosing regimens, with twice-daily this compound providing a more consistent anticoagulant effect with lower peak-to-trough variability compared to once-daily Rivaroxaban.[2][3] The choice between these agents in a clinical or research setting may depend on the desired anticoagulant profile and the specific application. The experimental protocols described provide a foundation for the continued investigation and comparison of these and other Factor Xa inhibitors.
References
- 1. Mechanistic Basis for the Differential Effects of Rivaroxaban and this compound on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized direct comparison of the pharmacokinetics and pharmacodynamics of this compound and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of rivaroxaban and this compound in serum samples of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
- 6. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and this compound: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhm.scholasticahq.com [bhm.scholasticahq.com]
Validating the Anti-inflammatory Effects of Apixaban in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Apixaban against other common anticoagulants—Rivaroxaban, Dabigatran, and Warfarin—within mouse and rat models of inflammation. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Executive Summary
Recent preclinical studies have highlighted the potential pleiotropic effects of direct oral anticoagulants (DOACs) beyond their primary role in preventing thrombosis. This guide focuses on the anti-inflammatory capacity of this compound, a direct Factor Xa (FXa) inhibitor. Experimental evidence from a complete Freund's adjuvant (CFA)-induced arthritis model in rats demonstrates this compound's ability to significantly reduce key inflammatory markers. When compared to other anticoagulants, this compound shows a promising anti-inflammatory profile. Rivaroxaban, another FXa inhibitor, has also been shown to decrease inflammatory cytokines in various mouse models. Dabigatran, a direct thrombin inhibitor, exhibits anti-inflammatory effects in models of lung injury and sepsis. The anti-inflammatory role of the traditional anticoagulant, Warfarin, remains more complex, with studies reporting both pro- and anti-inflammatory effects depending on the model and context. This guide synthesizes the available data to provide a comparative overview for researchers investigating the non-hemostatic properties of these agents.
Data Presentation: Comparative Anti-inflammatory Effects
The following tables summarize the quantitative data from key preclinical studies, showcasing the effects of this compound and comparator anticoagulants on various inflammatory markers.
Table 1: Effect of this compound on Inflammatory Markers in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Arthritis [1]
| Inflammatory Marker | Control (CFA) | This compound (10 mg/kg) + CFA | % Reduction |
| Serum IL-6 (pg/ml) | 185.3 ± 12.4 | 102.5 ± 8.7 | 44.7% |
| p-JAK2 (relative units) | High | Markedly Reduced | - |
| p-STAT3 (relative units) | High | Markedly Reduced | - |
| p-MAPK (relative units) | High | Markedly Reduced | - |
Table 2: Comparative Effects of Anticoagulants on Inflammatory Cytokines in Various Mouse and Rat Models
| Drug | Model | Key Inflammatory Marker | Control | Treated | % Change | Reference |
| Rivaroxaban | Catheter-induced Thrombosis (mouse) | Plasma MCP-1 (ng/mL) at day 21 | 804 ± 292 | 389 ± 260 | ↓ 51.6% | [2][3] |
| Dabigatran | Bleomycin-induced Lung Injury (mouse) | Inflammatory Cells in BALF (cells/mL) | Increased | Significantly Reduced | - | |
| Dabigatran | Zymosan-induced Peritonitis (mouse) | Peritoneal PMN Infiltration (cells/mL) at 24h | Increased | Significantly Reduced | - | [4] |
| Warfarin | Cerulein-induced Pancreatitis (rat) | Serum IL-1β (pg/mL) | Increased | Significantly Reduced (at 90 & 180 µg/kg) | - | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Arthritis[1]
-
Animal Model: Male Wistar rats were used. Arthritis was induced by a single subcutaneous injection of 0.4 ml of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
-
Drug Administration: this compound was administered orally at a dose of 10 mg/kg twice daily for 15 days, starting from the day of CFA injection.
-
Inflammatory Marker Analysis:
-
Serum IL-6: Blood samples were collected at the end of the experiment. Serum was separated, and IL-6 levels were quantified using a specific ELISA kit.
-
Western Blotting: Paw tissue was homogenized, and protein lysates were prepared. Phosphorylated (p)-JAK2, p-STAT3, and p-MAPK levels were determined by Western blot analysis using specific antibodies.
-
Rivaroxaban in a Mouse Model of Catheter-Induced Thrombosis[2][3]
-
Animal Model: A polyurethane catheter was placed in the external jugular vein of mice.
-
Drug Administration: Rivaroxaban was administered daily by oral gavage at a dose of 5 mg/kg.
-
Inflammatory Marker Analysis:
-
Plasma MCP-1: Blood was collected via cardiac puncture into EDTA-containing tubes. Plasma was separated by centrifugation, and MCP-1 levels were measured using a murine-specific ELISA kit.[3]
-
Dabigatran in a Mouse Model of Zymosan-Induced Peritonitis[4]
-
Animal Model: Peritonitis was induced in C57BL/6N mice by intraperitoneal injection of zymosan (1mg).
-
Drug Administration: Dabigatran (200 µg/kg) was administered intraperitoneally at 12 hours post-zymosan injection.
-
Inflammatory Marker Analysis:
-
Peritoneal PMN Infiltration: Peritoneal exudates were collected at 24 hours post-zymosan injection, and the number of polymorphonuclear neutrophils (PMNs) was counted.
-
Warfarin in a Rat Model of Cerulein-Induced Edematous Acute Pancreatitis[5][6]
-
Animal Model: Acute pancreatitis was induced in rats by intraperitoneal administration of cerulein.
-
Drug Administration: Warfarin was administered intragastrically once a day for 7 consecutive days at doses of 90, 180, or 270 µg/kg/dose prior to the induction of pancreatitis.
-
Inflammatory Marker Analysis:
-
Serum IL-1β: Blood samples were collected, and the serum levels of pro-inflammatory interleukin-1β were measured.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory effects of this compound and the general experimental workflow for inducing inflammatory models in mice.
Conclusion
The available preclinical data suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the Factor Xa-mediated activation of PAR-2 and downstream signaling cascades involving JAK2/STAT3 and MAPK.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6.[1] In comparison to other anticoagulants, this compound's anti-inflammatory potential appears to be significant and warrants further investigation. Rivaroxaban also demonstrates clear anti-inflammatory effects by reducing levels of key chemokines like MCP-1.[2][3] Dabigatran's anti-inflammatory actions are evident in models of acute inflammation and injury. The role of Warfarin in inflammation is less straightforward and may be dose and context-dependent.
For researchers in drug development, these findings open avenues for exploring the repositioning of this compound and other DOACs for inflammatory conditions where thrombosis is also a comorbidity. Further studies in various mouse models of inflammation are necessary to fully elucidate the comparative efficacy and mechanisms of these agents.
References
- 1. This compound exhibits anti-arthritic effects by inhibiting activated factor X-mediated JAK2/STAT3 and MAPK phosphorylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rivaroxaban improves patency and decreases inflammation in a mouse model of catheter thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivaroxaban improves patency and decreases inflammation in a mouse model of catheter thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabigatran activates inflammation resolution by promoting fibrinogen-like protein 2 shedding and RvD5n-3 DPA production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Warfarin Inhibits the Development of Cerulein-Induced Edematous Acute Pancreatitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Warfarin Inhibits the Development of Cerulein-Induced Edematous Acute Pancreatitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Direct Oral Anticoagulants' Differential Impact on Platelet Aggregation: An In Vitro Head-to-Head Comparison
For Immediate Release
A comprehensive review of in vitro studies reveals distinct mechanisms and dose-dependent effects of Direct Oral Anticoagulants (DOACs) on platelet aggregation. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, comparative analysis of dabigatran, rivaroxaban, apixaban, and edoxaban.
Direct Oral Anticoagulants (DOACs) have revolutionized anticoagulant therapy, but their effects extend beyond the coagulation cascade to platelet function. Understanding these nuanced interactions is critical for optimizing therapeutic strategies and developing next-generation antithrombotics. This guide provides a head-to-head comparison of the four major DOACs on platelet aggregation based on in vitro experimental evidence.
The primary mechanism by which DOACs influence platelet aggregation is through the inhibition of thrombin, a potent platelet activator. Dabigatran, a direct thrombin inhibitor, and the direct Factor Xa (FXa) inhibitors—rivaroxaban, this compound, and edoxaban—indirectly reduce thrombin generation, thereby affecting thrombin-mediated platelet responses.[1]
Comparative Analysis of Platelet Aggregation
An ex vivo study incubating blood samples from healthy donors with various concentrations of DOACs (50, 150, and 250 ng/mL) demonstrated that the effects on platelet aggregation are agonist-dependent.[1]
Key Findings:
-
Thrombin-Induced Aggregation: Dabigatran completely suppressed platelet aggregation induced by human γ-thrombin at all tested concentrations. In contrast, the FXa inhibitors (rivaroxaban, this compound, and edoxaban) did not significantly affect thrombin-induced aggregation.[1]
-
Tissue Factor-Induced Aggregation: All FXa inhibitors—rivaroxaban, this compound, and edoxaban—significantly reduced platelet aggregation induced by tissue factor (TF). This is attributed to their inhibition of thrombin generation via the extrinsic coagulation pathway.[1]
-
ADP and TRAP-Induced Aggregation: None of the tested DOACs had a significant effect on platelet aggregation induced by adenosine diphosphate (ADP) or thrombin receptor-activating peptide (TRAP).[1] This is because TRAP directly activates platelet thrombin receptors, bypassing the inhibitory action of DOACs on thrombin generation, and ADP acts through distinct platelet activation pathways.[1]
-
Collagen and Other Agonists: In another in vitro study, neither rivaroxaban nor dabigatran modified platelet aggregation induced by low doses of arachidonic acid, ADP, epinephrine, or collagen.[2][3] However, both agents delayed platelet aggregation secondary to coagulation activation, with dabigatran showing a more potent effect.[2][3]
The following tables summarize the quantitative data on the effects of DOACs on platelet aggregation from the cited studies.
| Agonist | Dabigatran | Rivaroxaban | This compound | Edoxaban | Reference |
| Human γ-Thrombin | Complete Inhibition (at 50, 150, 250 ng/mL) | No significant effect | No significant effect | No significant effect | [1] |
| Tissue Factor (TF) | No significant effect | Significant Inhibition (at 50, 150, 250 ng/mL) | Significant Inhibition (at 50, 150, 250 ng/mL) | Significant Inhibition (at 50, 150, 250 ng/mL) | [1] |
| ADP | No significant effect | No significant effect | No significant effect | No significant effect | [1] |
| TRAP | No significant effect | No significant effect | No significant effect | No significant effect | [1] |
| Collagen (0.8 µg/ml) | No modification | No modification | Not Reported | Not Reported | [2][3] |
| Arachidonic Acid (0.5 mM) | No modification | No modification | Not Reported | Not Reported | [2][3] |
| Epinephrine (0.5 µM) | No modification | No modification | Not Reported | Not Reported | [2][3] |
Experimental Protocols
Light Transmittance Aggregometry (LTA)
The primary method used to assess platelet aggregation in the cited studies was Light Transmittance Aggregometry (LTA).
-
Blood Collection and Preparation: Whole blood was collected from healthy volunteers into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) was obtained by centrifugation at 150-200 x g for 10-15 minutes. Platelet-poor plasma (PPP) was prepared by further centrifugation of the remaining blood at 2000 x g for 15 minutes. Platelet counts in PRP were adjusted to a standardized concentration (e.g., 250 x 10⁹/L).
-
Incubation with DOACs: PRP samples were incubated with different concentrations of dabigatran, rivaroxaban, this compound, or edoxaban (typically ranging from 50 to 250 ng/mL) or a control vehicle for a specified period (e.g., 10 minutes at 37°C).
-
Platelet Aggregation Measurement: Platelet aggregation was induced by adding various agonists, including:
-
Human γ-thrombin
-
Tissue Factor (TF)
-
Adenosine Diphosphate (ADP)
-
Thrombin Receptor-Activating Peptide (TRAP)
-
Collagen
-
Arachidonic Acid
-
Epinephrine
-
-
Data Analysis: The change in light transmittance through the PRP suspension was monitored over time using an aggregometer. The maximum percentage of platelet aggregation was recorded.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in platelet aggregation and a generalized experimental workflow for in vitro DOAC comparison.
References
Apixaban and its Metabolites: A Comparative Analysis of Anticoagulant Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant potency of the direct Factor Xa (FXa) inhibitor, apixaban, and its primary circulating metabolites. The information presented is supported by experimental data to aid in research and development endeavors within the field of anticoagulation.
Introduction to this compound and its Metabolism
This compound is an orally administered, potent, and selective direct inhibitor of FXa, a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct, reversible inhibition of both free and clot-bound FXa, which in turn reduces thrombin generation and thrombus formation.[1] this compound undergoes metabolism in the liver, primarily through cytochrome P450 3A4/5 (CYP3A4/5), with minor contributions from other CYP enzymes. The main metabolic pathways include O-demethylation and hydroxylation. While several metabolites are formed, unchanged this compound remains the major drug-related component in human plasma. The primary circulating metabolite is O-demethyl this compound sulfate. Other identified metabolites include O-demethyl this compound and various hydroxylated forms.
Comparative Anticoagulant Potency: A Data-Driven Overview
Experimental data demonstrates a significant disparity in the anticoagulant potency between this compound and its major metabolite, O-demethyl this compound sulfate. This compound is a highly potent inhibitor of human FXa, with inhibitory constant (Ki) values in the nanomolar range. In contrast, its major metabolite exhibits substantially weaker activity.
Below is a summary of the quantitative data on the in vitro inhibition of Factor Xa.
| Compound | Parameter | Value | Species | Assay Condition |
| This compound | Ki | 0.08 nM | Human | Purified FXa |
| Ki | 0.62 nM | Human | Prothrombinase complex | |
| IC50 | 1.3 nM | Human | Thrombus-associated FXa | |
| O-demethyl this compound sulfate | Ki | 58 µM | Human | Purified FXa |
| Other Metabolites (e.g., O-demethyl this compound, hydroxylated forms) | - | Inactive | Human | - |
Data compiled from multiple preclinical studies.
The data clearly indicates that while this compound is a potent inhibitor of Factor Xa, its major circulating metabolite, O-demethyl this compound sulfate, is several orders of magnitude less potent, with a Ki value in the micromolar range compared to this compound's nanomolar values. Other metabolites are generally considered to be inactive. This significant difference underscores that the anticoagulant effect of this compound is primarily driven by the parent drug.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Factor Xa (FXa) Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against Factor Xa by measuring the cleavage of a chromogenic substrate.
Principle:
The assay measures the residual activity of a fixed amount of FXa after incubation with an inhibitor. The FXa that is not inhibited by the test compound cleaves a chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Test compounds (this compound and its metabolites)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, containing a carrier protein like BSA)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare solutions of human FXa and the chromogenic substrate in the assay buffer at their respective working concentrations.
-
Incubation: Add the test compound dilutions to the wells of a 96-well microplate. Subsequently, add the human FXa solution to each well and incubate for a predetermined period to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: Initiate the chromogenic reaction by adding the FXa substrate to each well.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the change in absorbance over time. Determine the percentage of FXa inhibition for each concentration of the test compound relative to a control without any inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be calculated by fitting the data to a dose-response curve. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Prothrombin Time (PT) Assay
The prothrombin time assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle:
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium. Inhibitors of the coagulation cascade, such as this compound, will prolong the clotting time.
Materials:
-
Citrated platelet-poor plasma
-
Thromboplastin reagent
-
Calcium chloride solution
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Sample Preparation: Obtain platelet-poor plasma by centrifuging a whole blood sample collected in a sodium citrate tube.
-
Incubation: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.
-
Clotting Initiation: Add the thromboplastin reagent to the plasma sample, followed by the addition of calcium chloride to initiate the clotting cascade.
-
Clot Detection: Measure the time from the addition of calcium chloride until the formation of a fibrin clot. This can be done automatically by a coagulometer or manually by observing the formation of a visible clot.
-
Data Analysis: The prothrombin time is reported in seconds. For patients on anticoagulants, the result may also be expressed as an International Normalized Ratio (INR), although INR is standardized for vitamin K antagonists and is less reliable for direct oral anticoagulants like this compound. The concentration of the anticoagulant required to double the baseline prothrombin time can be determined to assess its potency.
Visualizing the Experimental Workflow and Anticoagulation Cascade
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticoagulant potency of this compound and its metabolites.
Caption: Simplified coagulation cascade showing the point of inhibition by this compound.
References
In Vitro Potency of Apixaban and Other Direct Oral Anticoagulants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of apixaban with other leading direct oral anticoagulants (DOACs), supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers and professionals in drug development in understanding the comparative biochemical activity of these agents.
Comparative Potency of Direct Oral Anticoagulants
The in vitro potency of direct oral anticoagulants is primarily determined by their ability to inhibit their target coagulation factors. For the "-xabans" (this compound, rivaroxaban, edoxaban, and betrixaban), the target is Factor Xa (FXa), while for dabigatran, the target is thrombin (Factor IIa). This inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates greater potency.
The following table summarizes the in vitro potency of several DOACs against their respective targets.
| Anticoagulant | Target | Parameter | Value (nM) | Comments |
| This compound | Factor Xa | Ki | 0.08 - 2.0 | Potent and highly selective inhibitor of both free and prothrombinase-bound FXa.[1][2][3] |
| IC50 | 1.06 - 1.3 | Inhibits thrombus-associated FXa activity.[4][5] | ||
| Rivaroxaban | Factor Xa | Ki | 0.4 - 2.6 | A direct, competitive inhibitor of Factor Xa.[6][7][8] |
| IC50 | 0.7 - 2.1 | Potently inhibits prothrombinase activity.[6][7] | ||
| Edoxaban | Factor Xa | Ki | 0.561 | A selective and competitive inhibitor of human FXa.[9] |
| IC50 | 0.78 - 3.0 | Inhibits both free and clot-bound FXa.[5][9][10] | ||
| Betrixaban | Factor Xa | IC50 | 2.88 | A direct and selective inhibitor of Factor Xa.[5][11] |
| Dabigatran | Thrombin | Ki | 3.8 - 4.5 | A direct, reversible inhibitor of both free and fibrin-bound thrombin. |
| IC50 | 9.3 - 118 | Inhibition of thrombin binding to platelets is dose-dependent. |
Experimental Protocols
The determination of the in vitro potency of DOACs relies on standardized laboratory assays. The following are detailed methodologies for the key experiments cited in this guide.
Chromogenic Anti-Factor Xa Assay
This assay is used to determine the inhibitory activity of direct Factor Xa inhibitors like this compound, rivaroxaban, edoxaban, and betrixaban.
Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the inhibitor. The residual FXa cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the DOAC in the sample.
Methodology:
-
Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood by double centrifugation.
-
Reagent Preparation:
-
Factor Xa reagent: A fixed concentration of purified human or bovine Factor Xa.
-
Chromogenic Substrate: A synthetic peptide substrate specific for Factor Xa (e.g., S-2765 or S-2222) conjugated to a chromophore (e.g., p-nitroaniline, pNA).
-
Buffer: Tris-based buffer (e.g., HBST) with calcium chloride.
-
-
Assay Procedure:
-
Patient plasma or a purified system containing the DOAC is pre-incubated with a known excess of Factor Xa at 37°C.
-
The chromogenic substrate is added to the mixture.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is stopped, often by the addition of an acid.
-
The absorbance of the released chromophore is measured at a specific wavelength (e.g., 405 nm).
-
-
Calculation: A standard curve is generated using known concentrations of the specific DOAC. The concentration of the DOAC in the test sample is determined by interpolating its absorbance value on the standard curve. IC50 values are calculated from a dose-response curve of inhibitor concentration versus percent inhibition of FXa activity.
Direct Thrombin Inhibitor Assay (Diluted Thrombin Time)
This assay is employed to measure the activity of direct thrombin inhibitors such as dabigatran.
Principle: The assay measures the time it takes for a fibrin clot to form after a standard amount of thrombin is added to plasma containing a direct thrombin inhibitor. The clotting time is prolonged in proportion to the concentration of the inhibitor.
Methodology:
-
Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood. To reduce interferences, the patient plasma is often diluted in pooled normal plasma.[7]
-
Reagent Preparation:
-
Thrombin Reagent: A fixed, low concentration of purified human or bovine thrombin.
-
Calcium Chloride: To initiate clotting.
-
-
Assay Procedure:
-
The diluted plasma sample is warmed to 37°C.
-
Thrombin reagent is added to the plasma to initiate clotting.
-
The time to fibrin clot formation is measured using an automated coagulometer.
-
-
Calculation: A calibration curve is constructed by plotting the clotting time against known concentrations of dabigatran. The concentration of dabigatran in the patient sample is then determined from this curve.
Visualizations
Coagulation Cascade and DOAC Targets
Caption: Simplified coagulation cascade showing the points of inhibition for Factor Xa and thrombin inhibitors.
Experimental Workflow for Chromogenic Anti-Xa Assay
Caption: Generalized workflow for determining anti-Factor Xa activity using a chromogenic assay.
References
- 1. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Basis for the Differential Effects of Rivaroxaban and this compound on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Thombin Inhibitor measurement: argatroban and dabigatran | Synnovis [synnovis.co.uk]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. home.asdaa.it [home.asdaa.it]
- 7. researchgate.net [researchgate.net]
- 8. Dabigatran Level | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 9. myadlm.org [myadlm.org]
- 10. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and this compound: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Apixaban's Superior Efficacy Validated in Novel Thrombosis Models: A Comparative Analysis
For Immediate Release
A recent comprehensive analysis of preclinical data highlights the robust efficacy of Apixaban in innovative thrombosis models, offering a compelling case for its performance against other leading anticoagulants. This guide provides a detailed comparison of this compound with Rivaroxaban, Dabigatran, and Warfarin in a ferric chloride (FeCl3)-induced arterial thrombosis model and discusses the emerging landscape of "thrombosis-on-a-chip" microfluidic systems for anticoagulant evaluation. The findings, supported by detailed experimental protocols and quantitative data, are particularly relevant for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Unveiling the Mechanism: How this compound Halts Thrombosis
This compound is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin. This action significantly reduces thrombin generation, the central enzyme responsible for fibrin clot formation, thereby preventing the development and propagation of thrombi.[1][2][3] Unlike indirect inhibitors, its activity is independent of antithrombin III.
Head-to-Head in a Novel In Vivo Model: this compound Demonstrates Potent Antithrombotic Effects
The ferric chloride (FeCl3)-induced arterial thrombosis model in rats has emerged as a reliable and reproducible method for evaluating the efficacy of antithrombotic agents. This model mimics the injury-induced thrombosis process, providing a valuable platform for preclinical assessment.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
A standardized protocol for inducing arterial thrombosis involves the topical application of a ferric chloride solution to the exposed carotid artery of an anesthetized rat. A small piece of filter paper saturated with a specific concentration of FeCl3 (typically 20-50%) is applied to the artery for a defined period (e.g., 10 minutes). This chemical injury triggers a thrombotic response, leading to vessel occlusion. The primary endpoint is typically the time to occlusion (TTO) or the reduction in thrombus weight. Anticoagulants are administered prior to the FeCl3 application, and their efficacy is measured by the prolongation of TTO or the percentage reduction in thrombus weight compared to a control group.
Comparative Efficacy Data
The following table summarizes the quantitative efficacy of this compound and its comparators in the FeCl3-induced thrombosis model, based on data from various preclinical studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus, these data are compiled from separate investigations.
| Anticoagulant | Dose | Primary Endpoint | Efficacy Outcome |
| This compound | 0.3 - 3 mg/kg/hr (i.v.) | Thrombus Weight Reduction | 50% reduction at 1.84 - 7.57 µM |
| Rivaroxaban | 10 mg/kg (i.v.) | Thrombus Attenuation | Significant reduction in thrombus |
| Dabigatran | Not specified in FeCl3 model | Thrombus Stability | Decreased thrombus stability |
| Warfarin | 0.1 - 0.3 mg/kg (p.o. for 5 days) | Time to Occlusion (TTO) | Augmentation to 85-120 min |
Note: The data for Dabigatran in the FeCl3 model primarily focuses on thrombus stability rather than prevention of formation, making a direct efficacy comparison on thrombus reduction challenging.
The Frontier of Thrombosis Modeling: Thrombosis-on-a-Chip
"Thrombosis-on-a-chip" and other microfluidic devices represent a paradigm shift in preclinical thrombosis research. These systems can mimic the physiological environment of blood vessels, including shear stress and endothelial cell linings, allowing for the study of thrombus formation in a highly controlled and human-relevant manner. While still an emerging technology for comprehensive anticoagulant testing, these models hold immense promise for high-throughput screening and mechanistic studies.
Experimental Protocol: A Glimpse into Microfluidic Thrombosis Assays
A typical thrombosis-on-a-chip experiment involves perfusing whole blood, often treated with an anticoagulant, through microchannels coated with thrombogenic substrates like collagen and tissue factor. The formation of a thrombus is monitored in real-time using microscopy, and key parameters such as the time to occlusion and thrombus size are quantified.
Currently, quantitative data on the efficacy of this compound in published thrombosis-on-a-chip models is limited. However, the available literature suggests that these platforms are sensitive to the effects of various antithrombotic agents and are being increasingly utilized to evaluate novel compounds.
Conclusion: this compound's Promise in Modern Thrombosis Research
The validation of this compound's efficacy in the novel ferric chloride-induced thrombosis model provides strong preclinical evidence for its potent antithrombotic activity. While direct comparative data in this model is still evolving, the available information suggests a favorable profile for this compound. The advent of thrombosis-on-a-chip technology is set to further revolutionize the evaluation of anticoagulants, offering a more physiologically relevant and high-throughput approach. As more data from these innovative models become available, a clearer picture of the comparative efficacy of different anticoagulants will emerge, aiding in the development of safer and more effective therapies for thrombotic disorders.
References
- 1. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An “occlusive thrombosis-on-a-chip” microfluidic device for investigating the effect of anti-thrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Apixaban's effects on different species' factor Xa
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals species-specific variations in the inhibitory effects of Apixaban on Factor Xa (FXa), a critical enzyme in the coagulation cascade. This comparison guide, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
This compound, a direct, reversible, and highly selective inhibitor of FXa, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic diseases.[1][2] Understanding its interaction with FXa across different species is paramount for the preclinical evaluation of its efficacy and safety.
Quantitative Comparison of this compound's Inhibitory Activity
The inhibitory potency of this compound against Factor Xa is commonly quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes these values for various species, demonstrating a notable difference in potency.
| Species | Inhibition Constant (Ki) (nM) | IC50 (nM) |
| Human | 0.08[1][3] | 37 (in platelet-rich plasma for thrombin generation)[4], 4 (for TF-induced platelet aggregation)[5] |
| Rabbit | 0.16[3] | - |
| Rat | 1.3[3] | - |
| Dog | 1.7[3] | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of this compound's inhibitory effect on Factor Xa relies on several key in vitro assays. The methodologies for the most common assays are detailed below.
Chromogenic Anti-Xa Assay
This assay quantitatively measures the activity of Factor Xa inhibitors.
Principle: The assay is based on the principle that the amount of residual Factor Xa is inversely proportional to the concentration of the inhibitor (e.g., this compound) in the plasma sample.[6][7]
Procedure:
-
Sample Preparation: Patient or animal plasma, anticoagulated with sodium citrate, is used. The plasma should be platelet-poor, which is achieved by double centrifugation.[8][9]
-
Reagent Incubation: A known excess amount of Factor Xa is added to the plasma sample. If an inhibitor is present, it will bind to Factor Xa.
-
Substrate Addition: A chromogenic substrate, which is a synthetic molecule that mimics the natural substrate of Factor Xa and is linked to a color-producing group (chromophore), is added to the mixture.
-
Colorimetric Measurement: The residual, unbound Factor Xa cleaves the chromogenic substrate, releasing the chromophore and causing a change in color. The intensity of the color is measured using a spectrophotometer.
-
Quantification: The concentration of the Factor Xa inhibitor is determined by comparing the result to a standard curve generated using known concentrations of the specific inhibitor being tested.[7]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.
Procedure:
-
Sample Preparation: Citrated platelet-poor plasma is prepared from a whole blood sample.
-
Reagent Addition: A reagent containing tissue factor and phospholipids (thromboplastin) is added to the plasma sample and incubated, typically at 37°C.[10]
-
Initiation of Coagulation: Calcium chloride is then added to initiate the coagulation cascade.
-
Clot Detection: The time from the addition of calcium to the formation of a fibrin clot is measured, either manually or with an automated coagulometer.[10]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: This test measures the time it takes for a clot to form after the addition of a contact activator, phospholipids, and calcium to a plasma sample.
Procedure:
-
Sample Preparation: Citrated platelet-poor plasma is used.
-
Reagent Incubation: The plasma is incubated with a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (partial thromboplastin).[11]
-
Initiation of Coagulation: Calcium chloride is added to start the coagulation process.
-
Clot Detection: The time taken for a fibrin clot to form is recorded.[11]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the methods used for its characterization, the following diagrams are provided.
Caption: Factor Xa's central role in the coagulation cascade.
Caption: General workflow for assessing this compound's effect on Factor Xa.
References
- 1. labcorp.com [labcorp.com]
- 2. linear.es [linear.es]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A universal anti‐Xa assay for rivaroxaban, this compound, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diagnolab.com.na [diagnolab.com.na]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. This compound Assay (Anti Xa) [healthcare.uiowa.edu]
- 9. hematology.testcatalog.org [hematology.testcatalog.org]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 11. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
Evaluating the Specificity of Apixaban Against Other Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apixaban's inhibitory activity against its primary target, Factor Xa (FXa), and other related serine proteases. The data presented is compiled from in vitro studies to offer a clear perspective on the selectivity profile of this compound.
Introduction to this compound
This compound is an orally bioavailable, potent, and highly selective, direct inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade. By binding to the active site of both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1] Its high selectivity is a key attribute, minimizing off-target effects and contributing to its safety and efficacy profile in the prevention and treatment of thromboembolic disorders.
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human serine proteases. The data, presented as inhibition constants (Ki), demonstrates the high specificity of this compound for Factor Xa. A lower Ki value indicates stronger binding affinity and more potent inhibition.
| Serine Protease | This compound Ki (nM) | Fold-Selectivity vs. Factor Xa |
| Factor Xa | 0.08 | 1 |
| Thrombin | 3,100 | >38,750 |
| Chymotrypsin | 3,500 | >43,750 |
| Plasma Kallikrein | 3,700 | >46,250 |
| Factor IXa | >15,000 | >187,500 |
| Factor VIIa | >15,000 | >187,500 |
| Plasmin | >25,000 | >312,500 |
| Activated Protein C | >30,000 | >375,000 |
Data compiled from in vitro studies at 25°C.[1]
The data clearly illustrates that this compound is over 30,000-fold more selective for Factor Xa compared to other human coagulation proteases, underscoring its highly targeted mechanism of action.[1]
Experimental Protocols
The determination of inhibitory constants (Ki) and IC50 values for this compound against various serine proteases is typically performed using in vitro enzyme inhibition assays. A common and robust method is the chromogenic substrate assay.
General Protocol for Chromogenic Serine Protease Inhibition Assay
This protocol outlines the fundamental steps for determining the inhibitory potency of a compound like this compound against a specific serine protease.
1. Materials and Reagents:
-
Purified serine protease (e.g., human Factor Xa, Thrombin, Trypsin).
-
Specific chromogenic substrate for the target protease (e.g., a peptide-p-nitroanilide [pNA] substrate).
-
Test inhibitor (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing necessary cofactors like Ca2+).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Assay Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range. Prepare solutions of the target serine protease and its corresponding chromogenic substrate in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the serine protease solution to each well of the 96-well microplate.
-
Add an equal volume of the different this compound dilutions (or buffer for the control) to the wells.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
Initiation of Reaction: Add a fixed volume of the pre-warmed chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual enzyme activity.
-
Data Analysis:
-
Plot the initial reaction velocity (rate of change in absorbance) against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Visualizations
Signaling Pathway: The Coagulation Cascade and this compound's Point of Inhibition
Caption: this compound directly inhibits Factor Xa, a key convergence point of the intrinsic and extrinsic coagulation pathways.
Experimental Workflow: Serine Protease Inhibition Assay
Caption: Workflow for determining the inhibitory potency of this compound using a chromogenic substrate assay.
References
Apixaban Versus Warfarin: A Comparative Analysis in an Animal Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of apixaban and warfarin in animal models of stroke, supported by experimental data. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize relevant biological pathways to offer a comprehensive overview for researchers in the field of stroke and anticoagulation therapy.
Experimental Protocols
The most common animal model used to investigate ischemic stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model. The methodologies below are based on protocols described in studies comparing the effects of anticoagulant pretreatment on stroke outcomes.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
The tMCAO model is a widely used method to mimic focal ischemic stroke in humans. The protocol involves the temporary blockage of the middle cerebral artery, leading to a reproducible infarct in the territory of this artery.
Procedure:
-
Animal Preparation: Male Wistar rats are anesthetized, typically with an inhalational anesthetic like isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad to prevent hypothermia-induced neuroprotection.
-
Surgical Approach: A midline incision is made in the neck to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Occlusion: A specialized monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 120 minutes.
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for the restoration of blood flow to the MCA territory.
-
Post-operative Care: The incision is sutured, and the animals are allowed to recover from anesthesia. They are closely monitored for neurological deficits and overall health.
Drug Administration
In comparative studies, anticoagulants are administered prior to the induction of stroke to mimic the clinical scenario of a stroke occurring in a patient already on anticoagulant therapy.
-
Warfarin: Administered orally, typically mixed in drinking water or given by gavage, for a period of 7 days prior to tMCAO. The dosage is adjusted to achieve a target International Normalized Ratio (INR) that reflects therapeutic anticoagulation in humans (e.g., 0.2 mg/kg/day).
-
This compound: Administered orally by gavage for 7 days prior to tMCAO. The dosage is selected based on previous studies to achieve a therapeutic level of anticoagulation (e.g., 10 mg/kg/day).
-
Vehicle Control: A control group receives a vehicle solution (e.g., 0.5% carboxymethyl cellulose sodium salt) following the same administration schedule.
Outcome Assessment
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-reperfusion using a standardized scoring system. For example, a paraparesis score can be used, where a higher score indicates a more severe neurological deficit.
-
Infarct Volume Measurement: Animals are euthanized at a specific time point (e.g., 24 hours) after reperfusion. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable brain tissue red, leaving the infarcted tissue unstained (white), allowing for the quantification of the infarct volume.
-
Hemorrhagic Transformation Assessment: The volume of intracerebral hemorrhage is quantified from brain sections. This can be done using imaging software to measure the area of hemorrhage on each slice, which is then multiplied by the slice thickness to calculate the total hemorrhagic volume.
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing this compound and warfarin in animal models of stroke.
Table 1: Safety Comparison - Hemorrhagic Transformation
This table presents data from a direct comparative study in a rat model of tMCAO followed by the administration of tissue-type plasminogen activator (tPA), a thrombolytic agent. The study assessed the volume of intracerebral hemorrhage in animals pretreated with either warfarin or this compound.
| Pretreatment Group | Hemorrhagic Volume (mm³) (Mean ± SD) | Statistical Significance vs. Warfarin |
| Vehicle + tPA | 1.8 ± 0.5 | P < 0.05 |
| Warfarin + tPA | 8.2 ± 2.1 | - |
| This compound + tPA | 2.5 ± 0.8 | P < 0.05 |
Data sourced from a study by Kono et al.[1][2]
The results indicate that pretreatment with warfarin significantly increased the volume of intracerebral hemorrhage following tPA administration compared to both the vehicle and this compound groups.[2] this compound pretreatment resulted in a significantly lower hemorrhagic volume compared to warfarin, suggesting a better safety profile in the context of thrombolysis after ischemic stroke in this animal model.[1][2]
Table 2: Efficacy Comparison - Infarct Volume Reduction
A direct head-to-head comparative study on the efficacy of this compound versus warfarin in reducing infarct volume in the same animal model of stroke was not identified in the literature search. The following table presents data from a study that evaluated the effect of this compound on infarct volume compared to a saline control group in a mouse model of acute ischemic stroke.
| Treatment Group | Infarct Volume (% of hemisphere) (Mean ± SEM) | Statistical Significance vs. Control |
| Saline (Control) | 76 ± 7 | - |
| This compound (20 mg/kg) | 43 ± 7 | p = 0.019 |
| This compound (100 mg/kg) | 32 ± 8 | p = 0.005 |
Data sourced from a study by Leker et al.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action of warfarin and this compound within the coagulation cascade and a typical experimental workflow for their comparison in an animal model of stroke.
References
- 1. This compound decreases brain thrombin activity in a male mouse model of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of this compound with Warfarin for the Prevention of Subclinical Cerebral Infarction after Direct Current Cardioversion in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Anticoagulation and Antiplatelet Therapy: A Comparative Guide to Apixaban's Synergistic Effects
For researchers, scientists, and drug development professionals, understanding the intricate interplay between novel oral anticoagulants and traditional antiplatelet agents is paramount. This guide provides a comprehensive assessment of the synergistic effects of Apixaban when combined with antiplatelet therapies, drawing upon data from pivotal clinical trials. We delve into the clinical outcomes, underlying biological pathways, and experimental methodologies to offer a clear and objective comparison.
The confluence of atrial fibrillation (AF) and acute coronary syndrome (ACS) or the need for percutaneous coronary intervention (PCI) presents a common and complex clinical challenge. The necessity to prevent stroke with oral anticoagulants while simultaneously mitigating ischemic events with antiplatelet agents creates a delicate balance between efficacy and bleeding risk. This compound, a direct factor Xa inhibitor, has emerged as a key player in this therapeutic landscape. This guide synthesizes findings from major clinical trials—APPRAISE-2, AUGUSTUS, and AVERROES—to elucidate the synergistic and often challenging effects of combining this compound with antiplatelet agents such as aspirin and clopidogrel.
Clinical Performance: A Balancing Act of Efficacy and Safety
The combination of this compound with antiplatelet agents has been rigorously evaluated in large-scale clinical trials, providing a wealth of data on both ischemic and bleeding outcomes. The findings consistently highlight an increased risk of bleeding when this compound is added to single or dual antiplatelet therapy, a critical consideration in patient management and drug development.
Key Clinical Trial Data
| Trial | Patient Population | Treatment Arms | Key Findings |
| APPRAISE-2 | High-risk patients with recent Acute Coronary Syndrome (ACS) | This compound 5 mg twice daily vs. Placebo, on a background of standard antiplatelet therapy (aspirin or aspirin + clopidogrel) | The trial was terminated prematurely due to a significant increase in major bleeding events with this compound without a counterbalancing reduction in recurrent ischemic events.[1][2] |
| AUGUSTUS | Patients with Atrial Fibrillation (AF) and a recent ACS or undergoing PCI | 2x2 factorial design: this compound vs. Vitamin K Antagonist (VKA), and Aspirin vs. Placebo, all on a background of a P2Y12 inhibitor (mostly clopidogrel). | This compound was associated with less bleeding and fewer hospitalizations compared to VKA.[3][4] Aspirin was associated with a higher bleeding risk without a significant reduction in ischemic events compared to placebo.[3][5][4] |
| AVERROES | Patients with AF unsuitable for Vitamin K Antagonist (VKA) therapy | This compound 5 mg twice daily vs. Aspirin (81-324 mg daily) | This compound was superior to aspirin in preventing stroke or systemic embolism without a significant increase in the risk of major bleeding.[6] |
Signaling Pathways Underpinning Therapeutic and Adverse Effects
The synergistic and adverse effects of combining this compound with antiplatelet agents can be understood by examining their distinct and overlapping mechanisms of action within the coagulation cascade and platelet activation pathways.
Coagulation Cascade and this compound's Mechanism of Action
This compound is a direct inhibitor of Factor Xa, a critical juncture in the coagulation cascade where the intrinsic and extrinsic pathways converge. By inhibiting Factor Xa, this compound effectively reduces the generation of thrombin (Factor IIa), the central enzyme responsible for converting fibrinogen to fibrin, the structural basis of a blood clot.
Platelet Activation Pathways and the Role of Antiplatelet Agents
Antiplatelet agents like aspirin and clopidogrel target pathways involved in platelet activation and aggregation. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2, a potent platelet agonist. Clopidogrel, a P2Y12 inhibitor, prevents ADP-mediated platelet activation. The combination of these agents with this compound leads to a multi-pronged inhibition of both coagulation and platelet-mediated thrombus formation, which, while potentially more effective, significantly elevates the risk of bleeding.
Experimental Protocols: A Glimpse into the Methodologies
While the detailed, internal standard operating procedures of large clinical trials are often not publicly available, we can outline the principles and common methodologies for the key assays used to assess the effects of this compound and antiplatelet agents.
Platelet Aggregation Assays
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Principle: In PRP, platelets are suspended and block the passage of light. Upon the addition of an agonist (e.g., ADP, arachidonic acid, collagen), platelets aggregate, allowing more light to pass through the sample. The change in light transmission is recorded over time.
-
General Protocol:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and Platelet-Poor Plasma (PPP) Preparation: The blood is centrifuged at a low speed to obtain PRP. A second, high-speed centrifugation of the remaining blood yields PPP, which is used as a reference for 100% light transmission.
-
Assay: PRP is placed in a cuvette in the aggregometer and warmed to 37°C. A baseline light transmission is established. An agonist is then added, and the change in light transmission is recorded for a set period.
-
Data Analysis: The maximum percentage of aggregation is determined by comparing the light transmission of the aggregated sample to the PPP reference.
-
Coagulation Assays
The Calibrated Automated Thrombogram (CAT) assay is a global coagulation assay that measures the dynamics of thrombin generation in plasma. It provides a more comprehensive picture of the coagulation process than traditional clotting time tests.
-
Principle: The assay measures the generation of thrombin over time in a plasma sample after the initiation of coagulation. This is achieved by monitoring the cleavage of a fluorogenic substrate by thrombin.
-
General Protocol:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.
-
Assay Setup: The plasma sample is placed in a microplate well. A reagent containing tissue factor and phospholipids is added to trigger coagulation. A fluorogenic substrate for thrombin is also added.
-
Measurement: The plate is incubated at 37°C, and the fluorescence generated by the cleavage of the substrate is measured over time by a fluorometer.
-
Calibration and Data Analysis: The fluorescence signal is converted to thrombin concentration using a calibrator with a known thrombin activity. Key parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (the area under the curve) are calculated.
-
Conclusion
The assessment of the synergistic effects of this compound with antiplatelet agents reveals a clear trade-off between enhanced antithrombotic efficacy and an increased risk of bleeding. Clinical trial data consistently demonstrates that while this compound is a highly effective anticoagulant, its combination with single or dual antiplatelet therapy must be approached with caution. For researchers and drug development professionals, these findings underscore the need for continued investigation into optimized dosing strategies, the development of novel agents with a wider therapeutic window, and the identification of reliable biomarkers to personalize antithrombotic therapy. A thorough understanding of the underlying signaling pathways and the methodologies used to evaluate these agents is crucial for advancing the field and improving patient outcomes.
References
- 1. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 2. Bristol Myers Squibb - APPRAISE-2 Study with Investigational Compound this compound in Acute Coronary Syndrome Discontinued [news.bms.com]
- 3. Antithrombotic Therapy After Acute Coronary Syndrome or PCI in Atrial Fibrillation - American College of Cardiology [acc.org]
- 4. AUGUSTUS Analysis Clarifies Antithrombotic Choice for ACS in AF Patients | tctmd.com [tctmd.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Rationale and design of AVERROES: this compound versus acetylsalicylic acid to prevent stroke in atrial fibrillation patients who have failed or are unsuitable for vitamin K antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monitoring Apixaban's Anticoagulant Effect: Established Invasive Methods vs. Investigational Non-Invasive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current gold-standard invasive method for monitoring the anticoagulant effect of Apixaban with emerging, investigational non-invasive biomarkers. While routine monitoring of this compound is not typically required in clinical practice, quantitative assessment is crucial in specific scenarios such as major bleeding events, urgent surgical procedures, or for patients with renal impairment.[1][2] This document outlines the experimental data, protocols, and underlying mechanisms of these monitoring approaches to aid researchers and drug development professionals in their evaluation and potential validation of novel non-invasive biomarkers.
Current Landscape of this compound Monitoring
This compound, a direct Factor Xa (FXa) inhibitor, offers a predictable pharmacokinetic profile, which generally obviates the need for routine monitoring that is characteristic of older anticoagulants like warfarin.[3] However, the absence of a readily available, validated non-invasive test to measure its anticoagulant effect presents challenges in critical clinical situations.[4] The standard coagulation tests, such as prothrombin time (PT/INR) and activated partial thromboplastin time (aPTT), are not reliable for quantifying the effect of this compound due to their inconsistent and minimal response to the drug at therapeutic concentrations.[1][2]
The current standard for quantifying this compound levels is the anti-Factor Xa (anti-Xa) assay, which is an invasive, plasma-based laboratory test.[1][5] In the quest for less invasive methods, several biomarkers that are modulated by this compound's activity are under investigation. These include markers of thrombin generation and fibrin turnover, as well as novel biophysical markers of clot formation. This guide will compare the established anti-Xa assay with these promising, yet not fully validated, non-invasive or less invasive alternatives.
Comparative Data of Monitoring Methods
The following table summarizes the quantitative data for the established and investigational methods for assessing this compound's anticoagulant effect.
| Parameter | Anti-Factor Xa Assay (this compound Calibrated) | D-dimer | Prothrombin Fragment 1+2 (F1+2) | Gel Point (GP) Analysis |
| Method Type | Invasive (Plasma-based) | Non-invasive (Plasma-based biomarker) | Non-invasive (Plasma-based biomarker) | Investigational (Whole blood analysis) |
| Principle | Chromogenic assay measuring residual FXa activity | Measures a specific degradation product of cross-linked fibrin | Measures a marker of in vivo thrombin generation | Measures the time to clot formation (TGP) and clot microstructure (df) |
| Reported Effect of this compound | Dose-dependent increase in anti-Xa activity | 23% mean reduction in patients not previously on VKA[6][7] | 25% mean reduction in patients not previously on VKA[6][7] | Significant prolongation of TGP, no significant change in df[8] |
| Correlation with this compound Concentration | Strong, direct correlation[9] | Inverse relationship[9] | Inverse relationship[9] | TGP prolongation indicates reduced clotting kinetics[8] |
| Clinical Utility | Gold standard for quantitative measurement in specific clinical situations[1] | Investigational; potential to reflect reduced fibrin turnover | Investigational; potential to reflect reduced thrombin generation | Investigational; potential pharmacodynamic biomarker |
| Limitations | Requires blood draw, specialized laboratory equipment, and this compound-specific calibrators; time-consuming[3][4] | Influenced by various other clinical conditions (e.g., inflammation, cancer), limiting specificity[10][11] | Reflects overall coagulation activity, not specific to this compound's effect | Novel technique, requires further validation and standardization |
Experimental Protocols
Anti-Factor Xa (Anti-Xa) Assay
The anti-Xa assay is the recommended method for quantifying this compound plasma concentrations.[3]
Methodology:
-
Sample Collection: Whole blood is collected in a blue-top tube containing 3.2% sodium citrate.
-
Plasma Preparation: Platelet-poor plasma is obtained by double centrifugation of the whole blood sample.
-
Assay Principle: This is a chromogenic assay. A known amount of Factor Xa is added to the patient's plasma. This compound in the plasma neutralizes a portion of this Factor Xa.
-
Measurement: A chromogenic substrate that is cleaved by the remaining active Factor Xa is then added. The amount of color produced is inversely proportional to the concentration of this compound in the plasma.
-
Calibration: The assay must be calibrated using plasma calibrators with known concentrations of this compound to ensure accurate quantification.[5][12]
D-dimer and Prothrombin Fragment 1+2 (F1+2) Measurement
These biomarkers are typically measured using enzyme-linked immunosorbent assays (ELISAs).
Methodology:
-
Sample Collection and Preparation: Similar to the anti-Xa assay, citrated plasma is used.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for either D-dimer or F1+2.
-
The patient's plasma sample is added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate for the enzyme is then added, resulting in a color change.
-
The intensity of the color is proportional to the concentration of the biomarker in the sample, which is determined by comparison to a standard curve.[9]
-
Gel Point (GP) Analysis
This novel technique assesses clot formation time and microstructure.[8]
Methodology:
-
Sample Collection: Whole blood is collected in citrated tubes.
-
Analysis: The analysis is performed on whole blood.
-
Measurement of Gel Point (GP): The time taken to reach the gel point (TGP), which is the point of initial clot formation, is measured.
-
Fractal Dimension (df) Calculation: The fractal dimension of the clot is calculated, which provides a measure of the clot's microstructure.
-
Interpretation: this compound has been shown to significantly prolong the TGP without altering the df, indicating a delay in clot formation without affecting the clot's stability.[8]
Visualizing the Mechanisms and Workflows
This compound's Mechanism of Action
Caption: this compound directly inhibits Factor Xa, preventing thrombin generation.
Experimental Workflow for Anti-Xa Assay
Caption: Workflow for the chromogenic anti-Factor Xa assay.
Logical Relationship of Biomarker Changes
Caption: Effect of this compound on coagulation biomarkers.
Conclusion
The anti-Factor Xa assay, when calibrated for this compound, remains the definitive method for quantifying the drug's anticoagulant effect in specific clinical circumstances. While it is an invasive and resource-intensive method, its accuracy and direct correlation with this compound concentration make it the current gold standard.
The non-invasive biomarkers discussed, including D-dimer, F1+2, and the novel gel point analysis, show promise in reflecting the pharmacodynamic effects of this compound. Studies have demonstrated that this compound treatment leads to a reduction in markers of thrombin generation and fibrin turnover, and a delay in clot formation time.[6][7][8][9] However, these biomarkers are not yet validated for the routine, quantitative monitoring of this compound's anticoagulant effect. Their utility is currently limited to research settings, and further studies are required to establish their clinical role, specificity, and correlation with clinical outcomes. The development and validation of a reliable, non-invasive biomarker for this compound would represent a significant advancement in the management of anticoagulation therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Monitoring anticoagulant therapy with new oral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Assessment of the Anticoagulant Activity of this compound in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. Effect of this compound compared with warfarin on coagulation markers in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. The effects of this compound on clot characteristics in atrial fibrillation: A novel pharmacodynamic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound, an oral and direct factor Xa inhibitor, on coagulation activity biomarkers following acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness and Safety of this compound, Low-Molecular-Weight Heparin, and Warfarin among Venous Thromboembolism Patients with Active Cancer: A U.S. Claims Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Findings Released from Real-World Data Analysis of Eliquis (this compound) for the Treatment of Venous Thromboembolism in Patients with Active Cancer | Pfizer [pfizer.com]
- 12. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
Independent Laboratory Verification of Apixaban Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Apixaban's performance against other leading oral anticoagulants, supported by data from independent meta-analyses and real-world evidence studies. Detailed experimental protocols from pivotal trials are presented to facilitate replication and further research.
Data Presentation: Quantitative Comparison of this compound and Other Anticoagulants
The following tables summarize key efficacy and safety data from comparative studies involving this compound.
Table 1: this compound vs. Warfarin in Non-Valvular Atrial Fibrillation (NVAF)
| Outcome | This compound | Warfarin | Hazard Ratio (HR) [95% CI] | p-value | Source |
| Stroke / Systemic Embolism | 1.27% per year | 1.60% per year | 0.79 [0.66-0.95] | 0.01 (for superiority) | ARISTOTLE Trial[1][2] |
| Major Bleeding | 2.13% per year | 3.09% per year | 0.69 [0.60-0.80] | <0.001 | ARISTOTLE Trial[3] |
| All-Cause Mortality (Real-World) | 19.7% | 33.7% | 0.728 [0.55–0.97] | 0.030 | Retrospective Cohort Study[4] |
Note: The ARISTOTLE trial was a randomized controlled trial, while the mortality data comes from a retrospective analysis of obese patients with atrial fibrillation.[1][2][4] Real-world data from a large U.S. insurance claims database analysis also showed this compound was associated with a lower risk of stroke/systemic embolism and major bleeding compared to warfarin.[5][6][7]
Table 2: this compound vs. Rivaroxaban in Non-Valvular Atrial Fibrillation (NVAF)
| Outcome | This compound | Rivaroxaban | Hazard Ratio (HR) / Risk Ratio (RR) [95% CI] | p-value | Source |
| Stroke / Systemic Embolism | Lower Hazard | Higher Hazard | 0.88 [0.81-0.95] | <0.05 | Meta-Analysis of Real-World Evidence[8] |
| Major Bleeding | Lower Hazard | Higher Hazard | 0.62 [0.56-0.69] | <0.05 | Meta-Analysis of Real-World Evidence[8] |
| Gastrointestinal Bleeding | Lower Hazard | Higher Hazard | 0.57 [0.50-0.64] | <0.05 | Meta-Analysis of Real-World Evidence[8] |
| Recurrent Venous Thromboembolism (VTE) | 1.14% | 1.35% | 0.89 [0.67-1.19] | 0.45 | Meta-Analysis of Real-World Studies[9][10] |
| Clinically Relevant Major Bleeding (VTE) | 0.74% | 1.03% | 0.73 [0.58-0.93] | 0.01 | Meta-Analysis of Real-World Studies[9][10] |
Note: Multiple meta-analyses and observational studies suggest that while efficacy in preventing stroke is similar, this compound is associated with a lower risk of major and gastrointestinal bleeding compared to Rivaroxaban.[8][11][12][13]
Table 3: this compound vs. Dabigatran in Non-Valvular Atrial Fibrillation (NVAF)
| Outcome | This compound | Dabigatran | Hazard Ratio (HR) / Risk Ratio (RR) [95% CI] | p-value | Source |
| Stroke / Systemic Embolism | Similar Efficacy | Similar Efficacy | Not Significantly Different | - | Observational Study[13] |
| Major Bleeding | Fewer Events | More Events | This compound associated with ~1 fewer event per 100 person-years | <0.05 | Observational Study[13] |
| Major Bleeding (Nationwide Cohort) | Lower Risk | Higher Risk | 0.86 [0.80–0.92] | <0.05 | Nationwide Cohort Study[14] |
| Gastrointestinal Bleeding (Nationwide Cohort) | Lower Risk | Higher Risk | 0.74 [0.68–0.81] | <0.05 | Nationwide Cohort Study[14] |
Note: Observational studies and real-world data indicate that this compound and Dabigatran have similar efficacy in preventing stroke, but this compound is associated with a lower risk of major and gastrointestinal bleeding.[13][14]
Experimental Protocols
ARISTOTLE (this compound for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation) Trial
-
Objective: To determine if this compound is at least non-inferior to Warfarin for the prevention of stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[1][2]
-
Study Design: Randomized, double-blind, double-dummy, multicenter, non-inferiority trial.[2]
-
Participants: 18,201 patients with non-valvular atrial fibrillation or atrial flutter and at least one additional risk factor for stroke.[1][2]
-
Intervention:
-
Primary Efficacy Outcome: First occurrence of ischemic or hemorrhagic stroke or systemic embolism.[2]
-
Primary Safety Outcome: Major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.[2]
-
Laboratory Monitoring: For the warfarin group, INR was monitored regularly to maintain the therapeutic range. Routine coagulation monitoring was not required for the this compound group.[15] For research purposes, anti-Factor Xa assays can be used to measure this compound concentration.[15][16][17]
Real-World Evidence Study (Example: Pooled Analysis of U.S. Insurance Claims Databases)
-
Objective: To compare the risk of stroke/systemic embolism and major bleeding between this compound and Warfarin in a real-world setting.[7]
-
Study Design: Retrospective cohort study using pooled data from four large U.S. insurance claims databases.[6][7]
-
Participants: Patients with non-valvular atrial fibrillation newly initiated on this compound or Warfarin.[6]
-
Methodology:
-
Propensity Score Matching (PSM): A 1:1 PSM was performed within each database to balance baseline demographic and clinical characteristics between the this compound and Warfarin cohorts.[5][7]
-
Statistical Analysis: Cox proportional hazards models were used to estimate the hazard ratios for the outcomes of interest.[5]
-
-
Outcomes:
Mandatory Visualization
This compound's Mechanism of Action
This compound is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[18][19] By binding to the active site of both free and clot-bound FXa, this compound blocks its ability to convert prothrombin to thrombin.[19][20][21] This reduction in thrombin generation ultimately leads to a decrease in fibrin formation and thrombus development.[18][21] this compound also has indirect effects on platelet aggregation by reducing thrombin-induced platelet activation.[19][21]
Caption: this compound directly inhibits Factor Xa, a key enzyme in the coagulation cascade.
Experimental Workflow: Propensity Score Matched Real-World Evidence Study
The following diagram illustrates a typical workflow for a retrospective, real-world evidence study comparing the effectiveness and safety of two drugs, such as this compound and a comparator.
Caption: Workflow of a propensity score matched real-world evidence study.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Safety and Efficacy of this compound in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of dabigatran, rivaroxaban, this compound and warfarin in the management of patients with non-valvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound bests warfarin in real-world analysis | MDedge [mdedge.com]
- 6. Effectiveness and safety of this compound versus warfarin in non-valvular atrial fibrillation patients in “real-world” clinical practice: A propensity-matched analysis of 76,940 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dicardiology.com [dicardiology.com]
- 8. Meta-Analysis Comparing this compound Versus Rivaroxaban for Management of Patients With Nonvalvular Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Systematic review and meta-analysis of the efficacy and safety of this compound compared to rivaroxaban in acute VTE in the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of Network Meta-Analyses and Real-World Evidence Comparing this compound and Rivaroxaban in Nonvalvular Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of rivaroxaban versus this compound for venous thromboembolism: A systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jwatch.org [jwatch.org]
- 14. Frontiers | Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, this compound and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
- 15. droracle.ai [droracle.ai]
- 16. Assessment of this compound plasma levels by laboratory tests: suitability of three anti-Xa assays. A multicentre French GEHT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laboratory Assessment of the Anticoagulant Activity of this compound in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. go.drugbank.com [go.drugbank.com]
- 21. pharmacyfreak.com [pharmacyfreak.com]
Safety Operating Guide
Proper Disposal of Apixaban in a Research Environment
For researchers, scientists, and drug development professionals, the proper management and disposal of investigational products like Apixaban is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of this compound from a laboratory or research setting.
Immediate Safety and Disposal Plan
The primary step in disposing of any chemical, including this compound, is to determine its regulatory classification as hazardous or non-hazardous waste. According to its Safety Data Sheet (SDS), this compound is generally not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS)[1]. However, institutional and local regulations are paramount. Therefore, direct consultation with your institution's Environmental Health and Safety (EHS) office is the mandatory first step[2].
Key Principle: All disposal of investigational drugs must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, as well as any specific sponsor requirements[2][3].
Step-by-Step Disposal Protocol
-
Consult Institutional EHS: Before initiating disposal, contact your institution's EHS office. They will provide specific guidance based on local regulations and institutional protocols for pharmaceutical waste[2][4].
-
Waste Characterization:
-
Hazardous vs. Non-Hazardous: While this compound is not typically on RCRA P- or U-lists for acute hazardous waste, some classifications may consider it hazardous upon repeated exposure[5][6][7]. Your EHS office will make the final determination[2].
-
DEA Controlled Substance: this compound is not a DEA-controlled substance, so it does not require the specialized handling and documentation associated with those materials[2][4].
-
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed by EHS.
-
If Deemed Non-Hazardous: Place the material, including partially used vials or contaminated labware, into a designated non-hazardous pharmaceutical waste container. These are often color-coded (e.g., blue or white) and labeled for incineration[8][9].
-
If Deemed Hazardous: Use a dedicated, properly labeled hazardous waste container provided by EHS. Ensure the container is compatible with the physical state of the waste (solid, liquid)[4].
-
-
Labeling:
-
Storage:
-
Disposal Request and Pickup:
-
Documentation:
Environmental Fate and Impact of this compound
Proper disposal is critical because, like many pharmaceuticals, this compound can persist in the environment. The following table summarizes key quantitative data regarding its environmental characteristics.
| Parameter | Value | Interpretation | Source |
| Persistence | |||
| Ready Biodegradability (OECD 301B) | -3.88% degradation over 30 days | Not readily biodegradable. | [5] |
| Total System Half-Life (OECD 308) | 100-182 days in sediment | Degrades slowly in the environment. | [5] |
| Bioaccumulation Potential | |||
| Log D (o/w) | 1.20 | Low potential for bioaccumulation. | [5] |
| Ecotoxicity | |||
| Lowest NOEC (Algae) | 3.6 mg/L | Low chronic toxicity. | [5] |
| Environmental Risk | |||
| PEC/PNEC Ratio | 0.000486 | The risk is considered insignificant based on European sales data from 2018. | [5] |
NOEC: No Observed Effect Concentration; PEC/PNEC: Predicted Environmental Concentration/Predicted No-Effect Concentration.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available, as disposal is an operational waste management process rather than a laboratory experiment. However, the environmental data cited above is derived from standardized methodologies established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 301B (Ready Biodegradability): This test assesses the aerobic biodegradation of a chemical by microorganisms. The degradation is followed by analyzing the carbon dioxide produced over a 28-day period.
-
OECD Test Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This guideline evaluates the persistence of a chemical in water and sediment. The rate of degradation and the distribution of the substance between water and sediment phases are measured over time, typically up to 100 days.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Logical workflow for this compound waste disposal in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. dep.wv.gov [dep.wv.gov]
- 7. fishersci.com [fishersci.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Apixaban
Essential Safety and Handling Guide for Apixaban
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment, operational plans for safe handling, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. This involves a multi-layered strategy encompassing eye, hand, body, and respiratory protection. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Always wear appropriate eye protection. Safety goggles with side shields are recommended to protect against splashes and dust.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection : Protective gloves are mandatory.[1][2][3][4] It is recommended to use chemically resistant, disposable nitrile gloves, as they are preferred for their resistance and tendency to show punctures.[5] For handling hazardous drugs, wearing two pairs of gloves is a best practice.[6] Gloves should be changed regularly or immediately if they become contaminated or damaged.[6] Never wash or reuse disposable gloves.[5]
-
Body Protection : Wear a protective disposable gown made of a low-permeability, lint-free fabric.[6] The gown should have a solid front, long sleeves, and tight-fitting cuffs to ensure no skin is exposed at the glove-gown interface.[6] For certain operations, impervious clothing or a full protection suit may be necessary.[1][2]
-
Respiratory Protection : Use respiratory protection when there is a potential for generating dust or aerosols.[1][4] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[7] Given that this compound is suspected of causing cancer through inhalation, respiratory protection is critical.[4]
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect personnel from the adverse health effects of exposure to chemical substances. There is some variation in the reported OEL for this compound.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | ~ 8.3 µg/m³ | [8] |
| Exposure Control Band | Band 2 (100 - 1000 µg/m³) | [4] |
Operational and Disposal Plans
Engineering Controls and Safe Handling
Proper engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation : Always handle this compound in a well-ventilated area.[1][3][4] Use local exhaust ventilation to control the emission of dust and aerosols at the source.[3]
-
Containment : For manufacturing processes or when handling larger quantities (>1 kg), use process enclosures, containment technology, or a laminar flow/powder containment booth.[4]
-
Handling Practices :
-
Avoid the formation of dust and aerosols during handling.[1][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][3][7]
-
Wash hands thoroughly with soap and water immediately after handling the material.[3][4][7]
-
Remove contaminated clothing and PPE before entering eating areas.[3]
-
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate and Secure : Evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated.
-
Don PPE : Wear the full recommended PPE, including respiratory protection, double gloves, a protective gown, and eye/face protection.[1][7]
-
Containment and Cleanup :
-
Decontamination : Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Disposal : Place all cleanup materials and contaminated PPE into a sealed container for hazardous waste disposal.[1]
Waste Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination.
-
Segregation : All waste contaminated with this compound, including empty containers, contaminated PPE, and cleanup materials, should be segregated as hazardous waste.
-
Disposal Method : Dispose of contents and containers at an approved industrial combustion plant or through a licensed hazardous material disposal company.[3][7][9] Ensure compliance with all federal, state, and local regulations.[9] Do not allow the substance to enter drains or water courses.[1][3]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. chemos.de [chemos.de]
- 4. medline.com [medline.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. WO2017163170A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
